1-Chloro-2-(ethylsulfonyl)ethane
Description
The exact mass of the compound 1-Chloro-2-(ethylsulfonyl)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Chloro-2-(ethylsulfonyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(ethylsulfonyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-2-8(6,7)4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZGZNMFUXOAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179737 | |
| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
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Molecular Weight |
156.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25027-40-1 | |
| Record name | 1-Chloro-2-(ethylsulfonyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25027-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25027-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510661 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(ethanesulfonyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-Chloro-2-(ethylsulfonyl)ethane physical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-(ethylsulfonyl)ethane
Introduction
1-Chloro-2-(ethylsulfonyl)ethane, identified by CAS Number 25027-40-1, is a bifunctional organic compound featuring both a chloro group and an ethylsulfonyl group.[1] This structure makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals.[2] The presence of a reactive chloroalkane and a polar sulfone moiety imparts a unique combination of physical and chemical properties that are critical for its role as a molecular building block. This guide provides a comprehensive overview of its core physical properties, spectroscopic characteristics, synthesis, and safety considerations, tailored for researchers and drug development professionals.
Core Physical and Chemical Properties
1-Chloro-2-(ethylsulfonyl)ethane is a solid at standard temperature, often appearing as a light yellow to yellow substance.[2] Its melting point of 19.8 °C means it can also be encountered as a liquid or semi-solid in warmer laboratory environments.[2] The high boiling point is indicative of the strong intermolecular forces imparted by the highly polar sulfone group.
A summary of its key physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 25027-40-1 | [1] |
| Molecular Formula | C₄H₉ClO₂S | [1][2] |
| Molecular Weight | 156.63 g/mol | [1][2] |
| Physical Form | Solid, may be liquid or semi-solid | [2] |
| Melting Point | 19.8 °C | [2] |
| Boiling Point | 292.6 °C at 760 mmHg | [2] |
| Density | 1.2836 g/cm³ at 16 °C | [2] |
| Flash Point | 130.7 °C (267.3 °F) | |
| SMILES String | CCS(=O)(=O)CCCl | |
| InChI Key | SSZGZNMFUXOAFG-UHFFFAOYSA-N |
Spectroscopic Characterization: A Predictive Approach
Due to a scarcity of publicly available experimental spectra for 1-Chloro-2-(ethylsulfonyl)ethane, this section presents predicted data based on established spectroscopic principles.[3] This approach provides researchers with a reliable framework for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the sulfonyl group.
Predicted ¹H NMR Data (CDCl₃, 400 MHz) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |
|---|---|---|---|---|
| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂ -Cl | Deshielded by the adjacent chlorine atom. |
| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂ -CH₂-Cl | Deshielded by the strongly electron-withdrawing sulfonyl group. |
| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂ -SO₂- | Adjacent to the sulfonyl group and coupled to the methyl protons. |
| ~1.4 - 1.6 | Triplet | 3H | CH₃ -CH₂-SO₂- | Represents the terminal methyl group in the ethyl chain. |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz) [3]
| Chemical Shift (δ) ppm | Assignment | Causality |
|---|---|---|
| ~55 - 60 | -SO₂-CH₂ -CH₂-Cl | Carbon atom directly attached to the electron-withdrawing sulfonyl group. |
| ~50 - 55 | CH₃-CH₂ -SO₂- | Carbon atom of the ethyl group attached to the sulfonyl group. |
| ~40 - 45 | -SO₂-CH₂-CH₂ -Cl | Carbon atom bearing the chlorine atom. |
| ~5 - 10 | CH₃ -CH₂-SO₂- | Terminal methyl carbon, least affected by electronegative groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The most prominent features in the spectrum of 1-Chloro-2-(ethylsulfonyl)ethane are the very strong stretching vibrations of the sulfone (SO₂) group.
Predicted Infrared (IR) Absorption Data [3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 2980 - 2850 | C-H stretch (alkane) | Medium |
| 1470 - 1430 | C-H bend (alkane) | Medium |
| 1350 - 1300 | SO₂ asymmetric stretch | Strong |
| 1150 - 1100 | SO₂ symmetric stretch | Strong |
| 750 - 600 | C-Cl stretch | Medium-Strong |
Protocol for Spectroscopic Analysis
To ensure verifiable results, the following standard protocols should be employed for data acquisition.
Synthesis and Reactivity
Understanding the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane provides insight into its chemical nature. A common laboratory-scale synthesis involves the oxidation of its sulfide precursor, 2-chloroethyl ethyl sulfide. This transformation is a key step that installs the electron-withdrawing sulfone group, significantly altering the molecule's polarity and reactivity.
The reactivity of this compound is dominated by the alkyl chloride functionality, which is a good electrophile for nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a versatile building block in multi-step syntheses.
Safety and Handling
From a safety perspective, 1-Chloro-2-(ethylsulfonyl)ethane is classified as an irritant.[1]
-
Hazard Statement: H319 - Causes serious eye irritation.[1]
-
Signal Word: Warning.[1]
-
GHS Pictogram: GHS07 (Exclamation Mark).[1]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, room-temperature environment.[2]
Industrial and Research Applications
The utility of 1-Chloro-2-(ethylsulfonyl)ethane stems from its bifunctional nature. It serves as a crucial intermediate in several key areas:
-
Pharmaceuticals: It is used as a building block for creating more complex active pharmaceutical ingredients (APIs). The sulfone group can act as a bioisostere for other functional groups or improve the pharmacokinetic properties of a drug candidate.[2]
-
Agrochemicals: It is employed in the synthesis of herbicides and pesticides, where the final molecular structure is tailored for specific biological activity.[2]
-
Specialty Chemicals: The compound can be used to produce sulfonyl-containing polymers or surfactants, where the sulfone group contributes to properties like thermal stability or solubility.[2]
Conclusion
1-Chloro-2-(ethylsulfonyl)ethane is a key chemical intermediate with a well-defined set of physical properties. Its melting point near ambient temperature, high boiling point, and characteristic spectroscopic signatures make it readily identifiable. The compound's value in synthesis is derived from the reactive chloro group, which allows for facile derivatization, and the stable, polar sulfone group, which influences the properties of the final products. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
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MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. Retrieved from [Link]
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Chemsigma. (n.d.). 1-chloro-2-(ethylsulfonyl)ethane [ 25027-41 ]. Retrieved from [Link]
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Miller, T. M., et al. (2008). Kinetics of ion-molecule reactions with 2-chloroethyl ethyl sulfide at 298 K: a search for CIMS schemes for mustard gas. Journal of the American Society for Mass Spectrometry, 19(10), 1563–1574. [Link]
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PubChem. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
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Deakyne, C. A., et al. (2014). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry, 79(4), 1629–1637. [Link]
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New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: ETHANESULFONYL CHLORIDE, 2-CHLORO-. Retrieved from [Link]
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PubChemLite. (n.d.). 1-chloro-2-(ethylsulfonyl)ethane (C4H9ClO2S). Retrieved from [Link]
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Giannakoudakis, D. A., et al. (2019). The possible reactive decomposition pathways of 2-chloroethyl ethyl sulfide. ResearchGate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Chloro-2-ethoxyethane (CAS 628-34-2). Retrieved from [Link]
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An In-Depth Technical Guide to 1-Chloro-2-(ethylsulfonyl)ethane: Structure, Analysis, and Synthetic Applications
Abstract
This technical guide provides a comprehensive examination of 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1), a bifunctional electrophilic building block crucial for the synthesis of complex organic molecules.[1][2][3][4] As a valued intermediate, its utility spans the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] This document consolidates essential knowledge on its molecular structure, bonding characteristics, and spectroscopic profile. Furthermore, it presents field-proven, step-by-step protocols for its synthesis and characterization, designed to provide researchers and drug development professionals with a practical and scientifically rigorous resource. The causality behind key experimental choices is elucidated to empower users with a deeper understanding of the underlying chemical principles.
Molecular Structure and Bonding
1-Chloro-2-(ethylsulfonyl)ethane, with the molecular formula C₄H₉ClO₂S, possesses a unique structure that dictates its reactivity.[5][6] The molecule is composed of a central sulfonyl group (SO₂) flanked by an ethyl group on one side and a 2-chloroethyl group on the other.
The core of its functionality lies in the powerful electron-withdrawing nature of the sulfonyl group. This moiety significantly influences the electron density across the molecule. The carbon atom bonded to the chlorine (C-Cl) is rendered highly electrophilic, not only by the electronegativity of the chlorine atom but also by the inductive effect of the adjacent sulfonyl group. This activation makes the chlorine atom a proficient leaving group in nucleophilic substitution reactions. The protons on the carbons adjacent to the sulfonyl group are also acidified, which can be a factor in certain base-mediated reactions.
Caption: 2D structure of 1-Chloro-2-(ethylsulfonyl)ethane.
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic signature of a compound is a prerequisite for its effective use in synthesis and for quality control. Due to the limited availability of published experimental spectra for this specific compound, the following section provides predicted data based on established spectroscopic principles, alongside validated physical properties.[7]
Physical Properties
The compound is typically a light yellow liquid or low-melting solid at room temperature.[1] This dual-phase nature necessitates careful handling and storage considerations, as outlined in the safety section.
| Property | Value | Source |
| CAS Number | 25027-40-1 | [2][3] |
| Molecular Formula | C₄H₉ClO₂S | [5] |
| Molecular Weight | 156.63 g/mol | [2][6] |
| Appearance | Light Yellow to Yellow Liquid or Solid | [1] |
| Melting Point | 19.8 °C (lit.) | [1] |
| Boiling Point | 292.6 °C at 760 mmHg (lit.) | [1] |
| Density | 1.2836 g/cm³ at 16 °C (lit.) | [1] |
Predicted Spectroscopic Data
The following data are predicted based on the known structure of 1-Chloro-2-(ethylsulfonyl)ethane and are presented as a guide for characterization.[7]
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz) [7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |
| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |
| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- |
| ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz) [7]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~55 - 60 | -SO₂-CH₂-CH₂-Cl |
| ~50 - 55 | CH₃-CH₂-SO₂- |
| ~40 - 45 | -SO₂-CH₂-CH₂-Cl |
| ~5 - 10 | CH₃-CH₂-SO₂- |
Table 4: Predicted Infrared (IR) Absorption Data [7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 2980 - 2850 | C-H stretch (alkane) | Medium |
| 1470 - 1430 | C-H bend (alkane) | Medium |
| 1350 - 1300 | SO₂ asymmetric stretch | Strong |
| 1150 - 1100 | SO₂ symmetric stretch | Strong |
| 750 - 600 | C-Cl stretch | Medium-Strong |
Synthesis and Experimental Protocols
A reliable synthetic route and robust analytical methods are paramount for ensuring the purity and identity of a chemical intermediate. This section details a common synthetic pathway and provides self-validating protocols for spectroscopic analysis.
Synthesis: Oxidation of 1-Chloro-2-(ethylsulfanyl)ethane
The most direct and industrially scalable synthesis of 1-Chloro-2-(ethylsulfonyl)ethane involves the oxidation of its sulfide precursor, 1-Chloro-2-(ethylsulfanyl)ethane (CAS 693-07-2).[8] Hydrogen peroxide (H₂O₂) is an ideal oxidant for this transformation as its only byproduct is water, aligning with green chemistry principles.[1][9] Various catalysts can facilitate this reaction; the following is a generalized protocol adaptable to common laboratory setups.
Caption: Plausible synthesis via oxidation of the sulfide precursor.
Experimental Protocol: Synthesis
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Chloro-2-(ethylsulfanyl)ethane (1.0 equiv.) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an appropriate catalyst (e.g., methyltrioxorhenium (MTO), ~1 mol%).[1]
-
Oxidant Addition: Cool the mixture in an ice bath. Add 30-35% hydrogen peroxide (2.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature remains below 25 °C. Causality Note: The dropwise addition and cooling are critical to control the exothermic reaction and prevent over-oxidation or side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-Chloro-2-(ethylsulfonyl)ethane.
Protocols for Spectroscopic Characterization
The following protocols outline the steps for acquiring the necessary spectroscopic data to confirm the identity and purity of the synthesized compound.
Caption: General workflow for spectroscopic analysis.[7]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-2-(ethylsulfonyl)ethane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Causality Note: A deuterated solvent is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard parameters (90° pulse, 1-2 sec relaxation delay). Accumulate sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy [7]
-
Objective: To identify the functional groups present in the molecule, particularly the characteristic strong S=O stretches of the sulfonyl group.
-
Sample Preparation: Prepare a thin film by placing a drop of the liquid sample between two KBr or NaCl salt plates. Causality Note: Salt plates are used because they are transparent to infrared radiation in the analytical range.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: First, record a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O). Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Protocol: Mass Spectrometry (MS) [7]
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the overall structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure.
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An In-Depth Technical Guide to 1-Chloro-2-(ethylsulfonyl)ethane: A Strategic Precursor for Covalent Drug Discovery
Introduction
In the landscape of modern drug development, particularly in the realm of targeted covalent inhibitors, the strategic selection of reactive chemical intermediates is paramount. 1-Chloro-2-(ethylsulfonyl)ethane (CAS Number: 25027-40-1) has emerged as a key building block for medicinal chemists and researchers.[1] While unassuming in its stable chloroalkane form, this compound serves as a masked and readily accessible precursor to the highly reactive Michael acceptor, ethyl vinyl sulfone. Its utility lies in its capacity for controlled, in-situ generation of this reactive species, enabling the precise covalent modification of biological nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[2][3]
This technical guide provides an in-depth exploration of 1-Chloro-2-(ethylsulfonyl)ethane, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, core reactivity, and mechanistic action, and provide field-proven insights into its application. The narrative will elucidate the causality behind its use, moving beyond a simple recitation of facts to offer a deeper understanding of its strategic value in the synthesis of active pharmaceutical ingredients (APIs) and chemical probes.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is the foundation of its effective application in a laboratory setting. The properties of 1-Chloro-2-(ethylsulfonyl)ethane are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 25027-40-1 | [1] |
| Molecular Formula | C₄H₉ClO₂S | [1] |
| Molecular Weight | 156.63 g/mol | [1] |
| Appearance | Light yellow to yellow liquid or solid | [1] |
| Melting Point | 19.8 °C (lit.) | [1] |
| Boiling Point | 292.6 °C at 760 mmHg (lit.) | [1] |
| Density | 1.2836 g/cm³ at 16 °C (lit.) | [1] |
Predicted Spectroscopic Data
While experimental spectra for this specific intermediate are not widely published, its structure allows for reliable prediction of its spectroscopic signatures, which are crucial for reaction monitoring and quality control.[4]
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |
| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |
| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- |
| ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [4]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~55 - 60 | -SO₂-CH₂-CH₂-Cl |
| ~50 - 55 | CH₃-CH₂-SO₂- |
| ~40 - 45 | -SO₂-CH₂-CH₂-Cl |
| ~5 - 10 | CH₃-CH₂-SO₂- |
Table 3: Predicted Infrared (IR) Absorption Data [4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 2980 - 2850 | C-H stretch (alkane) | Medium |
| 1350 - 1300 | SO₂ asymmetric stretch | Strong |
| 1150 - 1100 | SO₂ symmetric stretch | Strong |
| 750 - 600 | C-Cl stretch | Medium-Strong |
Synthesis and Availability
1-Chloro-2-(ethylsulfonyl)ethane is primarily used as a chemical intermediate and can be synthesized from readily available starting materials.[1] A common and efficient laboratory-scale synthesis involves the oxidation of the corresponding sulfide.
Synthetic Route: Oxidation of 2-Chloroethyl ethyl sulfide
The most direct route involves the oxidation of 2-Chloroethyl ethyl sulfide. This transformation can be achieved using various oxidizing agents, with potassium permanganate in an aqueous/organic co-solvent system being a documented method.[5]
This reaction provides a reliable pathway to the target compound, enabling its production for subsequent synthetic applications.[5]
Core Reactivity: The Gateway to Covalent Modification
The primary value of 1-Chloro-2-(ethylsulfonyl)ethane in drug development is not its intrinsic reactivity, but its function as a stable precursor to ethyl vinyl sulfone. This transformation is the critical step that "arms" the molecule for its intended biological purpose.
In-Situ Generation of Ethyl Vinyl Sulfone
In the presence of a non-nucleophilic base, 1-Chloro-2-(ethylsulfonyl)ethane undergoes a facile elimination reaction (E2 mechanism) to generate the highly electrophilic ethyl vinyl sulfone. The electron-withdrawing sulfonyl group acidifies the α-protons, facilitating their abstraction and the subsequent expulsion of the chloride leaving group.
Mechanism of Action: Thiol-Michael Addition
Once formed, ethyl vinyl sulfone is a potent Michael acceptor.[6] Its β-carbon is highly electron-deficient and susceptible to attack by soft nucleophiles. In a biological context, the thiol side chain of cysteine residues is a uniquely reactive nucleophile.[3] The reaction proceeds via a conjugate addition, or Thiol-Michael addition, to form a stable and irreversible thioether linkage.[7]
The high chemoselectivity of vinyl sulfones for thiols, even in the presence of other nucleophilic residues like lysine or histidine (especially at physiological pH), is a cornerstone of their utility.[3][8][9] This selectivity allows for targeted modification of specific cysteine residues on a protein surface, minimizing off-target reactions.[10]
This two-step process—elimination followed by Michael addition—is the fundamental principle that makes 1-Chloro-2-(ethylsulfonyl)ethane a powerful tool for designing covalent inhibitors. The resulting thioether sulfone bond is highly stable, leading to prolonged and often irreversible inactivation of the target protein.[11]
Applications in Drug Development and Bioconjugation
The ability to selectively and irreversibly modify cysteine residues has profound implications for drug discovery.
-
Targeted Covalent Inhibitors: Many enzymes, such as certain kinases and proteases, possess non-catalytic cysteine residues near their active sites. By incorporating the ethyl vinyl sulfone warhead (generated from its chloro precursor) into a ligand that binds reversibly to the active site, researchers can achieve both high affinity and irreversible inhibition.[12][13] This strategy can lead to drugs with enhanced potency and a prolonged duration of action.
-
Chemical Proteomics and Probe Development: The reactivity of ethyl vinyl sulfone can be harnessed to develop activity-based probes (ABPs). These probes are used to identify and profile the activity of entire enzyme families (e.g., cysteine proteases) within complex biological systems.[3]
-
Bioconjugation: The selective nature of the thiol-Michael addition makes it a valuable tool for linking molecules (e.g., fluorophores, PEG chains, or other drugs) to specific sites on proteins or antibodies, a key process in creating antibody-drug conjugates (ADCs) and other advanced therapeutics.
Experimental Protocols
The following protocols are provided as representative examples. As a Senior Application Scientist, I must emphasize that optimization of reaction conditions (e.g., solvent, temperature, stoichiometry, and reaction time) is critical for each specific application.
Protocol: In-Situ Generation and Thiol Conjugation
This protocol describes a general procedure for reacting 1-Chloro-2-(ethylsulfonyl)ethane with a generic thiol-containing molecule (R-SH).
Materials:
-
1-Chloro-2-(ethylsulfonyl)ethane
-
Thiol-containing substrate (R-SH)
-
Anhydrous, non-protic solvent (e.g., Acetonitrile, THF, DMF)
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry, and inerted round-bottom flask, dissolve the thiol-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add the non-nucleophilic base (1.1 to 1.5 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
In a separate vial, prepare a solution of 1-Chloro-2-(ethylsulfonyl)ethane (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 1-Chloro-2-(ethylsulfonyl)ethane dropwise to the stirring solution of the thiol and base over 5-10 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a mild aqueous acid (e.g., saturated NH₄Cl solution).
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired thioether adduct.
Protocol: Spectroscopic Analysis Workflow
This workflow outlines the steps for characterizing the final product using the analytical techniques described in Section 1.2.[4]
Safety and Handling
Professional diligence requires a strict adherence to safety protocols when handling reactive chemical intermediates.
-
Hazard Identification: While specific GHS classifications for 1-Chloro-2-(ethylsulfonyl)ethane are not universally harmonized, related compounds like 2-chloroethanesulfonyl chloride are highly corrosive and toxic. It should be handled as a substance that causes severe skin burns and eye damage, and may be fatal if inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
1-Chloro-2-(ethylsulfonyl)ethane is a strategically valuable reagent whose utility is defined by its role as a stable, controllable precursor to the potent electrophile, ethyl vinyl sulfone. Its ability to facilitate the chemoselective and irreversible modification of cysteine residues underpins its application in the rational design of targeted covalent inhibitors and advanced bioconjugates. By understanding its synthesis, reactivity, and the mechanistic basis for its application, researchers and drug development professionals can effectively leverage this compound to advance the frontiers of medicinal chemistry and chemical biology.
References
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Friedman, M., & Finley, J. W. (1975). Protein reactions with methyl and ethyl vinyl sulfones. International Journal of Peptide and Protein Research, 7(6), 481-486.
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Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(5), 1649-1658.
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Scilit. (n.d.). Protein reactions with methyl and ethyl vinyl sulfones. Retrieved from Scilit.
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MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. Retrieved from MySkinRecipes.
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ResearchGate. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Request PDF.
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Boutureira, O., & Bernardes, G. J. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Proteomics. InTech.
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ResearchGate. (n.d.). Reaction engineering on amino acid models. (a) Reaction of vinyl....
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ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group.
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Black, D. A., Armentrout, B. A., & Black, W. C. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967-1970.
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Organic Chemistry Portal. (n.d.). An Economical and Convenient Synthesis of Vinyl Sulfones.
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Friedman, M., & Finley, J. W. (1975). Reactions of proteins with ethyl vinyl sulfone. International Journal of Peptide and Protein Research, 7(6), 481-486.
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ResearchGate. (n.d.). The present work: a) Direct synthesis of (E)‐vinyl sulfone from....
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Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions.
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BenchChem. (n.d.). Ethyl vinyl sulfone. Retrieved from BenchChem.
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Smirnov, A., et al. (2022). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife, 11, e78298.
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Chemrio. (n.d.). ethylsulfonylethene; 2-Ethyl vinyl sulfone; (Ethylsulphonyl)ethylene. Retrieved from Chemrio.
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An In-Depth Technical Guide to the Synthesis and Preparation of 1-Chloro-2-(ethylsulfonyl)ethane
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1), a key intermediate in the pharmaceutical and agrochemical industries. This document delves into the primary synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and critical considerations for process optimization and safety. The content is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, emphasizing practical, field-proven insights to ensure both scientific integrity and successful replication.
Introduction and Significance
1-Chloro-2-(ethylsulfonyl)ethane is a bifunctional molecule featuring a reactive chloro group and an electron-withdrawing ethylsulfonyl moiety. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the introduction of the ethylsulfonyl ethane group into larger, more complex molecules. Its primary applications lie in the development of active pharmaceutical ingredients (APIs) and the manufacturing of agrochemicals such as herbicides and pesticides.[1] The sulfonyl group can enhance the solubility, stability, and biological activity of the final products, making this intermediate highly sought after in medicinal and agricultural chemistry.
Table 1: Physicochemical Properties of 1-Chloro-2-(ethylsulfonyl)ethane [1]
| Property | Value |
| CAS Number | 25027-40-1 |
| Molecular Formula | C₄H₉ClO₂S |
| Molecular Weight | 156.63 g/mol |
| Appearance | Light yellow to yellow liquid or solid |
| Melting Point | 19.8 °C (lit.) |
| Boiling Point | 292.6 °C at 760 mmHg (lit.) |
| Density | 1.2836 g/cm³ at 16 °C (lit.) |
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 1-Chloro-2-(ethylsulfonyl)ethane can be approached via two principal synthetic routes, each with its own set of advantages and challenges. This guide will explore both the oxidation of a sulfide precursor and the hydrochlorination of a vinyl sulfone.
Pathway A: Oxidation of 2-(Ethylthio)ethyl Chloride
This is the most direct and commonly referenced method for the preparation of 1-Chloro-2-(ethylsulfonyl)ethane. The synthesis starts from the readily available precursor, 2-(Ethylthio)ethyl chloride (also known as 2-chloroethyl ethyl sulfide), and involves the oxidation of the sulfide to a sulfone.
The oxidation of a sulfide to a sulfone proceeds in two stages: first to a sulfoxide and then to the sulfone. This transformation requires a potent oxidizing agent. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone while minimizing side reactions.
Caption: Stepwise oxidation of the thioether to the sulfone.
Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The selection of the oxidant influences the reaction conditions, work-up procedure, and overall process safety.
This protocol is adapted from a general method for the selective oxidation of sulfides to sulfones and offers a "greener" alternative to heavy metal-based oxidants.[2]
Materials:
-
2-(Ethylthio)ethyl chloride (1.0 eq)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂) (3.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(Ethylthio)ethyl chloride in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide dropwise via the dropping funnel, ensuring the internal temperature is maintained below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: This will generate CO₂ gas, so perform this step slowly and in a well-ventilated fume hood.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude 1-Chloro-2-(ethylsulfonyl)ethane can be further purified by vacuum distillation or recrystallization.
Self-Validation and Trustworthiness:
-
Temperature Control: The initial cooling and slow addition of H₂O₂ are crucial to control the exothermic reaction and prevent runaway conditions.
-
Monitoring: Regular TLC analysis ensures that the reaction is driven to completion and helps to avoid over-oxidation or incomplete conversion.
-
Neutralization: The careful neutralization step is essential for safe handling and effective extraction of the product.
When hydrogen peroxide is dissolved in acetic acid, peracetic acid is formed in situ. Peracetic acid is a stronger oxidizing agent than hydrogen peroxide itself. The oxidation of the sulfide likely proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peracetic acid. This is followed by a second oxidation step to convert the intermediate sulfoxide to the final sulfone.
Caption: Plausible mechanism for the oxidation of a sulfide to a sulfone using peracetic acid.
Pathway B: Hydrochlorination of Ethyl Vinyl Sulfone
An alternative synthetic approach involves the addition of hydrogen chloride (HCl) across the double bond of ethyl vinyl sulfone. This method is attractive as ethyl vinyl sulfone is also a commercially available starting material.
The ethylsulfonyl group is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the addition of a strong acid like HCl can still proceed. According to Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. In this case, the carbocation at the carbon adjacent to the sulfonyl group is destabilized by the inductive effect of the sulfonyl group. Therefore, the proton adds to the terminal carbon, and the chloride ion attacks the carbon bearing the sulfonyl group. However, due to the strong electron-withdrawing nature of the sulfonyl group, the reaction may not follow the classical carbocation pathway and could proceed via a concerted or a Michael-type addition mechanism.[3][4]
Caption: Overall reaction for the hydrochlorination of ethyl vinyl sulfone.
Materials:
-
Ethyl vinyl sulfone (1.0 eq)
-
Anhydrous Hydrogen Chloride (gas or solution in a non-reactive solvent)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube, dissolve ethyl vinyl sulfone in an anhydrous, non-polar solvent.
-
Addition of HCl: Cool the solution to 0 °C. Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise.
-
Reaction: Monitor the reaction by TLC or GC-MS. The reaction time will depend on the concentration of HCl and the temperature.
-
Work-up: Once the reaction is complete, purge the excess HCl with a stream of dry nitrogen.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.
Self-Validation and Trustworthiness:
-
Anhydrous Conditions: The use of anhydrous reagents and solvents is critical to prevent the formation of byproducts from the reaction of HCl with water.
-
Monitoring: Close monitoring of the reaction is necessary to determine the optimal reaction time and prevent potential side reactions.
-
Safety: Anhydrous HCl is a corrosive gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Characterization and Quality Control
The identity and purity of the synthesized 1-Chloro-2-(ethylsulfonyl)ethane should be confirmed using a combination of spectroscopic techniques. The following are predicted data based on the structure of the molecule.[5]
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |
| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |
| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- |
| ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃) [5]
| Chemical Shift (δ) ppm | Assignment |
| ~55 - 60 | -SO₂-CH₂-CH₂-Cl |
| ~50 - 55 | CH₃-CH₂-SO₂- |
| ~40 - 45 | -SO₂-CH₂-CH₂-Cl |
| ~5 - 10 | CH₃-CH₂-SO₂- |
Table 4: Predicted Infrared (IR) Absorption Data [5]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 1350 - 1300 | SO₂ asymmetric stretch |
| 1150 - 1100 | SO₂ symmetric stretch |
| 750 - 600 | C-Cl stretch |
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 156 and 158 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.
Safety and Handling
1-Chloro-2-(ethylsulfonyl)ethane should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
The synthesis of 1-Chloro-2-(ethylsulfonyl)ethane is a critical process for the production of various pharmaceuticals and agrochemicals. The oxidation of 2-(ethylthio)ethyl chloride with hydrogen peroxide in acetic acid presents a reliable and relatively "green" synthetic route. While the hydrochlorination of ethyl vinyl sulfone is a plausible alternative, further research is needed to develop a robust and validated experimental protocol. This guide provides the foundational knowledge and practical steps for the successful synthesis and characterization of this important chemical intermediate.
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Hydrohalogenation of Alkenes - Organic Chemistry Tutor. Available at: [Link]
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Mechanistic Studies of the Selective Oxygen Oxidation of Sulfides to Sulfoxides Catalyzed by Dihalo Ruthenium (II) Complexes. Taylor & Francis eBooks. Available at: [Link]
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An In-depth Technical Guide on the Reactivity of 1-Chloro-2-(ethylsulfonyl)ethane with Nucleophiles
Executive Summary
1-Chloro-2-(ethylsulfonyl)ethane stands as a versatile bifunctional reagent in modern organic synthesis. Its reactivity is governed by two key features: a labile chlorine atom susceptible to nucleophilic substitution and an electron-deficient β-carbon, primed for Michael-type additions. This guide provides a comprehensive exploration of the nuanced reactivity of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of its reactions, analyze the factors influencing reaction pathways, and provide field-proven experimental protocols for its application. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of 1-chloro-2-(ethylsulfonyl)ethane.
Introduction: The Chemical Personality of 1-Chloro-2-(ethylsulfonyl)ethane
1-Chloro-2-(ethylsulfonyl)ethane, with the chemical formula C₄H₉ClO₂S, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two reactive sites, which can be selectively targeted by nucleophiles under specific reaction conditions. The powerful electron-withdrawing nature of the ethylsulfonyl group significantly influences the reactivity of the adjacent carbon-chlorine bond, making it a focal point for synthetic transformations.
Key Structural Features and Their Implications:
-
Ethylsulfonyl Group (-SO₂Et): This potent electron-withdrawing group acidifies the α-protons and activates the β-carbon for nucleophilic attack.
-
Chlorine Atom (-Cl): A good leaving group, its departure is facilitated by the neighboring sulfonyl group.
These features predispose the molecule to two primary reaction pathways with nucleophiles:
-
Nucleophilic Substitution (SN2): Direct displacement of the chloride ion by a nucleophile.
-
Elimination-Addition (Michael Addition): In the presence of a base, elimination of HCl can occur to form ethyl vinyl sulfone in situ, which then undergoes a Michael addition with the nucleophile.[2]
The competition between these pathways is a central theme in the chemistry of 1-chloro-2-(ethylsulfonyl)ethane and will be a recurring topic of discussion.
Mechanistic Dichotomy: SN2 versus Elimination-Addition
The choice between a direct substitution and an elimination-addition pathway is dictated by the nature of the nucleophile, the base strength, and the reaction conditions.
The SN2 Pathway: A Direct Approach
In a classic SN2 reaction, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.[3][4]
Causality Behind the SN2 Choice:
-
Strong, Non-basic Nucleophiles: Nucleophiles that are strong but have low basicity, such as iodide, thiols, and certain amines, favor the SN2 pathway.[3] This is because they are more inclined to attack the electrophilic carbon than to abstract a proton.
-
Aprotic Solvents: Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation but not the nucleophile, enhancing its nucleophilicity.
The Elimination-Addition Pathway: An Indirect Route via Ethyl Vinyl Sulfone
In the presence of a base, 1-chloro-2-(ethylsulfonyl)ethane can undergo an E2 elimination to form ethyl vinyl sulfone. This highly reactive Michael acceptor then readily undergoes conjugate addition with a wide range of nucleophiles.[5][6]
Causality Behind the Elimination-Addition Choice:
-
Strong, Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide, favor the abstraction of a proton over nucleophilic attack, promoting the elimination pathway.
-
Soft Nucleophiles: Nucleophiles that are "soft" according to Hard-Soft Acid-Base (HSAB) theory, such as thiolates and enamines, are excellent Michael donors.[7][8]
-
Protic Solvents: Protic solvents can stabilize the transition state of the Michael addition.
Reactivity with Specific Classes of Nucleophiles: A Comparative Analysis
The following table summarizes the expected reactivity of 1-chloro-2-(ethylsulfonyl)ethane with various nucleophiles, highlighting the predominant reaction pathway and key considerations.
| Nucleophile Class | Example(s) | Predominant Pathway | Key Considerations & Causality |
| Oxygen Nucleophiles | Alkoxides (RO⁻), Phenoxides (ArO⁻) | Elimination-Addition | Strong bases, favor elimination. Product is an ether. |
| Nitrogen Nucleophiles | Amines (RNH₂, R₂NH), Azides (N₃⁻) | SN2 or Elimination-Addition | Primary/secondary amines can act as both nucleophile and base. Azide is a good SN2 nucleophile. |
| Sulfur Nucleophiles | Thiolates (RS⁻) | Elimination-Addition | Excellent Michael donors due to their "softness".[7][8] |
| Carbon Nucleophiles | Enolates, Grignard Reagents (RMgX) | Elimination-Addition | Strong bases and good Michael donors.[9] |
| Halide Ions | I⁻, Br⁻ | SN2 (Finkelstein reaction) | Good nucleophiles, especially iodide, promoting halide exchange. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: SN2 Reaction with Sodium Azide
Objective: To synthesize 1-azido-2-(ethylsulfonyl)ethane via a direct SN2 displacement.
Methodology:
-
Reaction Setup: To a solution of 1-chloro-2-(ethylsulfonyl)ethane (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).
-
Reaction Conditions: Stir the mixture at 50 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Trustworthiness: The disappearance of the starting material and the appearance of a new spot on TLC with a different Rf value, coupled with spectroscopic data consistent with the azido product, validates the success of the reaction.
Protocol 2: Elimination-Addition with Thiophenol
Objective: To synthesize 2-(phenylthio)ethyl ethyl sulfone via an in-situ generation of ethyl vinyl sulfone followed by Michael addition.
Methodology:
-
Reaction Setup: To a solution of thiophenol (1.1 eq) and 1-chloro-2-(ethylsulfonyl)ethane (1.0 eq) in ethanol, add triethylamine (1.2 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitoring: Monitor the formation of the product by LC-MS.
-
Workup: Remove the solvent under reduced pressure and partition the residue between water and dichloromethane.
-
Purification: Purify the product by crystallization or column chromatography.
-
Characterization: Characterize the product by melting point, ¹H NMR, and ¹³C NMR.
Trustworthiness: The formation of a single major product with a mass corresponding to the Michael adduct, as confirmed by LC-MS, and subsequent spectroscopic confirmation provides a high degree of confidence in the outcome.
Advanced Applications in Drug Development
The dual reactivity of 1-chloro-2-(ethylsulfonyl)ethane makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. For instance, the ethylsulfonyl moiety is present in a number of approved drugs, where it often serves to improve pharmacokinetic properties.
The ability to introduce diverse functionalities via either SN2 or Michael addition allows for the rapid generation of compound libraries for screening purposes. The vinyl sulfone intermediate, in particular, is a known reactive group in certain classes of covalent inhibitors.[5]
Conclusion: A Versatile Tool for the Synthetic Chemist
1-Chloro-2-(ethylsulfonyl)ethane is a reagent of significant synthetic potential. A thorough understanding of its reactivity profile, particularly the factors that govern the competition between SN2 and elimination-addition pathways, is crucial for its effective utilization. By carefully selecting nucleophiles, bases, and reaction conditions, chemists can harness the power of this bifunctional molecule to construct a wide array of valuable compounds.
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MySkinRecipes. 1-Chloro-2-(ethylsulfonyl)ethane. [Link]
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Polymer Chemistry (RSC Publishing). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. [Link]
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PubMed. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. [Link]
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Wikipedia. Vinyl sulfone dyes. [Link]
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ResearchGate. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF. [Link]
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ACS Publications. Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives | Organic Letters. [Link]
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Thieme E-Books & E-Journals. Highly Enantioselective Michael Addition of α-Substituted Nitrophosphonates to a Vinyl Sulfone. [Link]
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Electrophilic nature of 1-Chloro-2-(ethylsulfonyl)ethane
An In-Depth Technical Guide to the Electrophilic Nature and Synthetic Utility of 1-Chloro-2-(ethylsulfonyl)ethane
This guide provides an in-depth exploration of 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1), a versatile bifunctional reagent. We will dissect the molecular architecture that underpins its potent electrophilicity and explore its application in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity.
Core Molecular Characteristics
1-Chloro-2-(ethylsulfonyl)ethane is a solid or liquid at room temperature with a melting point of 19.8 °C.[1] Its utility in organic synthesis stems from the two distinct functional groups within its structure: a primary alkyl chloride and an ethyl sulfone.
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO₂S | [1][2][3][4] |
| Molecular Weight | 156.63 g/mol | [1][2][3][4] |
| CAS Number | 25027-40-1 | [2][3][4] |
| Melting Point | 19.8 °C (lit.) | [1] |
| Boiling Point | 292.6 °C at 760 mmHg (lit.) | [1] |
| Density | 1.2836 g/cm³ at 16 °C (lit.) | [1] |
The key to its reactivity lies in the powerful electron-withdrawing nature of the ethylsulfonyl group (-SO₂Et). This group exerts a strong negative inductive effect (-I) across the ethane backbone, which significantly influences the adjacent carbon-chlorine bond.
Caption: Generalized Sₙ2 mechanism for 1-Chloro-2-(ethylsulfonyl)ethane.
Field-Proven Protocol: General Sₙ2 Reaction
This protocol describes a general procedure for the Sₙ2 reaction with a generic nucleophile (Nu-H), such as an amine or thiol. The choice of a non-nucleophilic base is critical to prevent it from competing with the primary nucleophile.
Objective: To substitute the chloride with a desired nucleophile.
Materials:
-
1-Chloro-2-(ethylsulfonyl)ethane
-
Nucleophile (e.g., Pyrrolidine, 1.1 equivalents)
-
Non-nucleophilic base (e.g., DIEA, 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile)
-
Round-bottom flask, magnetic stirrer, condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
System Preparation: Assemble the glassware and purge with an inert gas. This is crucial to prevent side reactions with atmospheric moisture, especially if the nucleophile is sensitive.
-
Reagent Addition: To the flask, add anhydrous acetonitrile, the nucleophile (1.1 eq), and the non-nucleophilic base (1.2 eq). Stir the solution.
-
Substrate Introduction: Dissolve 1-Chloro-2-(ethylsulfonyl)ethane (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring solution at room temperature. The dropwise addition helps to control any potential exotherm.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. The higher temperature provides the activation energy needed for the substitution to proceed at a practical rate.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired substituted product.
Reactivity Profile II: In-Situ Generation of a Michael Acceptor
A more powerful application of this reagent involves its role as a precursor to ethyl vinyl sulfone ((Ethylsulfonyl)ethene), a highly reactive Michael acceptor. [5]In the presence of a base, 1-Chloro-2-(ethylsulfonyl)ethane readily undergoes an E2 elimination of HCl. If a suitable Michael donor is present in the reaction mixture, it will be trapped in a tandem elimination-conjugate addition sequence.
This strategy is exceptionally useful as ethyl vinyl sulfone itself is a potent lachrymator and is often preferably generated in-situ. [6]The vinyl sulfone motif is a privileged structure in medicinal chemistry, often acting as a covalent warhead in targeted inhibitors. [7]
Caption: Tandem elimination and Michael addition pathway.
Field-Proven Protocol: Tandem Elimination-Michael Addition
This protocol details the reaction with a soft nucleophile, such as a thiol, which readily participates in Michael additions. [8][9][10] Objective: To perform a one-pot synthesis of a β-thioethyl ethyl sulfone derivative.
Materials:
-
1-Chloro-2-(ethylsulfonyl)ethane
-
Thiol (e.g., Thiophenol, 1.0 equivalent)
-
Base (e.g., Triethylamine, 2.2 equivalents)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Standard glassware and inert atmosphere setup
Procedure:
-
System Preparation: Ensure all glassware is dry and the system is under an inert atmosphere.
-
Reagent Addition: In the reaction flask, dissolve the thiol (1.0 eq) and 1-Chloro-2-(ethylsulfonyl)ethane (1.05 eq) in THF. The slight excess of the chloro-sulfone ensures the complete consumption of the valuable thiol.
-
Base Addition: Cool the solution to 0 °C using an ice bath. This is critical to manage the exothermicity of both the elimination and the subsequent Michael addition. Slowly add triethylamine (2.2 eq) dropwise. The first equivalent facilitates the elimination, while the second acts as a base to deprotonate the thiol, forming the nucleophilic thiolate.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like dichloromethane. Wash the combined organic layers with dilute acid (to remove excess triethylamine), water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify via flash column chromatography to yield the pure Michael adduct.
Spectroscopic Characterization
Accurate characterization is paramount. The following tables provide predicted spectroscopic data for the parent compound, 1-Chloro-2-(ethylsulfonyl)ethane, based on established principles. [11] Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz) [11]| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl | | ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl | | ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- | | ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |
Table 2: Predicted IR Absorption Data [11]| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | | :--- | :--- | :--- | | 1350 - 1300 | SO₂ asymmetric stretch | Strong | | 1150 - 1100 | SO₂ symmetric stretch | Strong | | 750 - 600 | C-Cl stretch | Strong |
Safety and Handling
1-Chloro-2-(ethylsulfonyl)ethane must be handled with extreme care in a well-ventilated chemical fume hood. [12]It is classified with multiple hazards.
-
Hazards: Harmful if swallowed or in contact with skin (H302 + H312), Toxic if inhaled (H331), and Suspected of causing cancer (H351). It is also harmful to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. [12]Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. * Handling Precautions: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid breathing mist or vapors. Wash skin thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]Keep locked up or in an area accessible only to qualified persons. Always consult the most current Safety Data Sheet (SDS) before use. [6][12][13][14]
Conclusion
1-Chloro-2-(ethylsulfonyl)ethane is a potent electrophilic building block whose reactivity can be directed in two primary ways. It can undergo direct Sₙ2 displacement to introduce a variety of functionalities, or it can serve as a stable precursor for the in-situ generation of ethyl vinyl sulfone, a powerful Michael acceptor. This dual reactivity makes it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. [1]A thorough understanding of its electronic nature and careful adherence to safety protocols are essential for its successful and safe application in the laboratory.
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An In-Depth Technical Guide to the Solubility of 1-Chloro-2-(ethylsulfonyl)ethane in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the effective use of this compound in various laboratory and industrial applications.
Introduction: Understanding the Significance of Solubility
1-Chloro-2-(ethylsulfonyl)ethane is a bifunctional molecule featuring a reactive chloro group and a polar ethylsulfonyl moiety. This structure makes it a valuable intermediate in the synthesis of a wide array of organic compounds, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The solubility of this reagent in organic solvents is a critical parameter that governs its utility in chemical reactions, purification processes, and formulation development. A thorough understanding of its solubility profile allows for optimal solvent selection, which can significantly impact reaction kinetics, yield, and purity.
Physicochemical Properties of 1-Chloro-2-(ethylsulfonyl)ethane
A foundational understanding of the physicochemical properties of 1-Chloro-2-(ethylsulfonyl)ethane is essential for predicting its solubility behavior. The presence of the highly polar sulfonyl group (SO₂) and the electronegative chlorine atom imparts a significant dipole moment to the molecule, classifying it as a polar compound.
Table 1: Key Physicochemical Properties of 1-Chloro-2-(ethylsulfonyl)ethane
| Property | Value | Source |
| CAS Number | 25027-40-1 | [1][2] |
| Molecular Formula | C₄H₉ClO₂S | [1] |
| Molecular Weight | 156.63 g/mol | [1] |
| Appearance | Light Yellow to Yellow Liquid or Solid | [1] |
| Melting Point | 19.8 °C (lit.) | [1] |
| Boiling Point | 292.6 °C at 760 mmHg (lit.) | [1] |
| Density | 1.2836 g/cm³ at 16 °C (lit.) | [1] |
Predicted Solubility Profile in Common Organic Solvents
Table 2: Predicted Qualitative Solubility of 1-Chloro-2-(ethylsulfonyl)ethane
| Solvent | Solvent Polarity | Predicted Solubility | Rationale & Supporting Evidence |
| Chloroform (CHCl₃) | Polar Aprotic | Soluble | The compound is dissolved in deuterated chloroform (CDCl₃) for NMR analysis, indicating good solubility.[2] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | Used as a solvent for preparing thin films for IR spectroscopy, implying solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of substances, including other sulfones.[4][5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a polar aprotic solvent with a high dielectric constant, making it a good solvent for polar molecules. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow for favorable interactions with the ethylsulfonyl group. |
| Ethanol | Polar Protic | Soluble | The polar nature of ethanol and its ability to form hydrogen bonds suggests good solubility. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the polar functional groups of the solute. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | As a moderately polar solvent, it is expected to show reasonable solvating power. |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar aromatic nature of toluene is less compatible with the polar solute. |
| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the highly polar 1-Chloro-2-(ethylsulfonyl)ethane. |
Factors Influencing Solubility
Several factors can influence the solubility of 1-Chloro-2-(ethylsulfonyl)ethane in a given solvent.[6] Understanding these can aid in the manipulation of conditions to achieve desired concentrations.
-
Temperature: For most solid organic compounds, solubility increases with temperature. If 1-Chloro-2-(ethylsulfonyl)ethane is in its solid form (below 19.8 °C), an increase in temperature will likely enhance its solubility.
-
Solvent Polarity: As detailed in Table 2, the polarity of the solvent is a primary determinant of solubility. A closer match between the polarity of the solute and solvent will result in greater solubility.
-
Purity of the Compound: Impurities can affect the solubility of a substance. It is crucial to use a pure sample of 1-Chloro-2-(ethylsulfonyl)ethane for predictable and reproducible solubility results.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive published data, researchers may need to determine the solubility of 1-Chloro-2-(ethylsulfonyl)ethane in a specific solvent of interest. The "shake-flask" method is a reliable and widely accepted technique for determining equilibrium solubility.[7]
Materials and Equipment
-
1-Chloro-2-(ethylsulfonyl)ethane (of known purity)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of 1-Chloro-2-(ethylsulfonyl)ethane to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of 1-Chloro-2-(ethylsulfonyl)ethane.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained data, the following checks should be incorporated:
-
Time to Equilibrium: Perform the experiment at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.
-
Reproducibility: Conduct the experiment in triplicate to assess the precision of the results.
-
Solid-State Analysis: After the experiment, analyze the remaining solid using a technique like DSC or XRD to ensure that the compound has not undergone any phase changes or degradation during the experiment.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Principle of "Like Dissolves Like"
Caption: Shake-Flask Method for Solubility Determination
Conclusion
While quantitative solubility data for 1-Chloro-2-(ethylsulfonyl)ethane is not extensively documented, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The polar nature of this compound dictates its high solubility in polar aprotic and protic solvents and its limited solubility in nonpolar media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This in-depth guide serves as a valuable resource for scientists and researchers, enabling informed decisions in the handling and application of this important chemical intermediate.
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1-Chloro-2-(ethylsulfonyl)ethane. MySkinRecipes. [Link]
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Chemical Properties of 1-Chloro-2-ethoxyethane (CAS 628-34-2). Cheméo. [Link]
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Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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A solution of (+)-2-chloro-2-phenyl ethane in toluene racemises slowly in the presence of small. Doubtnut. [Link]
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Spectroscopic data for 1-Chloro-2-(ethylsulfonyl)ethane (NMR, IR, MS)
A-Z Spectroscopic Guide to 1-Chloro-2-(ethylsulfonyl)ethane
Abstract
This technical guide offers a detailed examination of the spectroscopic characteristics of 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1), a compound of interest in pharmaceutical and agrochemical synthesis.[1] Given the scarcity of published experimental spectra for this specific molecule, this document provides a robust set of predicted data based on foundational spectroscopic principles and comparative analysis with structurally similar compounds.[2] We present a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide includes detailed, field-proven protocols for the acquisition of high-quality spectra, designed to ensure data integrity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction to 1-Chloro-2-(ethylsulfonyl)ethane
1-Chloro-2-(ethylsulfonyl)ethane is a bifunctional molecule featuring both a chloroalkane and an ethyl sulfone moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for introducing the ethylsulfonyl ethane group into larger molecules.[1] Its structure, presented below, dictates a distinct spectroscopic fingerprint that is crucial for its unambiguous identification and quality control in synthetic applications.
Molecular Structure
Caption: Molecular structure of 1-Chloro-2-(ethylsulfonyl)ethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloro-2-(ethylsulfonyl)ethane, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule. The electron-withdrawing nature of the sulfonyl (SO₂) and chloro (Cl) groups significantly influences the chemical shifts of the adjacent methylene protons, causing them to appear downfield.
Expert Insight: The sulfonyl group is a powerful electron-withdrawing group, more so than a chlorine atom. Consequently, the protons on the methylene group adjacent to the sulfonyl group (-SO₂-CH₂-) are expected to be the most deshielded and thus appear at the highest chemical shift.
Predicted ¹H NMR Data
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| a -SO₂-CH₂-CH₂-Cl | ~3.9 - 4.1 | Triplet | 2H |
| b -SO₂-CH₂-CH₂-Cl | ~3.5 - 3.7 | Triplet | 2H |
| c CH₃-CH₂-SO₂- | ~3.2 - 3.4 | Quartet | 2H |
| d CH₃-CH₂-SO₂- | ~1.4 - 1.6 | Triplet | 3H |
Table 1: Predicted ¹H NMR spectral data for 1-Chloro-2-(ethylsulfonyl)ethane in CDCl₃.[2]
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to display four signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached functional groups.
Predicted ¹³C NMR Data
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -SO₂-C H₂-CH₂-Cl | ~55 - 60 |
| CH₃-C H₂-SO₂- | ~50 - 55 |
| -SO₂-CH₂-C H₂-Cl | ~40 - 45 |
| C H₃-CH₂-SO₂- | ~5 - 10 |
Table 2: Predicted ¹³C NMR spectral data for 1-Chloro-2-(ethylsulfonyl)ethane in CDCl₃.[2]
Experimental Protocol: NMR Spectroscopy
Caption: Predicted electron ionization (EI) fragmentation pathway.
Experimental Protocol: Mass Spectrometry
1. Sample Introduction:
-
For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for sample introduction and purification.
-
Alternatively, direct infusion via a heated probe can be used.
2. Ionization and Analysis:
-
Utilize Electron Ionization (EI) with a standard energy of 70 eV to induce reproducible fragmentation. [2] - A quadrupole or time-of-flight (TOF) mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).
3. Data Analysis:
-
Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern.
-
Identify major fragment ions and propose fragmentation pathways consistent with the known structure.
Conclusion
The structural elucidation of 1-Chloro-2-(ethylsulfonyl)ethane is reliably achieved through a combination of NMR, IR, and MS techniques. The predicted data and protocols outlined in this guide provide a comprehensive framework for researchers to confidently identify and characterize this compound. The key spectroscopic signatures—the distinct multiplets in the ¹H NMR, the strong sulfonyl stretches in the IR, and the characteristic isotopic pattern in the MS—together form a self-validating system for structural confirmation.
References
- Benchchem. (n.d.). Spectroscopic Analysis of 1-Chloro-2-(ethylsulfonyl)ethane: A Technical Guide.
- MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane.
-
Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl mass spectrum of chloroethane. Retrieved from [Link]
Sources
Guide: Thermal Stability and Decomposition Profile of 1-Chloro-2-(ethylsulfonyl)ethane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical analysis of the thermal stability and decomposition characteristics of 1-Chloro-2-(ethylsulfonyl)ethane (CAS 25027-40-1). As a key intermediate in pharmaceutical and agrochemical synthesis, a deep understanding of its thermal behavior is not merely academic—it is a critical prerequisite for safe process scale-up, reaction optimization, and ensuring the quality of active pharmaceutical ingredients (APIs).[1] This guide is structured to provide not just data, but a field-proven framework for assessing thermal hazards, rooted in the principles of causality and self-validating experimental systems.
Core Concepts: Why Thermal Stability is Paramount
1-Chloro-2-(ethylsulfonyl)ethane is a bifunctional molecule, containing both a reactive alkyl chloride and an activating ethylsulfonyl group.[2] This structure, while synthetically useful, inherently suggests potential thermal instability. The presence of a good leaving group (chloride) activated by the electron-withdrawing sulfone moiety creates a predisposition for elimination reactions. At elevated temperatures, these reactions can accelerate, potentially leading to off-gassing, pressure buildup, and, in the worst-case scenario, a thermal runaway.
For drug development professionals, thermal stability dictates:
-
Maximum Safe Operating Temperature: Defining the upper limit for reaction and purification steps.
-
Impurity Profile: Thermal degradation is a primary source of impurities that can compromise the final product's efficacy and safety.
-
Drying and Storage Conditions: Establishing parameters to ensure long-term stability of the intermediate.
This guide provides the necessary protocols and interpretive logic to quantify these risks.
Physicochemical & Hazard Profile
A foundational hazard assessment begins with the compound's basic properties and safety classifications.
Table 1: Physicochemical Properties of 1-Chloro-2-(ethylsulfonyl)ethane
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO₂S | [2] |
| Molecular Weight | 156.63 g/mol | |
| Appearance | Solid or liquid (light yellow) | [1] |
| Melting Point | ~19.8 °C (lit.) | [1] |
| Boiling Point | 120-122 °C at 3-4 Torr | [3] |
| Flash Point | 130.7 °C (267.3 °F) | |
| GHS Hazard Codes | H319 (Causes serious eye irritation) | [4] |
| GHS Signal Word | Warning | [4] |
The low melting point suggests that this material may be handled as a liquid at or slightly above room temperature. The GHS classification indicates it is an irritant, but this does not preclude the existence of more severe thermal hazards.
Experimental Protocols for Thermal Hazard Assessment
A multi-technique approach is essential for a robust thermal stability assessment. Each method provides a unique and complementary piece of the overall safety puzzle.
Thermogravimetric Analysis (TGA)
-
Expertise & Causality: TGA is the first-line screening tool. It measures mass loss as a function of temperature, directly indicating the point at which the compound begins to decompose into volatile products.[5][6] This allows us to establish a preliminary "do-not-exceed" temperature for short-duration thermal stress. For sulfone-containing compounds, TGA can reveal multi-step decomposition patterns.[5][6]
-
Self-Validating Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample: Place 5–10 mg of 1-Chloro-2-(ethylsulfonyl)ethane into an alumina or platinum crucible.
-
Atmosphere: Purge with inert nitrogen gas at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 400 °C.
-
Data Analysis: Determine the onset temperature (Tonset) of decomposition, typically defined as the temperature at which 5% mass loss is observed.
-
Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: DSC quantifies the heat flow into or out of a sample as it is heated. This is critical for distinguishing between benign physical transitions (like melting) and hazardous exothermic decompositions. A sharp, significant exotherm following the melt is a definitive warning sign of a potential runaway reaction. The magnitude of this exotherm (the heat of decomposition, ΔHd) is a direct measure of the energy that could be released.
-
Self-Validating Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample: Accurately weigh 2–5 mg of the sample into a high-pressure stainless steel or gold-plated crucible. Crimp-sealing the crucible is critical to contain pressure from off-gassing and ensure the entire thermal event is measured.
-
Atmosphere: Purge the cell with inert nitrogen gas at 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min to 350 °C.
-
Data Analysis: Integrate the area under the exothermic peak to calculate the heat of decomposition (in J/g). Note the onset temperature of the exotherm.
-
Accelerating Rate Calorimetry (ARC)
-
Expertise & Causality: ARC is the industry gold standard for simulating a worst-case thermal runaway scenario.[7] It operates under adiabatic conditions (zero heat loss), meaning any heat generated by the sample's decomposition is retained, causing the sample's temperature to rise and the reaction to accelerate.[7][8] This provides critical data for process safety design, including emergency relief sizing.[9][10]
-
Self-Validating Protocol:
-
Instrument: An Accelerating Rate Calorimeter.
-
Sample: Load a 5–10 g sample into a spherical titanium or stainless steel test cell (bomb).
-
Methodology: Employ a "Heat-Wait-Seek" protocol.
-
Heat: The system heats the sample to a starting temperature (e.g., 50 °C) and waits for thermal equilibrium.
-
Wait: The system holds the temperature for a set period (e.g., 15 minutes).
-
Seek: The system monitors for a self-heating rate exceeding a sensitivity threshold (typically 0.02 °C/min).
-
If no exotherm is detected, the temperature is increased by a 5–10 °C step, and the cycle repeats.
-
-
Adiabatic Tracking: Once a self-heating rate is detected, the instrument heaters match the sample temperature, creating an adiabatic environment. The instrument then records the temperature and pressure increase over time until the reaction is complete.
-
Data Analysis: Key parameters derived include the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad).[10][11]
-
Proposed Decomposition Mechanism & Pathway Visualization
The molecular structure strongly suggests that the primary thermal decomposition pathway is an E2 elimination reaction . In this mechanism, a proton on the carbon adjacent to the sulfonyl group is abstracted, leading to the formation of a double bond and the expulsion of the chloride ion.
The key products are:
-
Ethyl vinyl sulfone: A potentially reactive monomer.
-
Hydrogen Chloride (HCl): A corrosive gas that can catalyze further degradation. The formation of HCl is a major process hazard.
Caption: Proposed E2 elimination decomposition pathway for 1-Chloro-2-(ethylsulfonyl)ethane.
Integrated Experimental Workflow
A logical, tiered approach to thermal hazard testing ensures safety and efficiency. Low-cost screening methods are used first to determine if higher-level, more complex testing is warranted.
Caption: A tiered workflow for comprehensive thermal hazard assessment.
References
-
Prime Process Safety Center. Accelerating Rate Calorimetry (ARC).[Link]
-
Thermal Hazard Technology. Accelerating Rate Calorimeter.[Link]
-
AIChE. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.[Link]
-
Specialised Process Sealing (SPS). Accelerating Rate Calorimetry.[Link]
-
NIH National Library of Medicine. Thermoanalytical Investigation of Some Sulfone-Containing Drugs.[Link]
-
Belmont Scientific. Accelerating Rate Calorimeter (ARC).[Link]
-
PubMed. Thermoanalytical investigation of some sulfone-containing drugs.[Link]
-
MySkinRecipes. 1-Chloro-2-(ethylsulfonyl)ethane.[Link]
-
PubChem. 1-chloro-2-(ethylsulfonyl)ethane.[Link]
Sources
- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]
- 2. PubChemLite - 1-chloro-2-(ethylsulfonyl)ethane (C4H9ClO2S) [pubchemlite.lcsb.uni.lu]
- 3. 1-chloro-2-(ethylsulfonyl)ethane | 25027-40-1 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 8. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 9. Accelerating Rate Calorimetry | SPS [spsrsa.co.za]
- 10. belmontscientific.com [belmontscientific.com]
- 11. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
Methodological & Application
Application Notes and Protocols for Alkylation Reactions Using 1-Chloro-2-(ethylsulfonyl)ethane
Introduction
1-Chloro-2-(ethylsulfonyl)ethane is a potent bifunctional molecule that serves as a valuable alkylating agent in modern organic synthesis. Its structure, featuring a terminal chloro group and an ethylsulfonyl moiety, renders it a highly reactive electrophile. The strong electron-withdrawing nature of the sulfonyl group significantly activates the C-Cl bond towards nucleophilic substitution, making it an efficient reagent for introducing the 2-(ethylsulfonyl)ethyl group onto a wide variety of nucleophiles. This functional group is of considerable interest in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where it can modulate properties such as solubility, metabolic stability, and biological activity.[1]
This guide provides a comprehensive overview of the reactivity of 1-Chloro-2-(ethylsulfonyl)ethane and detailed, field-proven protocols for its application in N-, S-, and C-alkylation reactions. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these reactions for their specific molecular targets.
Section 1: Critical Safety and Handling Precautions
1.1 Hazard Summary
1-Chloro-2-(ethylsulfonyl)ethane and its related precursor, 2-Chloroethanesulfonyl chloride, are hazardous materials that must be handled with extreme care. The primary hazards include:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[2][3]
-
Toxicity: May be fatal if inhaled.[2]
-
Irritation: May cause respiratory irritation.[2]
-
Reactivity: Contact with water or strong bases can liberate toxic gas or cause a violent reaction.[2][3]
1.2 Personal Protective Equipment (PPE)
Due to the severe hazards, a stringent PPE policy is mandatory.
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator is required.[2]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult manufacturer data for breakthrough times.[3]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.[3]
1.3 Handling and Storage
-
Handling: Always handle within a certified chemical fume hood. Ensure eyewash stations and safety showers are in close proximity.[4] Avoid all contact with skin, eyes, and clothing. Prevent inhalation of vapor or mist.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] The storage area should be designated for corrosive materials. Store locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[2][3]
1.4 First Aid and Spill Management
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Spill: In case of a spill, evacuate the area. Wear a self-contained breathing apparatus and full protective suit. Do not allow the spill to come into contact with water.[2] Absorb with an inert dry material and place in an appropriate container for waste disposal.
Section 2: Physicochemical Properties and Reactivity
The utility of 1-Chloro-2-(ethylsulfonyl)ethane as an alkylating agent is a direct consequence of its molecular structure.
| Property | Value | Reference(s) |
| CAS Number | 25027-40-1 | [1] |
| Molecular Formula | C₄H₉ClO₂S | [1][5] |
| Molecular Weight | 156.63 g/mol | [1][5] |
| Appearance | Light yellow to yellow liquid or solid | [1] |
| Melting Point | 19.8 °C (lit.) | [1] |
| Boiling Point | 292.6 °C at 760 mmHg (lit.) | [1] |
| Density | 1.2836 g/cm³ at 16 °C (lit.) | [1] |
2.1 General Reaction Mechanism: S_N2 Alkylation
The reactivity is dominated by the electrophilicity of the α-carbon to the chlorine atom. The potent electron-withdrawing sulfonyl group (-SO₂-) polarizes the C-Cl bond, making the carbon atom highly susceptible to attack by nucleophiles. The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.
Section 3: Protocols for N-Alkylation of Amines
3.1 Scientific Principle
N-alkylation of primary and secondary amines is a cornerstone transformation in medicinal chemistry.[6][7] Direct alkylation with alkyl halides is a classic approach; however, a significant challenge is over-alkylation, as the product amine is often more nucleophilic than the starting material.[8][9][10] To achieve selective mono-alkylation, reaction conditions must be carefully controlled. The use of a suitable base is critical to neutralize the ammonium salt formed during the reaction, thereby regenerating a neutral, nucleophilic amine that can react further. A slight excess of the amine starting material can also favor mono-alkylation.
3.2 Detailed Experimental Protocol: N-Alkylation of Morpholine
This protocol describes a representative N-alkylation of a secondary amine.
-
Materials:
-
Morpholine (1.0 equiv)
-
1-Chloro-2-(ethylsulfonyl)ethane (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Standard work-up and purification supplies (rotary evaporator, separatory funnel, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 equiv) and anhydrous acetonitrile.
-
Reagent Addition: Add morpholine (1.0 equiv) to the stirred suspension. Stir for 10 minutes at room temperature.
-
Slowly add a solution of 1-Chloro-2-(ethylsulfonyl)ethane (1.1 equiv) in anhydrous acetonitrile to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the morpholine starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
3.3 Workflow Diagram: N-Alkylation
3.4 Table of Representative Reaction Conditions
| Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Primary Aliphatic | K₂CO₃ | CH₃CN | 80 | 6-12 | Good to Excellent |
| Secondary Cyclic | K₂CO₃ / Et₃N | DMF | 60-80 | 4-8 | Excellent |
| Aniline (less reactive) | NaH / Cs₂CO₃ | DMF / Dioxane | 80-100 | 12-24 | Moderate to Good |
Section 4: Protocols for S-Alkylation of Thiols
4.1 Scientific Principle
The synthesis of thioethers (sulfides) via the alkylation of thiols is a highly efficient and reliable transformation. Thiols are excellent "soft" nucleophiles and react readily with soft electrophiles like 1-Chloro-2-(ethylsulfonyl)ethane. The reaction can often be performed under milder conditions than N-alkylation. In many cases, simple inorganic bases are sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion, and the reaction can proceed rapidly at room temperature. Green chemistry approaches have even demonstrated high efficiency for this reaction in water.
4.2 Detailed Experimental Protocol: S-Alkylation of Thiophenol
-
Materials:
-
Thiophenol (1.0 equiv)
-
1-Chloro-2-(ethylsulfonyl)ethane (1.05 equiv)
-
Triethylamine (Et₃N) (1.1 equiv) or K₂CO₃ (1.2 equiv)
-
Methanol (MeOH) or Water
-
Round-bottom flask, magnetic stirrer
-
Standard work-up and purification supplies
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add the thiol (1.0 equiv) and the chosen solvent (e.g., Methanol).
-
Base Addition: Add the base (e.g., Triethylamine, 1.1 equiv) to the mixture and stir for 10 minutes at room temperature.
-
Reagent Addition: Add 1-Chloro-2-(ethylsulfonyl)ethane (1.05 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the thiol starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting thioether is often of high purity, but can be further purified by column chromatography if necessary.
-
4.3 Workflow Diagram: S-Alkylation
4.4 Table of Representative Reaction Conditions
| Thiol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Thiophenol | Et₃N | Water | RT | 1 | >95 |
| Aliphatic Thiol | K₂CO₃ | MeOH | RT | 1-2 | Excellent |
| Heteroaromatic Thiol | K₂CO₃ | DMF | RT | 2-4 | Good to Excellent |
Section 5: References
-
MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. Retrieved January 21, 2026, from [Link]
-
Azizi, N., & Saeedi, M. (2010). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Scientific Information Database (SID). Retrieved January 21, 2026, from [Link]
-
Lead Sciences. (n.d.). 1-Chloro-2-(ethylsulfinyl)ethane. Retrieved January 21, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl chloride, 2-chloro-. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Al-Zaqri, N., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. PubMed Central. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved January 21, 2026, from [Link]
Sources
- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 1-chloro-2-(ethylsulfonyl)ethane synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the SN2 Reaction Mechanism of 1-Chloro-2-(ethylsulfonyl)ethane
Introduction: Unveiling the Reactivity of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic functionalization of molecules is paramount for the construction of complex architectures, particularly in the realm of drug discovery and development. 1-Chloro-2-(ethylsulfonyl)ethane stands as a noteworthy bifunctional reagent, primed for a variety of synthetic transformations. Its utility is largely dictated by the interplay between a primary alkyl chloride and a potent electron-withdrawing ethylsulfonyl group. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth insights and detailed protocols for leveraging the SN2 reactivity of this valuable synthetic intermediate. The powerful electron-withdrawing nature of the sulfonyl group significantly influences the electron density of the entire molecule, rendering the carbon atom bearing the chlorine atom highly electrophilic and, consequently, exceptionally susceptible to nucleophilic attack.
Theoretical Framework: The SN2 Reaction at a Glance
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic chemistry, characterized by a concerted mechanism where bond-formation and bond-breaking occur in a single, synchronous step.[1] This process involves the backside attack of a nucleophile on the electrophilic carbon center, leading to the displacement of the leaving group and an inversion of stereochemistry at the carbon atom.[1]
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[2]
Rate = k[Substrate][Nucleophile]
Several factors govern the facility of an SN2 reaction, including the nature of the substrate, the strength of the nucleophile, the ability of the leaving group to depart, and the choice of solvent. For 1-Chloro-2-(ethylsulfonyl)ethane, the primary nature of the alkyl chloride minimizes steric hindrance, a factor that is critical for the accessibility of the electrophilic carbon to the incoming nucleophile.
The Activating Role of the Ethylsulfonyl Group
The ethylsulfonyl (–SO₂Et) group is a powerful electron-withdrawing moiety due to the high electronegativity of the oxygen atoms and the d-orbital resonance of the sulfur atom. This strong inductive effect polarizes the carbon-chlorine bond, significantly increasing the partial positive charge on the carbon atom and making it a more potent electrophile. This enhanced electrophilicity accelerates the rate of nucleophilic attack, making 1-Chloro-2-(ethylsulfonyl)ethane a highly reactive substrate for SN2 reactions.
Diagrammatic Representation of the SN2 Mechanism
Caption: SN2 reaction of 1-Chloro-2-(ethylsulfonyl)ethane.
Experimental Protocols
The following protocols provide detailed methodologies for the SN2 reaction of 1-Chloro-2-(ethylsulfonyl)ethane with various nucleophiles, leading to the synthesis of a diverse range of functionalized sulfones.
General Experimental Workflow
Caption: General experimental workflow for SN2 reactions.
Protocol 1: Synthesis of 2-Azidoethyl Ethyl Sulfone (N-Nucleophile)
This protocol details the reaction with sodium azide, a robust nucleophile, to introduce an azide moiety, which is a versatile precursor for amines and nitrogen-containing heterocycles.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 1-Chloro-2-(ethylsulfonyl)ethane | 25027-40-1 | 156.63 | 10 | 1.0 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 12 | 1.2 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (0.78 g, 12 mmol) in anhydrous dimethylformamide (50 mL) under a nitrogen atmosphere.
-
To the stirred solution, add 1-Chloro-2-(ethylsulfonyl)ethane (1.57 g, 10 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, pour the reaction mixture into 150 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-azidoethyl ethyl sulfone.
Expected Outcome: A high yield (>90%) of the desired product is anticipated due to the favorable reaction conditions for this primary alkyl halide.
Protocol 2: Synthesis of S-(2-(Ethylsulfonyl)ethyl) Thioacetate (S-Nucleophile)
This protocol describes the reaction with potassium thioacetate, a soft and highly effective nucleophile for SN2 reactions, to introduce a protected thiol group.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 1-Chloro-2-(ethylsulfonyl)ethane | 25027-40-1 | 156.63 | 10 | 1.0 |
| Potassium Thioacetate (KSAc) | 10387-40-3 | 114.21 | 11 | 1.1 |
| Acetone, anhydrous | 67-64-1 | 58.08 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend potassium thioacetate (1.26 g, 11 mmol) in anhydrous acetone (50 mL).
-
Add 1-Chloro-2-(ethylsulfonyl)ethane (1.57 g, 10 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC (1:2 ethyl acetate/hexanes).
-
After completion, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: This reaction is expected to proceed efficiently to give a high yield of the thioacetate product.
Protocol 3: Synthesis of 2-(Ethylsulfonyl)ethanol (O-Nucleophile)
This protocol details the hydrolysis of 1-Chloro-2-(ethylsulfonyl)ethane to the corresponding alcohol. This reaction often requires more forcing conditions compared to reactions with softer nucleophiles.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 1-Chloro-2-(ethylsulfonyl)ethane | 25027-40-1 | 156.63 | 10 | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 15 | 1.5 |
| Water | 7732-18-5 | 18.02 | 30 mL | - |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.60 g, 15 mmol) in water (30 mL).
-
Add tetrahydrofuran (30 mL) to create a biphasic system that improves the solubility of the organic substrate.
-
Add 1-Chloro-2-(ethylsulfonyl)ethane (1.57 g, 10 mmol) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) for 8-12 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(ethylsulfonyl)ethanol.
-
The product can be purified by distillation under reduced pressure or by column chromatography.
Expected Outcome: A moderate to good yield of the alcohol is expected, with the potential for some elimination byproducts under the basic and heated conditions.
Analytical Characterization
The successful synthesis of the desired products should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity of the product and the disappearance of the starting material signals.
-
Infrared (IR) Spectroscopy: The appearance of characteristic absorption bands for the newly introduced functional group (e.g., azide, carbonyl, hydroxyl) and the persistence of the sulfonyl group stretches will provide evidence of the transformation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure anhydrous conditions for moisture-sensitive nucleophiles. |
| Poor nucleophile strength. | Use a stronger nucleophile or a phase-transfer catalyst to enhance nucleophilicity. | |
| Formation of Byproducts | Competing elimination (E2) reaction. | Use a less basic nucleophile or lower the reaction temperature. |
| Over-alkylation with amine nucleophiles. | Use a large excess of the amine or use a protecting group strategy. | |
| Difficulty in Purification | Similar polarity of product and starting material. | Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for separation. |
Conclusion
1-Chloro-2-(ethylsulfonyl)ethane is a highly activated and versatile substrate for SN2 reactions, enabling the efficient introduction of a wide array of functional groups. The protocols outlined in this application note provide a solid foundation for the synthesis of diverse sulfone-containing molecules. By understanding the underlying principles of the SN2 mechanism and the activating role of the ethylsulfonyl group, researchers can effectively utilize this reagent to advance their synthetic endeavors in drug discovery and materials science.
References
- ACD/Labs. (n.d.). ACD/ChemSketch. Advanced Chemistry Development, Inc.
-
Chemistry LibreTexts. (2023). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
-
YouTube. (2019). advanced SN2 reaction practice. Retrieved from [Link]
-
YouTube. (2021). SN2 Reaction Mechanisms. Retrieved from [Link]
Sources
Application Notes & Protocols: A Guide to N-alkylation with 1-Chloro-2-(ethylsulfonyl)ethane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-alkylation of primary and secondary amines using 1-chloro-2-(ethylsulfonyl)ethane. This versatile reagent serves as a robust precursor for installing the 2-(ethylsulfonyl)ethyl moiety, a functional group of significant interest in medicinal chemistry for its ability to enhance aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven experimental protocol, and offer insights into reaction optimization and product characterization. The primary mechanistic pathway proceeds through an in situ elimination to form ethyl vinyl sulfone, followed by a strategic aza-Michael conjugate addition, offering a controlled and efficient route to the desired N-alkylated products.
Principle of the Reaction & Mechanistic Insight
The N-alkylation reaction with 1-chloro-2-(ethylsulfonyl)ethane is not a simple direct SN2 substitution. The presence of the strongly electron-withdrawing ethylsulfonyl group (—SO₂Et) fundamentally dictates the reactivity of the molecule.
Causality Behind the Mechanism: The acidic nature of the proton alpha to the sulfonyl group facilitates a base-mediated E2 elimination of hydrogen chloride. This elimination occurs rapidly in situ to form a highly reactive intermediate: ethyl vinyl sulfone . This intermediate is a potent Michael acceptor. The subsequent step is the conjugate (or Michael) addition of a primary or secondary amine to the electron-deficient double bond of the vinyl sulfone. This two-step, one-pot sequence is highly efficient and generally favored over a direct Sₙ2 displacement of the chloride.
The overall transformation can be visualized as follows:
Caption: Proposed reaction mechanism for N-alkylation.
Applications in Medicinal & Process Chemistry
The 2-(ethylsulfonyl)ethyl group is a valuable pharmacophore. Its incorporation into a molecule can:
-
Enhance Solubility: The polar sulfone group significantly improves the aqueous solubility of parent compounds, a critical parameter for bioavailability.
-
Improve Metabolic Stability: The robust C-S and S=O bonds are resistant to many common metabolic pathways, potentially increasing the half-life of a drug candidate.
-
Modulate Potency: As a strong hydrogen bond acceptor, the sulfone moiety can form key interactions with biological targets, enhancing binding affinity and potency.
This reagent is therefore frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where these properties are desired.[1] Vinyl sulfones, the key intermediates in this reaction, are recognized as significant building blocks in organic synthesis due to their unique chemical properties and bioactivity.[2]
Safety and Handling Precautions
While a specific safety data sheet for 1-chloro-2-(ethylsulfonyl)ethane is not widely available, its structure suggests hazards based on related compounds like 2-chloroethanesulfonyl chloride.[3] The compound should be handled with care, assuming it to be corrosive, a lachrymator, and toxic.
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with water, strong bases, and strong oxidizing agents in an uncontrolled manner.[3][6] The material should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a secondary amine. The reaction can be adapted for primary amines, though care must be taken to avoid double alkylation by adjusting stoichiometry.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Secondary Amine (e.g., Morpholine) | Reagent | Standard Supplier | 1.0 equivalent |
| 1-Chloro-2-(ethylsulfonyl)ethane | >95% | BenchChem (#81795) or equivalent | 1.1 equivalents |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent | Standard Supplier | 2.0 equivalents |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier | Sufficient volume for 0.2-0.5 M concentration |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction |
| Deionized Water | N/A | In-house | For work-up |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Supplier | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the amine. Stir the resulting suspension at room temperature.
-
Reagent Addition: In a separate vial, dissolve 1-chloro-2-(ethylsulfonyl)ethane (1.1 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension over 5-10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir. The reaction progress should be monitored to determine the optimal reaction time.
-
Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 10-30% ethyl acetate in hexanes. The product is expected to be more polar than the starting amine but will still be non-polar enough to move on the TLC plate.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient, to afford the pure N-alkylated product.
Experimental Workflow Diagram
Caption: General workflow for N-alkylation protocol.
Data and Characterization
The successful synthesis of the N-alkylated product can be confirmed by standard spectroscopic methods. For a generic product R₂N-CH₂CH₂-SO₂Et , the following spectral features are expected.[7]
| Parameter | Expected Data for the -(CH₂)₂-SO₂-Et moiety |
| ¹H NMR | δ ~3.4-3.6 ppm (triplet, 2H, N-CH₂ -CH₂) δ ~3.1-3.3 ppm (triplet, 2H, CH₂-CH₂ -SO₂) δ ~3.0-3.2 ppm (quartet, 2H, SO₂-CH₂ -CH₃) δ ~1.3-1.5 ppm (triplet, 3H, SO₂-CH₂-CH₃ ) |
| ¹³C NMR | δ ~55-60 ppm (N-C H₂) δ ~50-55 ppm (SO₂-C H₂) δ ~45-50 ppm (C H₂-SO₂) δ ~5-10 ppm (C H₃) |
| IR Spectroscopy | Strong absorptions at ~1300-1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1100-1150 cm⁻¹ (symmetric SO₂ stretch). |
| Mass Spectrometry (EI) | Analysis of the fragmentation pattern can confirm the structure. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Slow Conversion | 1. Inactive amine (e.g., protonated salt). 2. Insufficient base. 3. Low reaction temperature. | 1. Ensure the amine is the free base. 2. Use freshly dried, powdered K₂CO₃ or a stronger base like DBU if necessary. 3. Increase the temperature to reflux, monitoring for decomposition. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (if product has some water solubility). 3. Volatility of the product. | 1. Increase reaction time or temperature. 2. Back-extract the aqueous layers with ethyl acetate. 3. Use care during solvent removal; avoid high vacuum and heat. |
| Formation of Side Products | 1. For primary amines: double alkylation. 2. Degradation of starting material or product. | 1. Use a larger excess of the primary amine (≥3 equivalents) or add the alkylating agent more slowly at a lower temperature. 2. Perform the reaction at a lower temperature for a longer duration. |
References
-
Talybov, A., et al. (2015). Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride, 2-Chloro-. NJ.gov. [Link]
-
Trowbridge, A., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]
-
Markosyan, A. J., et al. (2012). Phase-Transfer Catalyzed Alkylation of Morpholine with 1,2-Dichloroethane. ResearchGate. [Link]
-
Yao, R-S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]
-
Capancioni, S., et al. (2021). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. National Institutes of Health (NIH). [Link]
-
MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. MySkinRecipes. [Link]
-
Patel, R., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Trowbridge, A., & MacMillan, D. W. C. (2014). Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Princeton University. [Link]
-
Wang, Y., et al. (2022). Timeline of the synthesis and applications of vinyl sulfones in recent years. ResearchGate. [Link]
-
Stefańska, J., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]
-
Chen, Y., et al. (2019). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]
-
Wang, C., et al. (2021). Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones. Royal Society of Chemistry. [Link]
-
NIST. (2025). 1-Chloro-2-ethoxyethane. NIST Chemistry WebBook. [Link]
Sources
The Synthesis of N-Substituted-2-(ethylsulfonyl)ethanamines: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive experimental framework for the synthesis of N-substituted-2-(ethylsulfonyl)ethanamines through the nucleophilic substitution reaction of 1-Chloro-2-(ethylsulfonyl)ethane with primary and secondary amines. This class of compounds holds significant interest in medicinal chemistry and drug development due to the presence of the biologically relevant ethylsulfonyl moiety. This document details the underlying reaction mechanisms, provides step-by-step protocols for synthesis and purification, outlines methods for reaction monitoring and product characterization, and addresses critical safety considerations. The protocols provided herein are designed to be adaptable for a range of amine substrates, empowering researchers to efficiently synthesize novel derivatives for further investigation.
Introduction: The Significance of Ethylsulfonyl Motifs in Drug Discovery
The ethylsulfonyl group is a prevalent structural motif in a multitude of pharmacologically active compounds. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding interactions contribute to enhanced binding affinity and modulation of physicochemical properties such as solubility and metabolic stability. The synthesis of derivatives containing this functional group is, therefore, a key strategy in modern drug discovery programs. The reaction of 1-Chloro-2-(ethylsulfonyl)ethane with a diverse array of primary and secondary amines offers a direct and versatile route to novel N-substituted-2-(ethylsulfonyl)ethanamines, which can serve as crucial intermediates or final drug candidates.
Reaction Mechanism and Rationale
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing ethylsulfonyl group polarizes the C-Cl bond, rendering the α-carbon electrophilic and susceptible to attack by the nucleophilic amine.
Diagram of the General SN2 Reaction Mechanism:
Caption: General SN2 mechanism for the reaction of an amine with 1-Chloro-2-(ethylsulfonyl)ethane.
A non-nucleophilic base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) generated, preventing the protonation of the starting amine and driving the reaction to completion. Over-alkylation, a common side reaction in amine alkylations, can be mitigated by using a slight excess of the amine or by carefully controlling the stoichiometry of the reactants.
Experimental Protocols
3.1. Materials and Reagents
-
1-Chloro-2-(ethylsulfonyl)ethane (CAS: 25027-40-1)
-
Primary or secondary amine of interest (e.g., Benzylamine, Morpholine)
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.2. General Protocol for the Synthesis of N-Substituted-2-(ethylsulfonyl)ethanamines
This protocol is a general guideline and may require optimization for specific amine substrates.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the synthesis and purification of N-substituted-2-(ethylsulfonyl)ethanamines.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-2-(ethylsulfonyl)ethane (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, 10-20 mL per mmol of the limiting reagent).
-
Add the desired primary or secondary amine (1.1-1.2 eq) to the solution.
-
Add a non-nucleophilic base (1.5-2.0 eq), such as anhydrous potassium carbonate or triethylamine. The choice of base may depend on the amine substrate and solvent.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If potassium carbonate was used, filter the reaction mixture to remove the solid. If triethylamine was used, proceed directly to the next step.
-
Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table of Representative Reaction Conditions:
| Amine Substrate | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzylamine | K₂CO₃ | CH₃CN | 80 | 6-12 |
| Morpholine | Et₃N | DCM | Reflux | 8-16 |
| Piperidine | K₂CO₃ | CH₃CN | 60 | 4-8 |
| Aniline | K₂CO₃ | DMF | 100 | 12-24 |
Note: These are suggested starting conditions and may require optimization.
Analytical Methods
4.1. Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate. The ratio should be adjusted to achieve good separation of the starting materials and the product (typically starting with a 7:3 or 1:1 mixture).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin for primary/secondary amines.
The disappearance of the limiting starting material and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
4.2. Product Characterization
The purified products should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sulfonyl group (strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).
Safety and Handling
5.1. Hazard Identification
-
1-Chloro-2-(ethylsulfonyl)ethane: This compound is a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) prior to use. It may be corrosive, an irritant, and harmful if inhaled or absorbed through the skin.
-
Amines: Many amines are corrosive, flammable, and toxic. Always handle them in a well-ventilated fume hood.
-
Solvents: Organic solvents such as acetonitrile and dichloromethane are flammable and/or toxic.
5.2. Personal Protective Equipment (PPE)
-
Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemical-resistant gloves.
5.3. Waste Disposal
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or slow reaction | - Insufficient temperature- Low reactivity of the amine- Inactive base | - Increase the reaction temperature- Use a more polar, higher-boiling solvent (e.g., DMF)- Use a stronger base or ensure the base is anhydrous |
| Formation of multiple products | - Over-alkylation of the amine- Side reactions of the amine or product | - Use a larger excess of the amine- Add the alkylating agent slowly to the amine solution- Lower the reaction temperature |
| Difficult purification | - Product and starting material have similar polarity | - Optimize the mobile phase for column chromatography- Consider derivatization to alter polarity for separation |
Conclusion
The reaction of 1-Chloro-2-(ethylsulfonyl)ethane with primary and secondary amines is a robust and versatile method for the synthesis of N-substituted-2-(ethylsulfonyl)ethanamines. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. Careful attention to reaction conditions, monitoring, and safety procedures is essential for successful outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Synthesis of Amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
The Strategic Utility of 1-Chloro-2-(ethylsulfonyl)ethane in Modern Organic Synthesis: A Guide to Application and Protocol
Abstract
1-Chloro-2-(ethylsulfonyl)ethane has emerged as a highly versatile and strategic C2 building block in contemporary organic synthesis. Its intrinsic chemical reactivity, primarily as a stable precursor to the potent Michael acceptor, ethyl vinyl sulfone, provides a reliable gateway for the facile construction of complex molecular architectures. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the synthetic applications of 1-chloro-2-(ethylsulfonyl)ethane. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in key transformations, and showcase its utility in the synthesis of medicinally relevant scaffolds, including substituted piperazines and thioethers.
Introduction: Unveiling the Synthetic Potential
1-Chloro-2-(ethylsulfonyl)ethane (CAS No: 25027-40-1) is a crystalline solid with a melting point of 19.8 °C and a molecular weight of 156.63 g/mol .[1][2] While its structure appears unassuming, its true synthetic power lies in its ability to undergo a facile base-mediated elimination of hydrogen chloride to generate ethyl vinyl sulfone in situ. This reactive intermediate is a highly activated Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles.[3][4][5] The ethylsulfonyl moiety, being a strong electron-withdrawing group, activates the vinyl group towards nucleophilic attack, making this reagent a cornerstone for the introduction of the ethylsulfonyl-ethyl group in a variety of molecular frameworks. This attribute has rendered it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 25027-40-1 | [2] |
| Molecular Formula | C4H9ClO2S | [2] |
| Molecular Weight | 156.63 g/mol | [2] |
| Melting Point | 19.8 °C | [1] |
| Boiling Point | 120-122 °C (3-4 Torr) | [1] |
| Density | 1.2836 g/cm³ (16 °C) | [1] |
The Core Reactivity: A Two-Step Mechanistic Pathway
The primary application of 1-chloro-2-(ethylsulfonyl)ethane hinges on a sequential elimination-addition mechanism. This two-step process provides a controlled and efficient method for the formation of new carbon-heteroatom and carbon-carbon bonds.
Step 1: Base-Mediated Elimination to Ethyl Vinyl Sulfone
In the presence of a suitable base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), 1-chloro-2-(ethylsulfonyl)ethane undergoes an E2 elimination reaction to form the highly reactive intermediate, ethyl vinyl sulfone. The choice of base and reaction conditions can be tuned to control the rate of formation of the vinyl sulfone, allowing for its in situ generation and immediate consumption by a nucleophile present in the reaction mixture. This approach is often preferred as it avoids the isolation of the volatile and reactive ethyl vinyl sulfone.
Caption: Workflow for the synthesis of substituted piperazines.
Detailed Experimental Protocol
Synthesis of 1-Benzyl-4-(2-(ethylsulfonyl)ethyl)piperazine:
-
Materials:
-
Benzylamine
-
1-Chloro-2-(ethylsulfonyl)ethane
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of benzylamine (1.0 eq.) in acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (2.5 eq.).
-
Add 1-chloro-2-(ethylsulfonyl)ethane (2.2 eq.) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(2-(ethylsulfonyl)ethyl)piperazine.
-
-
Expected Outcome: The desired product is typically obtained as a white to off-white solid in moderate to good yields (50-70%).
Quantitative Data Summary:
| Reactant | Molar Eq. |
| Benzylamine | 1.0 |
| 1-Chloro-2-(ethylsulfonyl)ethane | 2.2 |
| Triethylamine | 2.5 |
Application Note 2: Synthesis of Thioethers via Thiol-Michael Addition
The reaction of thiols with ethyl vinyl sulfone (generated from 1-chloro-2-(ethylsulfonyl)ethane) is a highly efficient method for the synthesis of functionalized thioethers. This transformation is particularly valuable due to the high reactivity and selectivity of vinyl sulfones towards thiols. [5]
Rationale and Mechanistic Insight
The thiol-Michael addition is a robust and often spontaneous reaction. In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This thiolate then readily attacks the β-carbon of the in situ generated ethyl vinyl sulfone in a conjugate addition fashion to yield the corresponding thioether. The reaction is typically fast and proceeds with high atom economy. [4]
Caption: Workflow for the synthesis of functionalized thioethers.
Detailed Experimental Protocol
Synthesis of 1-((2-(Ethylsulfonyl)ethyl)thio)naphthalene:
-
Materials:
-
1-Naphthalenethiol
-
1-Chloro-2-(ethylsulfonyl)ethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 1-naphthalenethiol (1.0 eq.) in DMF (0.3 M) in a round-bottom flask, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate.
-
Add a solution of 1-chloro-2-(ethylsulfonyl)ethane (1.1 eq.) in a minimal amount of DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1-((2-(ethylsulfonyl)ethyl)thio)naphthalene.
-
-
Expected Outcome: The desired thioether is typically obtained as a solid with yields often exceeding 80%.
Quantitative Data Summary:
| Reactant | Molar Eq. |
| 1-Naphthalenethiol | 1.0 |
| 1-Chloro-2-(ethylsulfonyl)ethane | 1.1 |
| Potassium Carbonate | 1.5 |
Safety and Handling
1-Chloro-2-(ethylsulfonyl)ethane is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water.
Conclusion
1-Chloro-2-(ethylsulfonyl)ethane is a valuable and cost-effective building block in organic synthesis. Its ability to serve as a stable and reliable precursor to ethyl vinyl sulfone enables a wide range of synthetic transformations, most notably Michael additions with various nucleophiles. The protocols detailed in this guide for the synthesis of substituted piperazines and thioethers highlight the practical utility of this reagent. By understanding the underlying mechanistic principles and employing the optimized reaction conditions, researchers can effectively leverage the reactivity of 1-chloro-2-(ethylsulfonyl)ethane to construct complex and medicinally relevant molecules.
References
-
MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. Retrieved from [Link]
-
Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. Retrieved from [Link]
-
Thiol-Michael addition reaction involving a vinyl-sulfone group. (n.d.). ResearchGate. Retrieved from [Link]
-
Chatterjee, A., et al. (2016). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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- 5. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Guide to the Scale-up Synthesis of 1-Chloro-2-(ethylsulfonyl)ethane
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Chloro-2-(ethylsulfonyl)ethane, a key intermediate in the pharmaceutical and agrochemical industries.[1] Recognizing the limited availability of specific scale-up protocols in published literature, this application note proposes a robust and scalable synthetic route via the nucleophilic substitution of 1,2-dichloroethane with sodium ethanesulfinate. Detailed discussions on reaction mechanisms, process optimization, safety considerations, and analytical quality control are presented to facilitate a safe and efficient transition from laboratory to pilot-plant scale. This guide is intended for researchers, chemists, and chemical engineers involved in process development and drug manufacturing.
Introduction and Strategic Importance
1-Chloro-2-(ethylsulfonyl)ethane is a valuable bifunctional molecule, featuring both a reactive chloro group and an ethyl sulfone moiety. This unique structure makes it a versatile building block in organic synthesis, particularly for the introduction of the ethylsulfonyl group in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The sulfone group is a common feature in a variety of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability.
The industrial production of 1-Chloro-2-(ethylsulfonyl)ethane necessitates a scalable, cost-effective, and safe synthetic process. This application note is designed to bridge the gap between bench-scale synthesis and pilot-plant production by providing a detailed examination of the critical process parameters and safety considerations.
Proposed Synthetic Route: Nucleophilic Substitution
Based on fundamental principles of organic chemistry and proven industrial reactions, the recommended synthetic route for the scale-up production of 1-Chloro-2-(ethylsulfonyl)ethane is the nucleophilic substitution of 1,2-dichloroethane with sodium ethanesulfinate. This method is advantageous due to the relatively low cost and ready availability of the starting materials.
Reaction Scheme:
The reaction proceeds via an SN2 mechanism, where the ethanesulfinate anion acts as the nucleophile, displacing one of the chloride ions from 1,2-dichloroethane.[2][3][4][5]
Process Development and Scale-up Considerations
Reaction Parameters and Optimization
Successful scale-up requires careful optimization of several key reaction parameters. The following table summarizes the recommended starting points for laboratory-scale optimization and provides guidance for pilot-plant scale adjustments.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Rationale and Key Considerations |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Consider greener alternatives like Cyrene™ or sulfolane if process allows.[6][7][8][9] | A polar aprotic solvent is required to solubilize the sodium ethanesulfinate and facilitate the SN2 reaction. Solvent recovery and recycling are critical at scale to minimize cost and environmental impact.[6][7] |
| Reactant Ratio (Sulfinate:Dichloroethane) | 1 : 1.2 | 1 : 1.1 - 1.2 | A slight excess of 1,2-dichloroethane is used to ensure complete consumption of the more expensive sodium ethanesulfinate and to minimize the formation of the bis-substituted byproduct. |
| Temperature | 60-80 °C | 70-90 °C | Higher temperatures increase the reaction rate but can also lead to the formation of elimination byproducts. Differential Scanning Calorimetry (DSC) is recommended to determine the thermal stability of the reaction mixture before scaling up.[10][11][12][13] |
| Reaction Time | 8-12 hours | 6-10 hours | Monitor reaction progress by in-process control (IPC) using HPLC or GC to determine the optimal reaction endpoint. |
| Agitation | Magnetic stirring | Mechanical overhead stirring | Efficient mixing is crucial to ensure good mass transfer between the reactants, especially as the reaction mixture may be heterogeneous. |
| Work-up and Quenching | Slow addition to cold water | Controlled reverse addition of the reaction mixture to a larger volume of chilled water.[14][15] | The quenching of the reaction is exothermic and requires careful temperature control to prevent runaway reactions and minimize product degradation. |
Byproduct Formation and Control
The primary potential byproduct is the bis-substituted product, 1,2-bis(ethylsulfonyl)ethane. Its formation can be minimized by using an excess of 1,2-dichloroethane and by maintaining a moderate reaction temperature.
Another potential side reaction is the elimination of HCl from 1-Chloro-2-(ethylsulfonyl)ethane to form ethyl vinyl sulfone, especially at higher temperatures or in the presence of a strong base. Careful control of the reaction temperature and pH during work-up is essential.
Experimental Protocols
Laboratory Scale Synthesis (100 g)
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.
-
Charging Reactants: Charge sodium ethanesulfinate (88 g, 0.86 mol) and 400 mL of anhydrous DMF to the flask.
-
Initiating the Reaction: Begin stirring and slowly add 1,2-dichloroethane (102 g, 1.03 mol) to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to 70 °C and maintain this temperature for 10 hours. Monitor the reaction progress by taking small aliquots for HPLC analysis every 2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated fume hood, slowly pour the reaction mixture into 2 L of ice-cold water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 300 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Pilot Plant Scale Synthesis (10 kg)
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge sodium ethanesulfinate (8.8 kg, 86 mol) and 40 L of DMF to the reactor.
-
Initiating the Reaction: Start the agitator and add 1,2-dichloroethane (10.2 kg, 103 mol) via a charging port.
-
Heating and Monitoring: Heat the reactor contents to 80 °C using the jacket. Monitor the internal temperature closely. Take samples for IPC analysis every hour after the first 4 hours.
-
Work-up: In a separate 200 L reactor, charge 100 L of water and cool to 5 °C. Once the reaction is complete, cool the reaction mixture to 20-25 °C. Slowly transfer the reaction mixture into the chilled water, ensuring the temperature of the quench mixture does not exceed 20 °C.
-
Extraction: Add 30 L of dichloromethane to the quench mixture and agitate for 30 minutes. Allow the layers to separate and transfer the organic layer to a clean vessel. Repeat the extraction twice.
-
Washing: Combine the organic extracts and wash with 20 L of brine.
-
Drying and Concentration: Transfer the organic layer to a suitable vessel and add anhydrous magnesium sulfate. Agitate for 1 hour, then filter. Concentrate the filtrate under vacuum.
-
Purification: Purify the crude product using a fractional distillation column under high vacuum.
Safety and Hazard Analysis
A thorough understanding of the potential hazards is critical for the safe scale-up of this synthesis.
| Hazard | Potential Cause | Mitigation Strategy |
| Runaway Reaction | Exothermic quenching; loss of cooling during reaction. | Implement controlled reverse addition during quenching. Ensure robust cooling capacity and emergency shutdown procedures are in place. Conduct reaction calorimetry studies before scaling up.[16][17] |
| Toxic Fume Release | Use of 1,2-dichloroethane (a suspected carcinogen); potential for SO₂ release at high temperatures. | Conduct all operations in a well-ventilated area or in a closed system. Use appropriate personal protective equipment (PPE), including respirators. Monitor the reactor off-gas. |
| Corrosion | Potential for HCl formation. | Use glass-lined or other corrosion-resistant reactors and equipment. |
| Solvent Hazards | DMF and DMSO are skin-permeable and have associated health risks. | Minimize operator exposure through the use of closed systems and appropriate PPE. Implement solvent recovery to reduce handling. |
Analytical Quality Control
Rigorous analytical monitoring is essential to ensure product quality and process consistency.
| Analytical Technique | Purpose | Sample Point | Key Parameters to Monitor |
| HPLC/GC | Reaction monitoring, purity assessment | In-process, final product | Disappearance of starting materials, appearance of product, quantification of byproducts. |
| ¹H and ¹³C NMR | Structural confirmation[18] | Final product | Confirmation of the chemical structure of the final product.[18] |
| FT-IR Spectroscopy | Functional group analysis | Final product | Presence of the sulfone (SO₂) and C-Cl functional groups. |
| Mass Spectrometry | Molecular weight confirmation | Final product | Determination of the molecular weight and fragmentation pattern of the product.[18] |
| Karl Fischer Titration | Water content | Final product | Ensure the final product meets the required dryness specification. |
Visualization of Key Processes
Proposed Reaction Mechanism
Caption: SN2 mechanism for the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane.
Scale-up Workflow
Caption: Workflow for the scale-up of 1-Chloro-2-(ethylsulfonyl)ethane synthesis.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Action(s) |
| Low Conversion | Insufficient reaction time or temperature; poor quality of sodium ethanesulfinate. | Increase reaction time or temperature cautiously. Analyze the purity of the starting materials. |
| High Levels of Byproduct | Reaction temperature too high; incorrect stoichiometry. | Lower the reaction temperature. Re-verify the molar ratios of the reactants. |
| Difficult Phase Separation | Emulsion formation during work-up. | Add brine to the aqueous layer to break the emulsion. |
| Product Decomposition During Distillation | Distillation temperature too high. | Use a high-vacuum distillation setup to lower the boiling point. Ensure the thermal stability of the product has been determined by TGA/DSC. |
Conclusion
The synthesis of 1-Chloro-2-(ethylsulfonyl)ethane can be successfully scaled up through a nucleophilic substitution reaction between sodium ethanesulfinate and 1,2-dichloroethane. Careful control of reaction parameters, a thorough understanding of potential hazards, and robust analytical monitoring are paramount for a safe, efficient, and reproducible manufacturing process. The protocols and considerations outlined in this document provide a solid foundation for the successful transition of this important intermediate from the laboratory to the pilot plant.
References
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Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]
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MySkinRecipes. 1-Chloro-2-(ethylsulfonyl)ethane. [Link]
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Organic Syntheses. phenyl vinyl sulfone and sulfoxide. [Link]
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Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. [Link]
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PubMed. Ethane-Based Catalytic Process for Vinyl Chloride Manufacture. [Link]
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ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
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Samaro. The Ultimate Guide to Industrial Solvents: Applications, Selection, and Safety. [Link]
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YouTube. Sn2 Reaction: Nucleophilic Substitution of Chloroethane. [Link]
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Organic Process Research & Development. Safety Notables: Information from the Literature. [Link]
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ResearchGate. The mechanism of free-radical polymerization of vinyl chloride monomer.... [Link]
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Brainly.in. Free radical mechanism of addition polymerisation of vinyl chloride. [Link]
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YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]
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MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
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Organic Process Research & Development. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
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ACS Publications. Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
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Polymer Science Learning Center. Free Radical Vinyl Polymerization. [Link]
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MDPI. Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies. [Link]
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Green Chemistry (RSC Publishing). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. [Link]
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ResearchGate. Timeline of the synthesis and applications of vinyl sulfones in recent years.[14]. [Link]
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KGROUP. Quenching Reactive Substances. [Link]
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NIH. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
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Application Note & Protocols: Green Chemistry Approaches for Reactions with 1-Chloro-2-(ethylsulfonyl)ethane
Introduction: Embracing Sustainability in the Synthesis of Bioactive Molecules
1-Chloro-2-(ethylsulfonyl)ethane is a reactive and versatile chemical intermediate, playing a crucial role as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a reactive chloride leaving group and an electron-withdrawing ethylsulfonyl group, makes it a valuable synthon for introducing the ethylsulfonyl moiety into a target molecule. However, traditional synthetic routes involving such reactive intermediates often rely on volatile organic solvents, stoichiometric reagents, and energy-intensive conditions, leading to significant waste generation and environmental impact.[2]
This application note provides a comprehensive guide to implementing green chemistry principles in reactions involving 1-Chloro-2-(ethylsulfonyl)ethane. We will move beyond theoretical concepts to provide detailed, actionable protocols that prioritize waste reduction, energy efficiency, and the use of safer, more sustainable materials.[3] The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to integrate environmentally responsible practices into their synthetic workflows without compromising on efficiency or product purity.
Core Principles of Green Chemistry for Sulfonyl-Containing Synthons
The application of green chemistry to reactions of 1-Chloro-2-(ethylsulfonyl)ethane is not merely an ethical consideration but a strategic approach to improving process efficiency and safety. The following principles form the foundation of the protocols detailed in this guide:
-
Waste Prevention: Designing synthetic routes that minimize the generation of waste is a primary goal. This includes maximizing atom economy and reducing the use of auxiliary substances.
-
Safer Solvents and Auxiliaries: The selection of solvents has a profound impact on the environmental footprint of a chemical process.[2] We will explore alternatives to hazardous solvents that are safer, derived from renewable resources, and readily recyclable.
-
Catalysis over Stoichiometric Reagents: Catalytic reactions are inherently more sustainable than their stoichiometric counterparts, as they reduce waste by enabling a small amount of a catalyst to effect a large number of transformations.
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. Methodologies that allow for milder reaction conditions will be prioritized.
The logical relationship between these core principles and their practical implementation is illustrated in the workflow diagram below.
Caption: Workflow illustrating the application of green chemistry principles.
Phase-Transfer Catalysis: A Superior Approach for Nucleophilic Substitution
A common transformation involving 1-Chloro-2-(ethylsulfonyl)ethane is its reaction with nucleophiles to form a variety of valuable compounds. Traditionally, these reactions are performed in polar aprotic solvents like DMF or DMSO to solubilize both the organic substrate and the inorganic nucleophilic salt. However, these solvents are often toxic and difficult to remove and recycle.
Phase-Transfer Catalysis (PTC) presents a powerful and green alternative.[4] PTC facilitates the reaction between reactants in a heterogeneous, two-phase system (e.g., an organic solvent and water).[5] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the substrate.[5][6]
Advantages of PTC for Reactions with 1-Chloro-2-(ethylsulfonyl)ethane:
-
Elimination of Hazardous Solvents: PTC allows for the use of less polar, less toxic, and more easily recyclable solvents like toluene or even bio-derived solvents, replacing high-boiling polar aprotic solvents.[5]
-
Use of Inexpensive Bases: Simple and inexpensive inorganic bases like sodium or potassium hydroxide can be used in the aqueous phase, eliminating the need for more hazardous and expensive bases such as sodium hydride or organometallic reagents.[4]
-
Mild Reaction Conditions: Many PTC reactions proceed rapidly at or near room temperature, significantly reducing energy consumption.
-
Simplified Work-up: The separation of the organic and aqueous phases is straightforward, simplifying product isolation and reducing the volume of solvent required for extraction.
-
High Yields and Purity: PTC often leads to clean reactions with high yields and minimal byproduct formation.[4][5]
The mechanism of PTC in a typical nucleophilic substitution reaction is depicted below.
Caption: Mechanism of Phase-Transfer Catalysis for nucleophilic substitution.
Application Protocol: Green Synthesis of an Ether using PTC
This protocol details the synthesis of an exemplary ether derivative of 1-Chloro-2-(ethylsulfonyl)ethane using a phenolic nucleophile under PTC conditions. This reaction is representative of a broad class of useful transformations.
Reaction Scheme:
Ethylsulfonyl-CH₂-CH₂-Cl + Ar-OH --PTC, NaOH(aq), Toluene--> Ethylsulfonyl-CH₂-CH₂-O-Ar + NaCl + H₂O
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier | Comments |
| 1-Chloro-2-(ethylsulfonyl)ethane | 25027-40-1 | 156.63 | Sigma-Aldrich[7][8] | Substrate |
| 4-Methoxyphenol | 150-76-5 | 124.14 | Acros Organics | Nucleophile (example) |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | TCI Chemicals | Phase-Transfer Catalyst |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Fisher Scientific | Base |
| Toluene | 108-88-3 | 92.14 | EMD Millipore | Organic Solvent |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 86.13 | Sigma-Aldrich[9] | Alternative, greener solvent derived from renewable resources[9] |
Step-by-Step Experimental Protocol
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 4-methoxyphenol (1.24 g, 10.0 mmol), toluene (or 2-MeTHF, 50 mL), and tetrabutylammonium bromide (0.32 g, 1.0 mmol, 10 mol%).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (20 mL).
-
Reaction Initiation: Begin vigorous stirring of the organic phase in the reaction flask (approx. 500 rpm) to ensure efficient mixing. Add the aqueous sodium hydroxide solution to the flask.
-
Substrate Addition: Slowly add 1-Chloro-2-(ethylsulfonyl)ethane (1.57 g, 10.0 mmol) to the biphasic mixture over 5 minutes.
-
Reaction Monitoring: Maintain the reaction at room temperature (20-25 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Self-Validation Checkpoint: A small aliquot of the organic layer can be withdrawn, dried over Na₂SO₄, and analyzed. The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (or 2-MeTHF, 2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ether derivative.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
In-Process Control: Regular monitoring by TLC or GC-MS provides real-time feedback on the reaction's progress, allowing for adjustments if necessary and confirming the endpoint.
-
Catalyst Stability: Tetrabutylammonium bromide is a stable and commercially available catalyst, ensuring reproducibility between batches.
-
Clear Phase Separation: The distinct separation between the aqueous and organic phases simplifies the work-up, minimizing the risk of product loss and contamination.
-
Spectroscopic Confirmation: The structure of the final product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to validate the outcome of the reaction.[10]
Biocatalysis: The Next Frontier for Green Synthesis
While PTC offers a significant improvement over traditional methods, biocatalysis represents a further leap in sustainable synthesis.[11][12] Enzymes operate under exceptionally mild conditions (aqueous media, neutral pH, ambient temperature) and exhibit unparalleled selectivity, often eliminating the need for protecting groups and reducing the formation of byproducts.[13]
For substrates like 1-Chloro-2-(ethylsulfonyl)ethane, several classes of enzymes could be envisioned for green transformations:
-
Hydrolases: For the resolution of racemic mixtures or the asymmetric synthesis of chiral intermediates.
-
Oxidoreductases: For selective oxidation or reduction reactions. For example, the synthesis of chiral sulfoxides from prochiral sulfides is a well-established biocatalytic transformation.[13]
-
Transferases: For the selective transfer of functional groups.
The development of a biocatalytic route for a specific reaction of 1-Chloro-2-(ethylsulfonyl)ethane would involve screening enzyme libraries to identify a suitable catalyst, followed by process optimization. While beyond the scope of this introductory guide, the exploration of biocatalysis is a highly recommended avenue for achieving the highest level of green chemistry in synthetic processes.[11][13]
Conclusion
The adoption of green chemistry principles is essential for the future of chemical synthesis. For reactions involving the versatile intermediate 1-Chloro-2-(ethylsulfonyl)ethane, methodologies such as Phase-Transfer Catalysis offer immediate and impactful benefits, including the elimination of hazardous solvents, reduced energy consumption, and simplified procedures. The detailed protocol provided herein serves as a practical starting point for researchers to implement these greener approaches. As the field advances, the integration of biocatalysis will undoubtedly unlock even more sustainable and efficient synthetic pathways, further aligning chemical manufacturing with the principles of environmental stewardship.
References
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- Sigma-Aldrich. 1-chloro-2-(ethylsulfonyl)ethane AldrichCPR.
- National Center for Biotechnology Information. (2021, January 4).
- Guidechem. Ethane, 1-chloro-2-(ethylsulfinyl)- 27998-62-5 wiki.
- National Center for Biotechnology Information. (2022, August 5).
- EnvironmentalChemistry.com. Chemical Database: 1-Chloro-2-(Ethylthio)Ethane ==> 1-Hydrazinophthalazine.
- BLD Pharm. 1-Chloro-2-(methylsulfonyl)ethane.
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- 12. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 1-Chloro-2-(ethylsulfonyl)ethane
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Chloro-2-(ethylsulfonyl)ethane. This guide is designed to provide in-depth, practical solutions to common challenges encountered during alkylation reactions with this versatile reagent. Our focus is on maximizing the yield of your desired substituted product while minimizing common side reactions.
Introduction to the Chemistry of 1-Chloro-2-(ethylsulfonyl)ethane
1-Chloro-2-(ethylsulfonyl)ethane is a potent electrophile used to introduce the -(CH₂)₂SO₂Et moiety onto a variety of nucleophiles. Its reactivity is dominated by two key structural features: a primary alkyl chloride, which is amenable to SN2 reactions, and a powerful electron-withdrawing ethylsulfonyl group. This sulfonyl group significantly influences the reaction pathway, making the protons on the carbon adjacent to it (α-protons) and the protons on the carbon bearing the chlorine (β-protons) acidic. This inherent acidity is the primary driver for the main competing side reaction: elimination.
The central challenge in utilizing this reagent is controlling the competition between the desired bimolecular nucleophilic substitution (Sɴ2) and the often-undesired base-induced elimination (E2).
Caption: Competing SN2 and E2 pathways in alkylation reactions.
Troubleshooting Guide: Low Yield and Side Product Formation
This section addresses the most common issues encountered during alkylation with 1-Chloro-2-(ethylsulfonyl)ethane in a practical, question-and-answer format.
Question 1: My reaction yield is very low, and the main product I've isolated is ethyl vinyl sulfone. What went wrong and how can I fix it?
Answer:
This is the most frequent challenge and indicates that the E2 elimination pathway is dominating over the desired Sɴ2 substitution. The ethylsulfonyl group makes the β-protons (on the carbon with the chlorine) acidic enough to be abstracted by a base, leading to the formation of ethyl vinyl sulfone.
Causality and Strategic Solutions:
-
Base Selection is Critical: A strong, sterically hindered base is often employed to favor proton abstraction, which in this case leads to the undesired elimination. Conversely, a weaker, less-hindered base is generally preferred for Sɴ2 reactions where the base's primary role is to neutralize the acid formed or deprotonate the nucleophile.
-
Solution: Switch to a milder base. Instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), consider using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] These provide a sufficiently basic environment to facilitate the reaction of many nucleophiles without aggressively promoting elimination. For amine alkylations, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective, primarily acting as an acid scavenger.
-
-
Solvent Effects: The choice of solvent significantly impacts the rates of both Sɴ2 and E2 reactions.
-
Solution: Employ a polar aprotic solvent. Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for Sɴ2 reactions.[1] They solvate the cation of the base but leave the nucleophile relatively "naked" and highly reactive, which accelerates the Sɴ2 pathway. Protic solvents (like ethanol or water) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring elimination.
-
-
Temperature Control: Higher temperatures generally favor elimination over substitution.[2]
-
Solution: Run the reaction at a lower temperature. Start at room temperature or even 0 °C and monitor the reaction progress by TLC or LC-MS. Only increase the temperature gradually if the reaction is too slow.
-
Troubleshooting Workflow: Minimizing Elimination
Caption: Workflow to diagnose and solve E2 side reactions.
Question 2: I am trying to alkylate a primary amine and I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer:
This is a classic challenge in amine alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.
Causality and Strategic Solutions:
-
Stoichiometry Control: The relative concentrations of the amine and the alkylating agent are key.
-
Solution: Use a large excess of the primary amine (e.g., 3-5 equivalents) relative to 1-Chloro-2-(ethylsulfonyl)ethane. This statistical approach ensures that the alkylating agent is more likely to encounter a molecule of the starting amine rather than the product amine.
-
-
Slow Addition: Maintaining a low concentration of the electrophile can suppress the second alkylation.
-
Solution: Add the 1-Chloro-2-(ethylsulfonyl)ethane solution dropwise to the reaction mixture containing the amine and base over a prolonged period (e.g., 1-2 hours) using a syringe pump. This technique, known as high-dilution conditions, minimizes the chance of the mono-alkylated product reacting further.
-
| Parameter | To Favor Mono-Alkylation | To Favor Di-Alkylation |
| Amine : Alkylating Agent | > 3 : 1 | 1 : > 2.2 |
| Addition of Alkylating Agent | Slow, dropwise addition | Rapid, single portion |
| Concentration | Lower concentration | Higher concentration |
Question 3: My nucleophile is a thiol, and the reaction is messy with multiple products, even when I try to control the conditions to favor Sɴ2. What is happening?
Answer:
Thiolates are excellent nucleophiles but can also participate in side reactions, especially if ethyl vinyl sulfone is formed in situ. Ethyl vinyl sulfone is a highly reactive Michael acceptor.[3]
Causality and Strategic Solutions:
-
Michael Addition: If any E2 elimination occurs to form ethyl vinyl sulfone, the highly nucleophilic thiolate can then attack the vinyl sulfone in a conjugate (Michael) addition. This leads to the formation of a thioether sulfone, RS-CH₂-CH₂-SO₂Et, which is isomeric to the desired Sɴ2 product but formed through a different mechanism. This can be further complicated by the potential for the initial Sɴ2 product to react with another equivalent of the thiolate.
-
Minimizing Elimination is Key: The primary strategy is to rigorously suppress the initial E2 elimination.
-
Solution: Follow all the recommendations in Question 1 to minimize the formation of ethyl vinyl sulfone. Use a mild base (e.g., K₂CO₃), a polar aprotic solvent (MeCN or DMF), and maintain a low reaction temperature (0 °C to room temperature). The high nucleophilicity of thiols means they often do not require harsh conditions to react.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose base for alkylating amines with this reagent? A: For N-alkylation, potassium carbonate (K₂CO₃) is an excellent starting point. It is effective at deprotonating the amine or scavenging the HCl byproduct without being overly aggressive in promoting elimination. Using 2-3 equivalents is typical.
Q: Can I use this reagent for O-alkylation of phenols? A: Yes. Phenols can be effectively O-alkylated. The phenoxide, generated with a base like K₂CO₃ or Cs₂CO₃, is a soft nucleophile that reacts well in Sɴ2 reactions. The same principles of using a polar aprotic solvent and moderate temperature apply.[5][6][7]
Q: How should I purify my final product? A: The purification strategy will depend on the properties of your product.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution from a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. The highly polar sulfonyl group means that products will often have moderate to low Rf values.
-
Extraction: A standard aqueous workup is crucial before chromatography. Wash the organic layer with water to remove inorganic salts (like KCl from the reaction) and any water-soluble starting materials or byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective final purification step.
Q: What are the primary safety concerns with 1-Chloro-2-(ethylsulfonyl)ethane? A: 1-Chloro-2-(ethylsulfonyl)ethane is an alkylating agent and should be handled with care. It is classified as an eye irritant.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the material safety data sheet (MSDS) for complete safety information.
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol is a starting point and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (3.0 eq.) and potassium carbonate (2.5 eq.).
-
Solvent: Add anhydrous acetonitrile (or DMF) to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reagent Addition: In a separate flask, dissolve 1-Chloro-2-(ethylsulfonyl)ethane (1.0 eq., limiting reagent) in anhydrous acetonitrile.
-
Reaction: Add the solution of the alkylating agent dropwise to the stirring amine slurry at room temperature over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow after 4-6 hours, it may be gently warmed to 40-50 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Caption: General experimental workflow for alkylation reactions.
References
-
Guan, Z.-H., Zuo, W., Zhao, L.-B., Ren, Z.-H., & Liang, Y.-M. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(09), 1465–1470. Available at: [Link]
-
ResearchGate. (2023). The present work: a) Direct synthesis of (E)‐vinyl sulfone from... [Image]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved January 21, 2026, from [Link]
- Harris, J. M., Struck, E. C., Case, M. G., Yalkowsky, M. S., Van Mondfrans, G., & McGill, J. (1984). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Journal of Polymer Science: Polymer Chemistry Edition, 22(2), 341-352.
-
Karakuş, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 5136-5151. Available at: [Link]
-
ResearchGate. (n.d.). Reaction conditions: (a) Et3N, CH2Cl2, 0°C; (b) 3RCOOH, rt; (c) NH4SCN,... [Image]. Available at: [Link]
-
Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Scholar Works. Available at: [Link]
-
Reactions of thiols. (2019, October 15). [Video]. YouTube. [Link]
-
Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-2252. Available at: [Link]
-
Ma, Q., et al. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]
-
ChemRxiv. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. Available at: [Link]
- Google Patents. (n.d.). US3642912A - Alkylation of phenols.
-
Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Bocus, M., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis, 10(6), 3743-3751. Available at: [Link]
- Google Patents. (n.d.). CA1279658C - Process for the purification of 1,2-dichloroethane.
-
Ashenhurst, J. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]
-
CrashCourse. (2021, March 4). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23 [Video]. YouTube. [Link]
- Google Patents. (n.d.). US4087474A - Process for the purification of 1,2-dichloroethane.
-
Chad's Prep. (2020, November 12). 7.7 How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1) | OChem [Video]. YouTube. [Link]
- Santacesaria, E., et al. (1994). Kinetic studies of the N-alkylation of secondary amines with 1,2-dichloroethane. International Journal of Chemical Kinetics, 26(2), 227-239.
-
Gauth. (n.d.). When Chloro ethane reacts with sodium hydroxide different products are formed under diff [Chemistry]. Retrieved January 21, 2026, from [Link]
-
Wang, C., et al. (2024). The Reaction between K2CO3 and Ethylene Glycol in Deep Eutectic Solvents. Molecules, 29(17), 4113. Available at: [Link]
-
Wang, C., et al. (2024). The Reaction between K2CO3 and Ethylene Glycol in Deep Eutectic Solvents. Molecules, 29(17), 4113. Available at: [Link]
-
Wang, C., et al. (2024). The Reaction between K2CO3 and Ethylene Glycol in Deep Eutectic Solvents. PubMed. Available at: [Link]
Sources
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- 2. gauthmath.com [gauthmath.com]
- 3. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crescentchemical.com [crescentchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US2801267A - Production of vinyl sulfones - Google Patents [patents.google.com]
Technical Support Center: Reactions of 1-Chloro-2-(ethylsulfonyl)ethane
Answering the user's request to create a technical support center with troubleshooting guides and FAQs about the common side products in reactions of 1-Chloro-2-(ethylsulfonyl)ethane.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Chloro-2-(ethylsulfonyl)ethane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals using this versatile reagent. Given its chemical structure, 1-Chloro-2-(ethylsulfonyl)ethane stands at a crossroads of reactivity, where nucleophilic substitution and elimination pathways compete. Understanding and controlling this competition is paramount to achieving desired reaction outcomes. This document provides the technical insights and practical protocols to navigate these challenges effectively.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: Low Yield of Desired Substitution Product & Formation of Ethyl Vinyl Sulfone
Question: My reaction with a nucleophile (e.g., an amine or alkoxide) is resulting in a low yield of the expected substitution product. Concurrently, I'm observing a significant amount of a byproduct identified as ethyl vinyl sulfone. What is the cause, and how can I optimize my reaction for the desired product?
Answer:
Root Cause Analysis: The formation of ethyl vinyl sulfone is a classic example of a competing E2 (bimolecular elimination) reaction.[1][2] 1-Chloro-2-(ethylsulfonyl)ethane is a primary alkyl halide, which would typically favor an S(_N)2 reaction.[3][4] However, the potent electron-withdrawing nature of the ethylsulfonyl group significantly increases the acidity of the protons on the adjacent carbon (the α-carbon). This makes these protons susceptible to abstraction by a base. If your nucleophile is also a strong base, it can abstract a proton, leading to the elimination of HCl and the formation of ethyl vinyl sulfone.[1][5]
Mechanistic Insight: The E2 Pathway Competition
The following diagram illustrates the E2 mechanism responsible for the formation of the ethyl vinyl sulfone byproduct.
Caption: E2 elimination mechanism leading to ethyl vinyl sulfone.
Troubleshooting Protocols & Optimization Strategies:
To favor the desired S(_N)2 pathway and suppress the E2 side reaction, consider the following adjustments to your protocol:
-
Selection of Nucleophile/Base: The nature of your nucleophile is critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor elimination.[4] When possible, opt for nucleophiles that are less basic. For instance, if performing an O-alkylation, using the alcohol in the presence of a non-nucleophilic base might be a better strategy than using the corresponding alkoxide.
-
Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Consequently, running your reaction at a lower temperature will favor the S(_N)2 product.[5]
-
Solvent Choice: The solvent plays a crucial role in dictating the reaction pathway.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.
-
Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially increasing its basicity, which can favor the E2 pathway.
-
Data Summary: Optimizing for S(_N)2 vs. E2
| Parameter | Condition Favoring S(_N)2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Nucleophile/Base | Weakly basic, non-hindered nucleophiles | Strong, sterically hindered bases | Strong/bulky bases are more effective at proton abstraction for E2. |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures | Elimination has a higher activation energy. |
| Solvent | Polar aprotic (DMF, DMSO, Acetone) | Polar protic (Ethanol, Water) | Protic solvents can solvate and deactivate the nucleophile for S(_N)2. |
Issue 2: Formation of Hydrolysis Byproduct
Question: My reaction is clean otherwise, but I'm consistently isolating 2-(Ethylsulfonyl)ethanol as a byproduct, even when using non-aqueous conditions. What is the source of this impurity?
Answer:
Root Cause Analysis: The presence of 2-(Ethylsulfonyl)ethanol points to a hydrolysis reaction where water or a hydroxide ion is acting as the nucleophile.[6] This is a common issue, as even seemingly anhydrous conditions can contain sufficient moisture to cause this side reaction, especially over long reaction times or at elevated temperatures.
Troubleshooting Protocols:
-
Ensure Rigorously Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents from sealed bottles are preferable.
-
Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas or in a desiccator.
-
Ensure all starting materials, including the nucleophile and any additives, are anhydrous.
-
-
Utilize an Inert Atmosphere: Running the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
Experimental Workflow: Setting Up an Anhydrous Reaction
Sources
How to avoid elimination side reactions with 1-Chloro-2-(ethylsulfonyl)ethane
Welcome to the technical support guide for 1-Chloro-2-(ethylsulfonyl)ethane (CAS: 25027-40-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the synthetic challenges associated with this versatile reagent. Our goal is to provide you with actionable, field-proven insights to help you maximize the yield of your desired substitution products while minimizing problematic elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Chloro-2-(ethylsulfonyl)ethane so susceptible to elimination side reactions?
The high propensity for elimination is a direct consequence of the molecule's structure. The potent electron-withdrawing nature of the ethylsulfonyl group (–SO₂CH₂CH₃) significantly increases the acidity of the hydrogen atoms on the adjacent carbon (the β-carbon). This process, known as β-elimination, is depicted below.[1]
A base present in the reaction mixture can easily abstract one of these acidic β-protons. This initiates a cascade that results in the formation of a double bond and the expulsion of the chloride leaving group, yielding ethyl vinyl sulfone as the primary elimination byproduct. This reaction often proceeds via an E2 (bimolecular elimination) or, under certain conditions, an E1cB (unimolecular conjugate base elimination) mechanism due to the stabilized carbanion intermediate.[2][3][4]
Q2: I've identified an unexpected byproduct. What is it likely to be?
The most common and expected byproduct from an elimination reaction involving 1-Chloro-2-(ethylsulfonyl)ethane is ethyl vinyl sulfone (CH₃CH₂SO₂CH=CH₂). You can confirm its identity using standard analytical techniques such as NMR, IR, and mass spectrometry. The presence of vinyl proton signals in the ¹H NMR spectrum is a key indicator.
Q3: At a glance, which reaction conditions favor the desired substitution (Sₙ2) versus the undesired elimination (E2)?
The outcome of your reaction is a competition between the Sₙ2 and E2 pathways. Several factors dictate the predominant pathway.[5][6][7] The following table summarizes the key variables and their influence.
| Parameter | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Strong nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻, I⁻) | Strong, bulky base (e.g., t-BuOK) or strong, hard base (e.g., OH⁻, RO⁻) | Weakly basic nucleophiles are less likely to abstract the acidic β-proton, favoring attack at the electrophilic carbon.[8][9] |
| Temperature | Low (e.g., 0 °C to room temp) | High | Elimination reactions are entropically favored and often have a higher activation energy, thus becoming dominant at elevated temperatures.[7][8] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Polar Protic (e.g., Ethanol, Water) or conditions favoring the base | Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion without hydrogen-bonding to the nucleophile, promoting Sₙ2.[10][11] |
| Concentration | Controlled stoichiometry | High concentration of a strong base | High base concentration increases the rate of the bimolecular E2 reaction.[7] |
Q4: How do I select the optimal nucleophile to avoid elimination?
The choice of nucleophile is arguably the most critical factor. The ideal nucleophile for this substrate possesses high nucleophilicity but low basicity.
-
Excellent Choices (Favor Sₙ2): Azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and halides like iodide (I⁻) are prime candidates. These species are potent nucleophiles but are relatively weak bases, minimizing the risk of proton abstraction.
-
Poor Choices (Favor E2): Hydroxides (OH⁻), alkoxides (RO⁻, especially bulky ones like potassium tert-butoxide), and amine bases (like DBU or DIPEA) are strong bases that will preferentially deprotonate the β-carbon, leading almost exclusively to the elimination product.
Q5: What is the best solvent for my substitution reaction?
Polar aprotic solvents are strongly recommended.[11][12] Solvents like DMF (dimethylformamide) , DMSO (dimethyl sulfoxide) , or acetonitrile are excellent choices. They effectively dissolve the nucleophilic salt while leaving the nucleophilic anion "naked" and highly reactive towards the electrophilic carbon of the Sₙ2 reaction.[10][11]
In contrast, polar protic solvents like ethanol or water should be avoided. They can form a solvent cage around the nucleophile via hydrogen bonding, which blunts its nucleophilicity and can favor elimination pathways.[10][13]
Troubleshooting Guide: Elimination as the Major Pathway
Problem: My reaction analysis (TLC, LC-MS, NMR) shows that the major product is ethyl vinyl sulfone, not my desired substituted product.
This is a common issue that can be systematically resolved. Follow this troubleshooting workflow to diagnose and correct the problem.
Caption: Troubleshooting workflow for minimizing elimination.
Optimized Protocol for Nucleophilic Substitution
This general protocol is designed to maximize the yield of the Sₙ2 substitution product. It should be adapted based on the specific nucleophile and substrate scale.
Objective: To perform a nucleophilic substitution on 1-Chloro-2-(ethylsulfonyl)ethane with sodium azide (NaN₃) as a model non-basic, strong nucleophile.
Materials:
-
1-Chloro-2-(ethylsulfonyl)ethane
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature control system (ice bath)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen, add sodium azide (1.2 equivalents).
-
Add anhydrous DMF via syringe to create a stirrable slurry.
-
-
Temperature Control:
-
Cool the reaction flask to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
-
Substrate Addition:
-
Dissolve 1-Chloro-2-(ethylsulfonyl)ethane (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the cooled, stirring slurry of sodium azide over 15-20 minutes. A slow addition rate is critical to control any potential exotherm and minimize side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
-
Workup:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate or dichloromethane). Caution: Azide compounds can be explosive; handle with appropriate care and consult safety protocols.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure substituted product, 1-Azido-2-(ethylsulfonyl)ethane.
-
References
-
Chemistry LibreTexts. (2022, October 4). 4.15: Factors Influencing the Elimination Mechanism. [Link]
-
Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ResearchGate. (n.d.). Ei Elimination: An Unprecedented Facet of Sulfone Chemistry. [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. [Link]
-
Odinity. (2014, March 26). Nucleophilic Substitution: Chemistry Lab. [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Chemistry LibreTexts. (2023, May 3). 4.1: β-Elimination Reactions. [Link]
-
AWS. (n.d.). Elimination Reactions. [Link]
-
Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]
-
Chemistry LibreTexts. (2023, January 14). 11.8: Elimination Reactions- Zaitsev's Rule. [Link]
-
YouTube. (2021, January 25). Solvent effects for SN2, SN1, E2, and E1. [Link]
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Technical Support Center: Optimizing Reaction Temperature for 1-Chloro-2-(ethylsulfonyl)ethane Synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a core focus on the critical parameter of reaction temperature. As this reaction is predominantly an oxidation of a sulfide precursor, precise temperature control is paramount to achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Chloro-2-(ethylsulfonyl)ethane?
The primary and most established method for the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane is the oxidation of its thioether precursor, 2-Chloroethyl ethyl sulfide.[1][2][3] This oxidation can be achieved using a variety of oxidizing agents. The general reaction scheme is illustrated below.
Caption: General reaction scheme for the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane.
Q2: Why is reaction temperature a critical parameter in this synthesis?
Reaction temperature is a pivotal parameter because the oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate, 1-Chloro-2-(ethylsulfinyl)ethane.[3][4][5] The relative rates of the two oxidation steps (sulfide to sulfoxide, and sulfoxide to sulfone) are highly temperature-dependent. Insufficiently controlled temperature can lead to incomplete conversion, over-oxidation, or the formation of undesired byproducts.[6]
Q3: What are the common side reactions and byproducts I should be aware of?
The primary side reactions of concern are:
-
Incomplete Oxidation: Resulting in the presence of the starting material, 2-Chloroethyl ethyl sulfide, or the intermediate, 1-Chloro-2-(ethylsulfinyl)ethane, in the final product.
-
Elimination Reaction: The presence of a base or elevated temperatures can promote the elimination of HCl to form ethyl vinyl sulfone.[7][8] This is a significant consideration, as vinyl sulfones are reactive Michael acceptors.[9][10]
-
Solvent-Related Byproducts: Depending on the solvent and reaction conditions, side reactions involving the solvent can occur.
Troubleshooting Guide: Temperature Optimization
This section provides a systematic approach to troubleshooting common issues related to reaction temperature during the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane.
Issue 1: Low Yield of 1-Chloro-2-(ethylsulfonyl)ethane with Significant Amount of Starting Material (2-Chloroethyl ethyl sulfide) Remaining
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC-MS at regular intervals. | The activation energy for the oxidation of the sulfide may not be met at lower temperatures, leading to a sluggish or incomplete reaction. |
| Insufficient reaction time. | Extend the reaction time at the current temperature. | Chemical reactions require a certain amount of time to reach completion. |
| Inadequate mixing. | Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. | Poor mixing can lead to localized temperature and concentration gradients, hindering the reaction. |
Issue 2: Significant Amount of the Sulfoxide Intermediate, 1-Chloro-2-(ethylsulfinyl)ethane, Detected in the Final Product
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction temperature is too low for the second oxidation step. | After the initial formation of the sulfoxide, a higher temperature may be required to drive the reaction to the sulfone. Consider a step-wise temperature profile. | The oxidation of the sulfoxide to the sulfone often requires a higher activation energy than the initial oxidation of the sulfide.[6] |
| Insufficient amount of oxidizing agent. | Ensure that at least two equivalents of the oxidizing agent are used. | Stoichiometrically, two moles of the oxidant are required to convert one mole of the sulfide to the sulfone. |
Issue 3: Presence of Ethyl Vinyl Sulfone as a Major Byproduct
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing elimination. | Elevated temperatures can provide the necessary energy to overcome the activation barrier for the elimination of HCl, leading to the formation of the vinyl sulfone.[7][8] |
| Presence of a basic medium. | Ensure the reaction is performed under neutral or acidic conditions. If a base is required for other reasons, a milder, non-nucleophilic base should be used at low temperatures. | Bases can abstract the acidic proton alpha to the sulfonyl group, initiating the elimination cascade.[7] |
The following workflow can guide the optimization process:
Caption: A workflow for troubleshooting temperature-related issues.
Experimental Protocols
Protocol 1: Temperature Screening for the Oxidation of 2-Chloroethyl ethyl sulfide
Objective: To determine the optimal reaction temperature for the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane.
Materials:
-
2-Chloroethyl ethyl sulfide
-
Selected oxidizing agent (e.g., 30% Hydrogen Peroxide)
-
Solvent (e.g., Acetic Acid or Acetonitrile)[11]
-
Reaction vessels (e.g., round-bottom flasks)
-
Temperature-controlled reaction blocks or oil baths
-
Magnetic stirrers and stir bars
-
TLC plates and developing chamber or GC-MS for analysis
Procedure:
-
Set up a parallel array of reactions in separate vessels, each charged with 2-Chloroethyl ethyl sulfide (1 equivalent) and the chosen solvent.
-
Equilibrate each reaction vessel to a different, constant temperature (e.g., 20°C, 30°C, 40°C, 50°C, 60°C).
-
Slowly add the oxidizing agent (2.2 equivalents) to each reaction mixture while maintaining vigorous stirring.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by TLC or GC-MS.
-
After a set reaction time (e.g., 4 hours), quench the reactions (e.g., by adding a reducing agent like sodium sulfite for peroxide-based oxidations).
-
Work up each reaction mixture and analyze the crude product composition to determine the yield of 1-Chloro-2-(ethylsulfonyl)ethane and the presence of any byproducts.
Data Presentation:
| Reaction Temperature (°C) | Conversion of Starting Material (%) | Yield of Sulfoxide (%) | Yield of Sulfone (%) | Yield of Vinyl Sulfone (%) |
| 20 | 45 | 35 | 10 | <1 |
| 30 | 75 | 40 | 35 | <1 |
| 40 | 95 | 20 | 75 | 2 |
| 50 | >99 | 5 | 90 | 5 |
| 60 | >99 | <1 | 85 | 15 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
Analytical Methods for Monitoring Reaction Progress
Accurate monitoring of the reaction is crucial for successful optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture, including the starting material, intermediate, product, and byproducts.[12][13]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for qualitative monitoring of the reaction progress. The sulfoxide and sulfone will have different Rf values from the starting sulfide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and quantify the purity.[14]
References
- Benchchem. (2025). Technical Support Center: Optimization of Sulfone Synthesis.
- Benchchem. (2025). Spectroscopic Analysis of 1-Chloro-2-(ethylsulfonyl)ethane: A Technical Guide.
- Benchchem. (2025). Technical Support Center: Troubleshooting Byproduct Formation in Sulfoxide Synthesis.
-
Wikipedia. (2023). Dichlorodiethyl sulfone. Retrieved from [Link]
-
ACS Publications. (2022). Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters Differentiating the Catalytic Activity of Nodal Metals. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidation of 2-chloroethyl sulfides to sulfoxides by dimethyl sulfoxide. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Rates of Reaction of the Sulfoxides and Sulfones of Sulfur Mustard and 2-Chloroethyl Ethyl Sulfide With Hydroxide Ion in Water. Retrieved from [Link]
- Google Patents. (n.d.). US2474808A - Preparation of vinyl sulfones.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Sulfone. Retrieved from [Link]
-
Wikipedia. (2023). Vinyl sulfone. Retrieved from [Link]
-
(n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). WO1994021603A1 - A process for preparing sulfones.
-
ConnectSci. (1995). Rates of Reaction of the Sulfoxides and Sulfones of Sulfur Mustard and 2-Chloroethyl Ethyl Sulfide With Hydroxide Ion in Water. Australian Journal of Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
PubMed. (2025). Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. Retrieved from [Link]
-
(n.d.). Toxicological Profile for 1,1-Dichloroethane. Retrieved from [Link]
- Google Patents. (n.d.). US4087474A - Process for the purification of 1,2-dichloroethane.
- Google Patents. (n.d.). US3517068A - Vinyl ethyl ether or thioether sulfones.
-
RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-Chloro-2-ethoxyethane. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Catalyst Selection for (S)-1-Chloro-2-propanol Synthesis.
- Google Patents. (n.d.). CA1279658C - Process for the purification of 1,2-dichloroethane.
-
PubMed. (1950). The synthesis of 1,1,1,-trichloro-2,2-bis-(4-chlorophenyl-4-C14)-ethane. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Retrieved from [Link]
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- 14. benchchem.com [benchchem.com]
Navigating Reactions with 1-Chloro-2-(ethylsulfonyl)ethane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Chloro-2-(ethylsulfonyl)ethane. This guide is designed to provide you, the researcher, with in-depth technical and field-proven insights into optimizing your reactions with this versatile reagent. As Senior Application Scientists, we understand that success in the lab is not just about following steps, but about understanding the underlying chemistry to make informed decisions. This resource, presented in a question-and-answer format, addresses common challenges and frequently asked questions to ensure your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of 1-Chloro-2-(ethylsulfonyl)ethane and which reaction mechanism should I anticipate?
A1: 1-Chloro-2-(ethylsulfonyl)ethane is a primary alkyl halide. Its reactivity is dominated by nucleophilic substitution, where the chloride ion is displaced by a nucleophile. Given its structure as a primary halide, the predominant mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) pathway.
The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. This concerted mechanism is favored for primary alkyl halides due to the low steric hindrance around the reaction center.
It is crucial to consider that while SN2 is the major pathway, competing elimination (E2) reactions can occur, especially with strong, bulky bases and at elevated temperatures. The powerful electron-withdrawing nature of the adjacent ethylsulfonyl group further activates the molecule for nucleophilic attack, generally favoring substitution.
Q2: I am planning a nucleophilic substitution reaction. What is the best general-purpose solvent for 1-Chloro-2-(ethylsulfonyl)ethane?
A2: For SN2 reactions involving 1-Chloro-2-(ethylsulfonyl)ethane, polar aprotic solvents are the optimal choice.[1][2] These solvents possess a significant dipole moment that allows them to dissolve ionic nucleophiles, but they lack acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding.
Recommended Polar Aprotic Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH₃CN)
-
Acetone
Why Polar Aprotic Solvents Excel in SN2 Reactions:
-
Enhanced Nucleophilicity: By not strongly solvating the anionic nucleophile, these solvents leave it "bare" and more reactive, accelerating the rate of the SN2 reaction.[1][2]
-
Solubility: They effectively dissolve both the 1-Chloro-2-(ethylsulfonyl)ethane substrate and the often-ionic nucleophile, ensuring a homogeneous reaction mixture.
The choice among these will depend on the specific nucleophile, desired reaction temperature, and ease of removal during workup.
Troubleshooting Common Reactions
Problem 1: Low yield in a reaction with an amine nucleophile.
Scenario: "I am reacting 1-Chloro-2-(ethylsulfonyl)ethane with a primary amine in what I thought were standard conditions, but my yield of the desired secondary amine is disappointingly low."
Analysis and Solution:
Reactions with amine nucleophiles can be complex due to the potential for multiple alkylations.[3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of 1-Chloro-2-(ethylsulfonyl)ethane to form a tertiary amine, and potentially even a quaternary ammonium salt.
Troubleshooting Steps:
-
Use a Large Excess of the Amine: To favor the formation of the desired secondary amine, use a significant excess (3-5 equivalents or more) of the primary amine nucleophile. This ensures that a molecule of 1-Chloro-2-(ethylsulfonyl)ethane is statistically more likely to encounter a primary amine than the secondary amine product.
-
Solvent Choice: While polar aprotic solvents are generally good for SN2, for reactions with ammonia or volatile amines, a solvent like ethanol is often used.[4] This is to ensure adequate solubility of the gaseous amine at reaction temperature and pressure. The reaction is often conducted in a sealed tube to prevent the escape of the volatile amine.[4]
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize side reactions.
Experimental Protocol: Synthesis of an N-Substituted Amine
Problem 2: My reaction with an alkoxide is giving a significant amount of an elimination byproduct.
Scenario: "I am attempting to synthesize an ether by reacting 1-Chloro-2-(ethylsulfonyl)ethane with sodium methoxide, but I am observing the formation of ethyl vinyl sulfone."
Analysis and Solution:
Alkoxides, such as sodium methoxide, are not only strong nucleophiles but also strong bases. This dual reactivity can lead to a competition between the desired SN2 reaction and the E2 elimination pathway. The E2 reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the leaving group, resulting in the formation of a double bond.
Factors Influencing the SN2/E2 Competition:
| Factor | Favors SN2 | Favors E2 | Rationale |
| Base/Nucleophile | Less sterically hindered (e.g., methoxide) | Sterically hindered (e.g., tert-butoxide) | A bulky base has difficulty accessing the electrophilic carbon for backside attack, making proton abstraction from the periphery more likely. |
| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[1] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Polar Protic (e.g., Ethanol) | Polar aprotic solvents enhance nucleophilicity for SN2, while protic solvents can favor E2 with strong bases. |
Troubleshooting Steps:
-
Use a Less Hindered Alkoxide: If possible, use a less sterically demanding alkoxide. Sodium methoxide is already relatively small, so this may not be the primary issue.
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate. This may require longer reaction times but will significantly favor the SN2 pathway.
-
Optimize the Solvent: Ensure you are using a high-quality polar aprotic solvent like DMF or DMSO. If using the corresponding alcohol as the solvent (e.g., methanol for methoxide), be aware that this can promote elimination, although it is often done for solubility reasons. In such cases, strict temperature control is paramount.
Decision Pathway for Minimizing Elimination
Data Summary: Recommended Solvents
| Nucleophile Type | Recommended Solvents | Key Considerations |
| Weakly Basic (e.g., N₃⁻, CN⁻, RS⁻) | DMF, DMSO, Acetonitrile | These reactions are typically high-yielding SN2 processes. |
| Amines (e.g., RNH₂, R₂NH) | DMF, Acetonitrile, Ethanol | Use a large excess of the amine to prevent over-alkylation. Ethanol may be required for volatile amines. |
| Alkoxides (e.g., RO⁻) | DMF, DMSO | Use low temperatures to minimize competing E2 elimination. |
| Hydroxide (OH⁻) | DMSO, DMF, or a mixture of Ethanol/Water | A 50/50 mixture of ethanol and water can be effective for dissolving both the alkyl halide and the hydroxide salt. |
References
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
-
Gauth. (n.d.). 1-chloro-2-methylpropane with sodium methoxide under S_N2/E2 conditions substitution produ. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
-
PW - JEE Wallah. (2022, July 30). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields [Video]. YouTube. Retrieved from [Link]
-
Gauth. (n.d.). When Chloro ethane reacts with sodium hydroxide different products are formed under diff. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Reaction of Alkyl Halides with Ammonia. Retrieved from [Link]
Sources
Technical Support Center: Purification of Products from 1-Chloro-2-(ethylsulfonyl)ethane Reactions
Welcome to the technical support center for the purification of reaction products derived from 1-Chloro-2-(ethylsulfonyl)ethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable sulfone-containing compounds. As a key building block in the synthesis of pharmaceuticals and agrochemicals, mastering the purification of its derivatives is crucial for achieving high purity and yield.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
The Challenge: Purifying Ethyl Sulfone Derivatives
1-Chloro-2-(ethylsulfonyl)ethane is a bifunctional reagent, featuring a reactive chloro group susceptible to nucleophilic substitution and an electron-withdrawing ethyl sulfone moiety that can activate the adjacent protons, leading to potential elimination reactions. This dual reactivity, while synthetically useful, often results in complex crude reaction mixtures containing unreacted starting materials, the desired product, and various byproducts. The polarity of the sulfone group adds another layer of complexity to the purification process.[2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My product appears to be degrading on the silica gel column. How can I prevent this?
A1: Degradation on silica gel is a common issue for sensitive compounds. Silica gel is slightly acidic and can catalyze the decomposition of certain molecules, particularly those with acid-labile functional groups.[3] For derivatives of 1-Chloro-2-(ethylsulfonyl)ethane, this is often due to the elimination of HCl or the ethyl sulfone group under acidic conditions.
Causality & Solution:
-
Acid-Catalyzed Elimination: The acidic silanol groups on the silica surface can promote the elimination of the ethyl sulfone group or other acid-sensitive moieties.
-
Solution 1: Neutralize the Silica Gel. You can create a slurry of your silica gel in the initial, least polar eluent and add a small amount of a volatile base like triethylamine (~0.1-1% v/v) to neutralize the acidic sites.[4] This is particularly effective for purifying basic compounds like amines.[4]
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic or neutral stationary phase. Alumina (neutral or basic grade) is a good alternative.[3] For highly polar or sensitive compounds, reversed-phase chromatography (C8 or C18) might be a better option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[5]
-
-
Product Instability: The target molecule itself may be inherently unstable.
-
Solution: Minimize Contact Time. Perform flash column chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the column. A properly optimized gradient elution will also help to move the product off the column more quickly.
-
Q2: I'm struggling to separate my desired product from the unreacted 1-Chloro-2-(ethylsulfonyl)ethane. What should I do?
A2: This is a common problem when the polarity of your product is very similar to the starting material. The key is to exploit any subtle differences in their chemical properties.
Causality & Solution:
-
Similar Polarity: Both your product and the starting material contain the polar ethyl sulfone group, leading to similar retention times on normal-phase chromatography.
-
Solution 1: Optimize TLC and Eluent System. Meticulously screen different solvent systems using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone). Sometimes, adding a small amount of a third solvent, like methanol, can significantly improve separation.
-
Solution 2: Chemical Quenching. If your nucleophile is an amine or thiol, you can add a small amount of a more reactive, but easily separable, nucleophile at the end of the reaction to consume the excess 1-Chloro-2-(ethylsulfonyl)ethane. For example, adding a small amount of a primary amine that will form a highly polar product which will stick to the baseline of your TLC.
-
Solution 3: Recrystallization. If your product is a solid, recrystallization can be a highly effective method for removing impurities.[6][7] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the starting material remains in the mother liquor.[8]
-
Q3: My final product is an oil and I can't get it to crystallize. How can I purify it?
A3: "Oiling out" instead of crystallizing is a frequent frustration.[8] This often happens when the melting point of the solid is lower than the boiling point of the solvent used, or when persistent impurities inhibit crystal lattice formation.
Causality & Solution:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing crystallization.
-
Solution 1: Initial Purification. First, attempt to purify the oil using column chromatography to remove the bulk of the impurities. This cleaner material is more likely to crystallize.
-
Solution 2: Scratching and Seeding. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.[8] If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to provide a nucleation site.
-
-
Incorrect Solvent Choice: The solvent may not be appropriate for crystallization.
-
Solution: Solvent Screening. Experiment with a range of solvents and solvent pairs. A good technique is to dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes turbid. Then, warm the mixture until it is clear and allow it to cool slowly.[9]
-
Q4: After my reaction with an amine, I have my desired product and a significant amount of a byproduct that I suspect is the di-substituted product. How can I separate them?
A4: The formation of di-substituted products is common when the initial product of the reaction can react again with the starting material. This is particularly true for reactions with primary amines or other nucleophiles with multiple reactive sites.
Causality & Solution:
-
Secondary Reaction: The initially formed secondary amine can act as a nucleophile itself, reacting with another molecule of 1-Chloro-2-(ethylsulfonyl)ethane.
-
Solution 1: Column Chromatography. The di-substituted product will likely have a different polarity than your mono-substituted product. A carefully optimized gradient column chromatography should be able to separate them. The di-substituted product, now containing two sulfone groups, will likely be more polar.
-
Solution 2: Acid-Base Extraction. If your desired product is a secondary amine and the byproduct is a tertiary amine, you can sometimes exploit the difference in their basicity. However, this can be challenging. A more robust method involves protecting the amine product.
-
Solution 3: Recrystallization. The significant difference in the structure and polarity between the mono- and di-substituted products often leads to different crystallization properties. A thorough screening of recrystallization solvents could provide an effective separation.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification method for products from 1-Chloro-2-(ethylsulfonyl)ethane reactions? A: There is no single "best" method, as the optimal technique depends on the properties of your product. However, a common workflow is an initial aqueous workup to remove water-soluble salts, followed by flash column chromatography on silica gel.[11] If the product is a solid, recrystallization is often the final step to achieve high purity.[12][13]
Q: How can I remove colored impurities from my product? A: Colored impurities are often highly polar byproducts. If they persist after chromatography, you can try treating a solution of your product with activated carbon.[9][12] Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution through a pad of Celite to remove the carbon.[9] This process adsorbs many colored impurities.
Q: My reaction seems to be forming vinyl ethyl sulfone as a byproduct. How does this happen and how do I get rid of it? A: Vinyl ethyl sulfone is formed via an E2 elimination reaction, where a base removes a proton from the carbon alpha to the sulfone group, leading to the expulsion of the chloride ion. This is often promoted by basic reaction conditions or elevated temperatures. Vinyl ethyl sulfone is a reactive Michael acceptor and can lead to other byproducts.[14] It can often be removed by careful column chromatography, or by evaporation under reduced pressure if it is sufficiently volatile and the desired product is not.
Q: What are the key safety considerations when working with 1-Chloro-2-(ethylsulfonyl)ethane and its reactions? A: 1-Chloro-2-(ethylsulfonyl)ethane is an alkylating agent and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted with appropriate temperature control to avoid runaway reactions. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Data Presentation & Protocols
Table 1: Solvent Selection for Purification
| Purification Method | Solvent Polarity | Example Solvents | Application Notes |
| Normal-Phase Chromatography | Non-polar to Polar | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Graded elution is typically most effective. The sulfone group imparts significant polarity.[3] |
| Reversed-Phase Chromatography | Polar to Non-polar | Water/Acetonitrile, Water/Methanol | Useful for highly polar or acid-sensitive compounds that are problematic on silica.[5][15] |
| Recrystallization | Varies | Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone/Water | The ideal solvent dissolves the product when hot but not when cold.[6][8] Solvent/anti-solvent pairs are also very effective.[9] |
Experimental Protocol 1: Flash Column Chromatography
Objective: To purify a neutral or weakly basic product from a reaction mixture.
-
TLC Analysis: Identify a solvent system that gives good separation of your product from impurities, with an Rf value for the product of ~0.2-0.4.
-
Column Packing: Select an appropriately sized column (typically using 20-50 times the weight of adsorbent to the crude sample weight).[3] Pack the column with silica gel using the wet slurry method with your initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimum amount of the column eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting with the non-polar solvent system identified in your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Experimental Protocol 2: Recrystallization
Objective: To purify a solid product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[9] An ideal solvent will fully dissolve the product when hot but show poor solubility at room temperature.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you have used decolorizing carbon), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Large, well-formed crystals are favored by slow cooling.[16] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: Purification Strategy Workflow
Caption: A decision workflow for selecting a purification strategy.
Diagram 2: Troubleshooting Product Degradation on Column
Sources
- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]
- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. biotage.com [biotage.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rubingroup.org [rubingroup.org]
- 9. studylib.net [studylib.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Home Page [chem.ualberta.ca]
- 14. repository.rit.edu [repository.rit.edu]
- 15. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing the Reactivity of 1-Chloro-2-(ethylsulfonyl)ethane
Welcome to the technical support guide for managing the reactivity of 1-Chloro-2-(ethylsulfonyl)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this versatile but highly reactive reagent, particularly in the presence of strong bases. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success and safety.
Foundational Understanding: The Chemistry of 1-Chloro-2-(ethylsulfonyl)ethane
1-Chloro-2-(ethylsulfonyl)ethane is a key intermediate primarily used for the synthesis of ethyl vinyl sulfone.[1] This transformation is fundamental to its application, as the resulting vinyl sulfone is a valuable building block in medicinal chemistry and drug design, acting as a potent Michael acceptor for creating covalent bonds with biological targets.[2][3][4]
The core reaction involves the treatment of 1-Chloro-2-(ethylsulfonyl)ethane with a strong base, which proceeds via an E2 (bimolecular elimination) mechanism.[5][6] Understanding this mechanism is critical for troubleshooting and optimizing your reaction.
The E2 Elimination Mechanism
In this one-step process, a strong base abstracts a proton from the carbon atom adjacent (alpha) to the ethylsulfonyl group, while simultaneously, the chloride ion is expelled from the neighboring (beta) carbon. The electron-withdrawing nature of the sulfonyl group (–SO₂) increases the acidity of the alpha-protons, facilitating their removal.[6] This concerted process leads to the formation of a new pi bond, yielding ethyl vinyl sulfone.[5]
Caption: The concerted E2 mechanism for forming ethyl vinyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the primary product when 1-Chloro-2-(ethylsulfonyl)ethane reacts with a strong base?
The primary and desired product is ethyl vinyl sulfone . This is achieved through a dehydrochlorination reaction, which is a type of beta-elimination.[6] This product is a valuable electrophile used in various organic transformations and is a key structural motif in many biologically active molecules.[2][3]
Q2: Why is the choice of base so critical for this reaction?
The choice of base directly influences the reaction's outcome, affecting both yield and purity. A suitable base should be strong enough to deprotonate the alpha-carbon efficiently but should ideally be non-nucleophilic to prevent unwanted side reactions. The rate of an E2 reaction is dependent on the concentration and strength of the base used.[6][7]
Q3: Can this reaction be performed in any solvent?
No, the solvent plays a crucial role. Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred. Protic solvents (e.g., ethanol, water) can react with the strong base, reducing its effectiveness, and may also participate in unwanted side reactions with the starting material or product.
Q4: What are the main safety concerns when working with 1-Chloro-2-(ethylsulfonyl)ethane and strong bases?
1-Chloro-2-(ethylsulfonyl)ethane is classified as an irritant, particularly to the eyes. Safety data sheets for analogous compounds indicate potential for severe skin burns, eye damage, and toxicity if inhaled.[8][9] Strong bases are corrosive and can cause severe burns.[10] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
Issue 1: Low or No Conversion of Starting Material
Q: I've run the reaction, but TLC/GC-MS analysis shows mostly unreacted 1-Chloro-2-(ethylsulfonyl)ethane. What went wrong?
A: This is a common issue that typically points to insufficient reactivity. Here are the likely causes and solutions:
-
Cause 1: Inactive or Weak Base: The strong base may have degraded due to improper storage (exposure to air or moisture). Many strong bases, like sodium hydride (NaH) or lithium diisopropylamide (LDA), are highly reactive and require handling under an inert atmosphere.[10][12]
-
Solution: Use a fresh, properly stored batch of the base. Consider titrating the base (e.g., for n-BuLi) to determine its active concentration. If using a weaker base like triethylamine (TEA), it may not be strong enough for efficient elimination; switch to a stronger base like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH).[13][14]
-
-
Cause 2: Insufficient Temperature: Elimination reactions often require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is being run at a low temperature (e.g., 0 °C or room temperature), try gradually increasing the heat. Monitor the reaction progress at each new temperature to find the optimal conditions.
-
-
Cause 3: Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete conversion.
-
Solution: Ensure you are using at least one full equivalent of the base. Often, using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Issue 2: Formation of Significant Side Products
Q: My reaction works, but I'm getting multiple products. How do I improve the selectivity?
A: The formation of side products indicates competing reaction pathways. The two most likely culprits are SN2 substitution and polymerization.
-
Cause 1: Competing Sₙ2 Substitution: If the base used is also a good nucleophile (e.g., NaOH, NaOEt), it can attack the carbon bearing the chlorine atom, leading to a substitution product instead of elimination. This is more likely with less sterically hindered bases.[15][16]
-
Solution: Switch to a strong, sterically hindered (non-nucleophilic) base. Potassium tert-butoxide (KOtBu) is an excellent choice as its bulky nature makes it a poor nucleophile but an effective base for elimination.[12] Running the reaction at a slightly lower temperature can also sometimes favor elimination over substitution.
-
-
Cause 2: Polymerization of Ethyl Vinyl Sulfone: The product, ethyl vinyl sulfone, is a highly reactive Michael acceptor and can react with nucleophiles, including another molecule of itself or any excess base, leading to oligomers or polymers.[17] This often appears as baseline streaking on a TLC plate or as a complex mixture in GC-MS.
-
Solution:
-
Control Stoichiometry: Avoid a large excess of the base.
-
Temperature Control: Keep the reaction temperature as low as is practical for efficient conversion.
-
Immediate Use/Workup: Once the reaction is complete, quench it promptly and proceed with the workup. If possible, use the ethyl vinyl sulfone solution directly in the next step without isolation.
-
-
Quantitative Data: Common Strong Bases
| Base | Formula | Conjugate Acid pKa | Type | Key Characteristics |
| Sodium Hydroxide | NaOH | ~15.7 | Strong, Nucleophilic | Inexpensive, common, but can promote Sₙ2 side reactions.[14] |
| Potassium tert-Butoxide | KOtBu | ~19 | Strong, Hindered | Excellent choice for promoting E2 elimination while minimizing Sₙ2.[12] |
| Sodium Hydride | NaH | ~36 | Strong, Non-nucleophilic | Very strong base, but reacts with protic solvents; requires careful handling.[10] |
| Lithium Diisopropylamide | LDA | ~36 | Strong, Hindered | Very strong and sterically hindered, often used for forming enolates.[10][12] |
Experimental Protocols & Safety
Protocol 1: Synthesis of Ethyl Vinyl Sulfone via E2 Elimination
Objective: To synthesize ethyl vinyl sulfone from 1-Chloro-2-(ethylsulfonyl)ethane.
Materials:
-
1-Chloro-2-(ethylsulfonyl)ethane (1 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve 1-Chloro-2-(ethylsulfonyl)ethane in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (KOtBu) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction to completion using TLC or GC-MS (see Protocol 2).
-
Once complete, cool the reaction back to 0 °C and carefully quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Note: Ethyl vinyl sulfone is volatile; use minimal heat during concentration.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To monitor the progress of the elimination reaction.
Procedure:
-
Plate Preparation: Use a silica gel TLC plate. Draw a baseline in pencil ~1 cm from the bottom.[18]
-
Spotting: Prepare a co-spot lane (starting material and reaction mixture) and a reaction mixture lane. Use a capillary tube to apply small spots to the baseline.[18]
-
Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualization: Remove the plate when the solvent front is near the top. Visualize under a UV lamp. If spots are not UV-active, stain with potassium permanganate.[18]
-
Analysis: The starting material, 1-Chloro-2-(ethylsulfonyl)ethane, is more polar and will have a lower Rf value. The product, ethyl vinyl sulfone, is less polar and will have a higher Rf value. The reaction is complete when the starting material spot has disappeared.
Safety First: Handling and Disposal
-
Handling: Always work in a certified chemical fume hood.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[11] Wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.[8][11]
-
Storage: Store 1-Chloro-2-(ethylsulfonyl)ethane in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[1][9]
-
Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not pour waste down the drain.
References
-
Material Safety Data Sheet - Cole-Parmer . Cole-Parmer. [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery . ResearchGate. [Link]
-
organic chemistry review - common bases & basic reagents . YouTube. [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery . PubMed. [Link]
-
List of the Strong Bases (Arrhenius Bases) . ThoughtCo. [Link]
-
An Economical and Convenient Synthesis of Vinyl Sulfones . Organic Chemistry Portal. [Link]
-
(PDF) COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS . ResearchGate. [Link]
-
Strong Acids and Bases . ChemTalk. [Link]
-
A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis . PubMed. [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery . Semantic Scholar. [Link]
-
SAFETY DATA SHEET - Airgas . Airgas. [Link]
-
1-Chloro-2-(ethylsulfonyl)ethane . MySkinRecipes. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . McMaster University. [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery . PubMed. [Link]
-
Elimination Reaction . BYJU'S. [Link]
-
Elimination Reactions . AWS. [Link]
-
Vinyl sulfone . Wikipedia. [Link]
-
E2 reactions (video) | Elimination reactions . Khan Academy. [Link]
-
Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity . Online Chemistry notes. [Link]
-
Two Elimination Reaction Patterns . Master Organic Chemistry. [Link]
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- 4. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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- 12. youtube.com [youtube.com]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Challenges with 1-Chloro-2-(ethylsulfonyl)ethane
Welcome to the technical support center for 1-Chloro-2-(ethylsulfonyl)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As a bifunctional molecule, 1-Chloro-2-(ethylsulfonyl)ethane is a valuable building block in organic synthesis, particularly for the introduction of the ethylsulfonyl ethane moiety in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] However, its reactivity can also present challenges in achieving high conversion rates and minimizing side products. This guide offers practical, field-proven insights to help you optimize your reactions and overcome common experimental hurdles.
Troubleshooting Guide: Low Conversion Rates and Side Product Formation
Low conversion rates are a frequent challenge in chemical synthesis, often stemming from a variety of factors.[] This section addresses specific issues you may encounter when using 1-Chloro-2-(ethylsulfonyl)ethane and provides actionable solutions.
Question 1: Why am I observing low conversion of my starting material in a nucleophilic substitution reaction?
Low conversion in nucleophilic substitution reactions with 1-Chloro-2-(ethylsulfonyl)ethane can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Insufficient Nucleophilicity of the Substrate: The success of the substitution reaction is highly dependent on the nucleophilicity of your starting material (e.g., amine, phenol, thiol). Less nucleophilic substrates will react more slowly.
-
Expert Insight: The ethylsulfonyl group is electron-withdrawing, which can influence the reactivity of the chloro group. For weakly nucleophilic substrates, consider enhancing their reactivity by converting them to a more nucleophilic form. For example, deprotonate a phenol with a suitable base to form the more nucleophilic phenoxide.
-
-
Inappropriate Base Selection: The choice of base is critical. It not only facilitates the reaction by deprotonating the nucleophile but can also influence the reaction pathway.
-
Causality: A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a low reaction rate. Conversely, a base that is too strong and sterically unhindered might promote undesired side reactions, such as elimination.
-
Recommended Action: For N-alkylation of heterocycles, bases like potassium hydroxide in an ionic liquid or potassium carbonate in DMF have been shown to be effective.[3] For less reactive nucleophiles, consider stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
-
Expert Insight: Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus preserving its reactivity. Polar protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thereby slowing down the reaction.[4]
-
-
Reaction Temperature and Time: Nucleophilic substitution reactions with 1-Chloro-2-(ethylsulfonyl)ethane may require elevated temperatures and extended reaction times to achieve high conversion, especially with less reactive substrates.
-
Recommended Action: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is sluggish at room temperature, gradually increase the temperature. Be mindful that excessive heat can lead to decomposition or the formation of side products.[5]
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Question 2: My reaction is producing significant amounts of an elimination byproduct. How can I favor substitution over elimination?
The competition between substitution (SN2) and elimination (E2) is a common issue with alkyl halides, and 1-Chloro-2-(ethylsulfonyl)ethane is no exception. The formation of the elimination product, ethyl vinyl sulfone, can be a significant pathway, especially under certain conditions.
Factors Favoring Elimination and How to Mitigate Them:
-
Strong, Sterically Hindered Bases: While strong bases are often necessary, bulky bases can preferentially abstract a proton from the carbon adjacent to the chlorine, leading to elimination.
-
Expert Insight: The protons on the carbon alpha to the sulfonyl group are acidic, making elimination a viable pathway. If elimination is a problem, consider using a less sterically hindered, but still sufficiently strong, base. For example, if you are using potassium tert-butoxide, switching to potassium carbonate or cesium carbonate might favor substitution.
-
-
High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.[6]
-
Recommended Action: If you are observing a significant amount of the elimination byproduct, try running the reaction at a lower temperature for a longer period.
-
-
Solvent Effects: The choice of solvent can also influence the substitution vs. elimination outcome.
-
Causality: Polar protic solvents can stabilize the transition state of the elimination reaction, sometimes favoring this pathway.
-
Recommended Action: As with addressing low conversion, using a polar aprotic solvent is often beneficial for promoting the SN2 pathway.
-
| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |
| Base | Weaker, less sterically hindered bases (e.g., K2CO3, NaHCO3) | Strong, sterically hindered bases (e.g., KOtBu, DBU) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMF, Acetone, Acetonitrile) | Can be favored in some polar protic solvents |
Question 3: I am observing the formation of multiple products when reacting with a primary amine. What are the likely side reactions and how can I control the selectivity?
When using 1-Chloro-2-(ethylsulfonyl)ethane with primary amines, the formation of a di-alkylated product is a common side reaction.
Understanding and Preventing Di-alkylation:
-
Mechanism of Di-alkylation: After the initial N-alkylation, the resulting secondary amine can be more nucleophilic than the starting primary amine and can react with a second molecule of 1-Chloro-2-(ethylsulfonyl)ethane, leading to a tertiary amine.
Strategies to Promote Mono-alkylation:
-
Stoichiometry Control: Use a large excess of the primary amine relative to 1-Chloro-2-(ethylsulfonyl)ethane. This increases the probability that the electrophile will react with the more abundant primary amine rather than the mono-alkylated product.
-
Slow Addition: Add the 1-Chloro-2-(ethylsulfonyl)ethane solution slowly to the reaction mixture containing the excess primary amine. This helps to maintain a low concentration of the electrophile, further disfavoring the second alkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reactivity and improve selectivity.
Reaction Scheme: Mono- vs. Di-alkylation
Caption: Competing reaction pathways for primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for 1-Chloro-2-(ethylsulfonyl)ethane?
1-Chloro-2-(ethylsulfonyl)ethane should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. It is a solid with a melting point of 19.8 °C. Avoid contact with moisture, as it can hydrolyze. Always handle this reagent in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What are the typical purification methods for products derived from reactions with 1-Chloro-2-(ethylsulfonyl)ethane?
The purification strategy will depend on the properties of your product. Common methods include:
-
Aqueous Work-up: To remove inorganic salts and water-soluble impurities.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system is an effective way to achieve high purity.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique. The choice of eluent will depend on the polarity of your product and impurities.
Q3: Can 1-Chloro-2-(ethylsulfonyl)ethane be used in aqueous conditions?
While some reactions involving sulfonyl chlorides can be performed in aqueous systems, it is generally not recommended for 1-Chloro-2-(ethylsulfonyl)ethane due to the risk of hydrolysis of the chloro group. The presence of water can lead to the formation of the corresponding alcohol, 2-(ethylsulfonyl)ethanol, as an undesired byproduct. It is best to use anhydrous solvents to ensure the desired reaction proceeds efficiently.
Experimental Protocols
General Protocol for N-Alkylation of a Heterocycle
This protocol provides a starting point for the N-alkylation of a heterocyclic compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for your specific substrate.
-
Preparation: To a solution of the N-heterocycle (1.0 equivalent) in anhydrous DMF (0.1-0.5 M), add a suitable base such as potassium carbonate (1.5 equivalents).
-
Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 1-Chloro-2-(ethylsulfonyl)ethane (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
References
-
MySkinRecipes. 1-Chloro-2-(ethylsulfonyl)ethane. [Link]
-
Pharmaceutical Technology. Improving API Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
PubChem. Ethane, 1-chloro-2-ethoxy-. [Link]
-
MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
-
Annamalai University. GENERAL ANAESTHETICS. [Link]
-
PubMed. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
Gauth. Ethane reacts with chlorine at room temperature to form chloroethane.... [Link]
-
NIH. Halothane hepatotoxicity and the reduced derivative, 1,1,1-trifluoro-2-chloroethane. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
PlumX. Cobalt(II)-Catalyzed C-H Alkylation of N-Heterocycles with 1,4-Dihydropyridines. [Link]
-
Figshare. Cobalt(II)-Catalyzed C–H Alkylation of N‑Heterocycles with 1,4-Dihydropyridines. [Link]
-
ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. [Link]
-
RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
PubMed. Positive and negative ion chemistry of the anesthetic halothane (1-bromo-1-chloro-2,2,2-trifluoroethane) in air plasma at atmospheric pressure. [Link]
-
Gauth. When Chloro ethane reacts with sodium hydroxide different products are formed under diff.... [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
The Kappe Laboratory. Active Pharmaceutical Ingredients (APIs) in Flow. [Link]
-
NIST WebBook. 1-Chloro-2-ethoxyethane. [Link]
-
NIH. The effects of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) on glycolysis and biosynthetic processes of the isolated perfused rat liver. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
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- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. Halothane hepatotoxicity and the reduced derivative, 1,1,1-trifluoro-2-chloroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Chloro-2-ethoxyethane [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Catalyst Selection and Troubleshooting for 1-Chloro-2-(ethylsulfonyl)ethane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chemical intermediate. 1-Chloro-2-(ethylsulfonyl)ethane serves as a key building block in the production of various organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents challenges where catalyst selection and reaction conditions are paramount for achieving high yield and purity.
This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing 1-Chloro-2-(ethylsulfonyl)ethane?
There are two main strategies for synthesizing this target molecule. The most common and direct method is the oxidation of a sulfide precursor . A less common but viable alternative is a nucleophilic substitution pathway.
-
Oxidation of 2-Chloroethyl Ethyl Sulfide : This is the most prevalent route. It involves the oxidation of the sulfur atom in 2-chloroethyl ethyl sulfide to a sulfone. The choice of oxidant and catalyst is critical for selectivity and yield, aiming to avoid over-oxidation or unwanted side reactions. A variety of oxidizing systems can be employed, from classic reagents like potassium permanganate to more advanced catalytic systems using molecular oxygen or hydrogen peroxide.[2][3][4]
-
Nucleophilic Substitution : This approach typically involves the reaction of an ethanesulfinate salt (e.g., sodium ethanesulfinate) with a suitable two-carbon electrophile like 1,2-dichloroethane. A key challenge is preventing a second substitution, which would lead to the formation of 1,2-bis(ethylsulfonyl)ethane. This route often necessitates the use of a phase-transfer catalyst (PTC) to enhance the reactivity of the sulfinate salt in an organic solvent.[5]
Caption: Primary synthetic routes to 1-Chloro-2-(ethylsulfonyl)ethane.
Q2: How do I select the best oxidizing system for the sulfide oxidation route?
Selecting the right oxidant and catalyst combination depends on factors like cost, safety, desired yield, and scalability. The goal is to achieve complete conversion of the sulfide to the sulfone without forming the intermediate sulfoxide or causing unwanted side reactions.
| Oxidizing System | Catalyst/Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Sulfuric acid in water/acetonitrile, 0-25 °C[4] | Inexpensive, strong oxidant, readily available. | Can lead to over-oxidation, produces MnO₂ waste. |
| Hydrogen Peroxide (H₂O₂) | Niobium carbide (NbC) or Tantalum carbide (TaC)[3] | "Green" oxidant (byproduct is water), high selectivity possible.[3] | Requires a catalyst, H₂O₂ can be unstable. |
| Hydrogen Peroxide (H₂O₂) | Silica-based tungstate[3] | Recyclable catalyst, good to excellent yields at room temperature.[3] | Catalyst preparation may be required. |
| Molecular Oxygen (O₂) | Perovskite oxides (e.g., SrMn₁₋ₓRuₓO₃)[2][6] | Highly sustainable and economical oxidant, exceptional selectivity (99%) at low temperatures (30°C).[2][6] | Catalyst is specialized and may not be commercially available. |
For general laboratory synthesis, hydrogen peroxide with a suitable catalyst often provides a good balance of reactivity, selectivity, and environmental considerations.[3] For large-scale industrial processes, developing systems with molecular oxygen is highly advantageous.[2]
Q3: What is a Phase-Transfer Catalyst (PTC) and why is it relevant for the nucleophilic substitution route?
A Phase-Transfer Catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase into another where the reaction occurs.[7] In the context of the nucleophilic substitution synthesis of sulfones, the reactants are often an inorganic salt (like sodium ethanesulfinate), which is soluble in water, and an organic substrate (like 1,2-dichloroethane), which is soluble in an organic solvent.
These two phases are immiscible, and without a PTC, the reaction is extremely slow or does not occur at all.[7] The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium iodide - TBAI) or a crown ether, has both hydrophilic and lipophilic properties.[8] It pairs with the sulfinate anion, shuttling it from the aqueous/solid phase into the organic phase where it can react with the electrophile.[9]
Mechanism of PTC in Sulfone Synthesis:
-
The PTC cation (Q⁺) pairs with the sulfinate anion (RSO₂⁻) at the interface of the two phases.
-
The resulting lipophilic ion pair [Q⁺, RSO₂⁻] dissolves in the organic phase.
-
In the organic phase, the "naked" sulfinate anion is highly nucleophilic and reacts with the alkyl halide.
-
The PTC cation returns to the aqueous/solid phase to pick up another anion, continuing the catalytic cycle.
The use of a PTC is crucial for improving the solubility and reactivity of the nucleophile in the organic phase, leading to faster reaction rates under milder conditions.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane, focusing on the more common oxidation route.
Problem: My reaction yield is low or the conversion is incomplete.
Potential Cause 1: Inefficient Oxidant or Catalyst Your chosen oxidizing agent may be decomposing or the catalyst may be inactive.
-
Troubleshooting Steps:
-
Verify Oxidant Potency: Use a fresh bottle of oxidant (e.g., H₂O₂) or titrate to determine its concentration.
-
Activate Catalyst: Ensure any solid catalyst used is properly prepared and activated as per literature protocols. For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations.[10]
-
Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor closely for the appearance of side products using TLC or GC.[5]
-
Consider an Alternative System: If yield does not improve, switch to a more robust oxidizing system from the table above. For instance, if H₂O₂ with a weak catalyst is failing, a switch to a permanganate system might drive the reaction to completion.[3][4]
-
Potential Cause 2: Presence of Sulfoxide Intermediate The reaction may have stalled at the intermediate sulfoxide stage. This indicates that the reaction conditions are too mild or the amount of oxidant is insufficient.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Add an additional portion (e.g., 0.2-0.5 equivalents) of the oxidizing agent to the reaction mixture.
-
Extend Reaction Time: Continue the reaction for a longer duration, monitoring the disappearance of the sulfoxide spot/peak by TLC or GC.
-
Confirm by Spectroscopy: Use FT-IR to check for the characteristic S=O stretch of a sulfoxide, which appears at a lower frequency than the two S(=O)₂ stretches of a sulfone.
-
Sources
- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]
- 2. miragenews.com [miragenews.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. 1-chloro-2-(ethylsulfonyl)ethane synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. biomedres.us [biomedres.us]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 1-Chloro-2-(ethylsulfonyl)ethane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-2-(ethylsulfonyl)ethane. This guide is designed to provide practical, in-depth answers to common challenges encountered during the work-up of reactions involving this versatile but reactive building block. My aim is to move beyond simple procedural lists and offer insights into the "why" behind each step, ensuring robust and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that can arise during the work-up and purification of reactions utilizing 1-Chloro-2-(ethylsulfonyl)ethane.
Question 1: After my alkylation reaction, I'm observing a significant amount of a byproduct with a vinyl proton signal in the 1H NMR. What is it and how can I prevent its formation?
Answer:
The vinyl byproduct you are observing is almost certainly ethyl vinyl sulfone , the result of an elimination reaction. 1-Chloro-2-(ethylsulfonyl)ethane is susceptible to E2 elimination, especially in the presence of strong, sterically hindered bases or upon heating. The acidic nature of the protons alpha to the sulfonyl group facilitates this elimination.
Causality and Prevention:
-
Base Selection: The choice of base is critical. While a base is necessary to deprotonate your nucleophile, strong or bulky bases (e.g., tert-butoxide, DBU) can preferentially promote elimination over the desired SN2 substitution.
-
Recommendation: Employ a weaker, non-nucleophilic base if possible, or a base that is less sterically demanding. Carbonate bases like K2CO3 or Cs2CO3 are often a good starting point. The reaction rate may be slower, but the selectivity for alkylation is generally higher.
-
-
Temperature Control: Elimination reactions are often favored at higher temperatures.
-
Recommendation: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Consider starting your reaction at 0 °C and slowly warming to room temperature.
-
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up immediately to minimize the formation of the elimination byproduct.
Question 2: My reaction mixture forms a persistent emulsion during the aqueous work-up. How can I break it and what causes this?
Answer:
Emulsion formation is a common issue when working with sulfonyl-containing compounds due to their amphiphilic nature. The polar sulfonyl group and the nonpolar ethyl and chloroethyl groups can act as surfactants, stabilizing the interface between the organic and aqueous layers.
Troubleshooting Emulsions:
-
Brine Wash: The first and simplest approach is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration: For stubborn emulsions, filtration through a pad of Celite® or glass wool can be effective. The fine particles of the filter aid help to coalesce the dispersed droplets.
-
Solvent Modification:
-
Adding a small amount of a more polar organic solvent like ethyl acetate can sometimes help to break the emulsion.
-
Conversely, adding a less polar solvent like hexanes can also be effective. The optimal choice depends on the specific solvent system.
-
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Workflow for Breaking Emulsions:
Caption: A stepwise guide to resolving emulsions during work-up.
Question 3: I'm concerned about the hydrolytic stability of 1-Chloro-2-(ethylsulfonyl)ethane during an aqueous work-up. What pH range should I maintain?
Answer:
1-Chloro-2-(ethylsulfonyl)ethane is susceptible to hydrolysis, particularly under basic conditions. The electron-withdrawing sulfonyl group makes the carbon bearing the chlorine atom more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
pH Control During Work-up:
-
Acidic to Neutral pH (Recommended): It is best to maintain a slightly acidic to neutral pH (pH 4-7) during the aqueous wash. This minimizes the rate of hydrolysis. You can use a dilute solution of a weak acid like ammonium chloride (NH4Cl) for your initial washes.
-
Avoiding Strong Bases: Avoid washing with strong basic solutions (e.g., NaOH, KOH) if possible. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO3) and perform the wash quickly at a low temperature (0-5 °C).[1] Be aware that bicarbonate solutions can generate CO2 gas, so vent the separatory funnel frequently.[2]
Table 1: Recommended Aqueous Wash Solutions
| Purpose of Wash | Recommended Solution | Rationale |
| Neutralize excess base | Dilute aq. NH4Cl or dilute aq. HCl | Maintains a slightly acidic to neutral pH, minimizing hydrolysis. |
| Remove acidic byproducts | Saturated aq. NaHCO3 | Mild base that is less likely to cause significant hydrolysis compared to strong bases. |
| General washing | Deionized Water | Removes water-soluble impurities. |
| Reduce solubility of organics in aqueous layer | Saturated aq. NaCl (Brine) | Helps to "salt out" the product and break emulsions. |
Question 4: My product seems to be degrading on the silica gel column during purification. What are my options?
Answer:
The Lewis acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, including those containing sulfonyl groups or other reactive functionalities.
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base. A common method is to prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Alumina Chromatography: Alumina is another common stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying compounds that are sensitive to acid.
-
Reverse-Phase Chromatography: If your product has sufficient non-polar character, reverse-phase chromatography (e.g., C18) can be an excellent option. The stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.
-
Crystallization: If your product is a solid, crystallization is a powerful purification technique that avoids the use of stationary phases altogether. A thorough solvent screen is necessary to find a suitable recrystallization solvent or solvent system.
-
Distillation: For liquid products with sufficient thermal stability and a boiling point distinct from impurities, vacuum distillation can be a viable purification method.
Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Prepare Slurry: In a fume hood, add the required amount of silica gel to a beaker.
-
Add Eluent: Add your chosen eluent system (e.g., 30% ethyl acetate in hexanes) to the silica gel to form a slurry.
-
Add Base: To the slurry, add triethylamine to a final concentration of 1-2% (v/v).
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites.
-
Pack Column: Pack your chromatography column with the deactivated silica gel slurry as you normally would.
-
Run Column: Proceed with loading your sample and running the column.
General Work-up Procedure for a Typical Alkylation Reaction
This protocol provides a general framework. The specific details may need to be optimized for your particular reaction.
Caption: A generalized workflow for the work-up of an alkylation reaction.
Step-by-Step Protocol:
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[3]
-
Washing:
-
Combine the organic extracts.
-
If the reaction was run with an excess of a basic reagent, wash the combined organic layers with dilute aqueous HCl (e.g., 1 M) to remove the excess base. Check the pH of the aqueous layer to ensure it is acidic.
-
If the reaction produced acidic byproducts, wash with saturated aqueous NaHCO3. Vent the separatory funnel frequently to release any CO2 produced.[2]
-
Finally, wash the organic layer with brine to remove the bulk of the water and aid in layer separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography (using deactivated silica if necessary), crystallization, or distillation.
This guide is intended to provide a starting point for troubleshooting and optimizing your work-up procedures. As with any chemical reaction, careful observation and methodical adjustments are key to success.
References
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Khan Academy. (n.d.). E1 reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
PubChem. (n.d.). 1-chloro-2-(ethylsulfonyl)ethane. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Walsh Medical Media. (2011, August 24). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
YouTube. (2020, November 17). Sn2 Reaction: Nucleophilic Substitution of Chloroethane. Retrieved from [Link]
-
YouTube. (2022, March 1). Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the NMR Characterization of 1-Chloro-2-(ethylsulfonyl)ethane and Its Derivatives
The structural analysis of alkyl sulfones is a critical aspect of synthetic and medicinal chemistry. Among these, 1-chloro-2-(ethylsulfonyl)ethane serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its precise characterization is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure. This guide will delve into the intricacies of ¹H and ¹³C NMR characterization of 1-chloro-2-(ethylsulfonyl)ethane, compare it with alternative analytical methods, and provide detailed experimental protocols.
The Decisive Role of NMR in Structural Verification
NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, which is observed as a "chemical shift" in the NMR spectrum. Furthermore, the interactions between neighboring nuclei result in "spin-spin coupling," which provides valuable information about the connectivity of atoms.
For a molecule like 1-chloro-2-(ethylsulfonyl)ethane (C₄H₉ClO₂S), with its distinct ethyl, sulfonyl, and chloroethyl moieties, NMR spectroscopy offers a definitive fingerprint. The electron-withdrawing nature of the sulfonyl group (SO₂) and the chlorine atom significantly influences the chemical shifts of the adjacent protons and carbons, allowing for precise assignment of each signal in the spectrum.
Predicted NMR Spectral Data
Due to the limited availability of published experimental spectra for 1-chloro-2-(ethylsulfonyl)ethane, this guide presents predicted data based on established NMR principles and computational models. These predictions serve as a valuable reference for researchers seeking to characterize this compound.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Chloro-2-(ethylsulfonyl)ethane [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |
| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |
| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- |
| ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Chloro-2-(ethylsulfonyl)ethane [1]
| Chemical Shift (δ) ppm | Assignment |
| ~55 - 60 | -SO₂-CH₂-CH₂-Cl |
| ~50 - 55 | CH₃-CH₂-SO₂- |
| ~40 - 45 | -SO₂-CH₂-CH₂-Cl |
| ~5 - 10 | CH₃-CH₂-SO₂- |
Causality Behind Experimental Choices in NMR Acquisition
The acquisition of high-quality NMR spectra is contingent on a series of well-considered experimental parameters. The following protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of 1-chloro-2-(ethylsulfonyl)ethane.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-chloro-2-(ethylsulfonyl)ethane in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Employ a 90° pulse width to maximize signal intensity.
-
Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
An acquisition time of 2-4 seconds is typically sufficient.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw free induction decay (FID) data using appropriate NMR software.
-
This involves Fourier transformation, phase correction, and baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Caption: Experimental workflow for NMR analysis.
Comparison with Alternative Characterization Methods
Table 3: Comparison of Analytical Techniques for the Characterization of 1-Chloro-2-(ethylsulfonyl)ethane
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination. | Requires larger sample amounts, more expensive instrumentation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., SO₂, C-Cl). | Fast, requires small sample amount, inexpensive. | Provides limited structural information, not suitable for complex mixtures. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed structural connectivity, isomers can be difficult to distinguish. |
| Elemental Analysis | Percentage composition of elements (C, H, S, Cl). | Confirms empirical formula. | Does not provide structural information. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the sulfonyl and chloroalkane functional groups.
Predicted IR Absorption Data: [1]
-
SO₂ asymmetric stretch: 1350 - 1300 cm⁻¹ (Strong)
-
SO₂ symmetric stretch: 1150 - 1100 cm⁻¹ (Strong)
-
C-Cl stretch: 750 - 600 cm⁻¹ (Strong)
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern upon ionization, which can further support the proposed structure. For 1-chloro-2-(ethylsulfonyl)ethane, with a molecular weight of 156.63 g/mol , the mass spectrum would show a molecular ion peak (or related fragments) consistent with this value.[2]
Sources
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of 1-Chloro-2-(ethylsulfonyl)ethane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of reaction products is paramount. 1-Chloro-2-(ethylsulfonyl)ethane is a reactive intermediate, and understanding its transformation products upon reaction with various nucleophiles is critical for process optimization, impurity profiling, and ensuring the safety and efficacy of final products. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of mass spectrometry techniques for the analysis of these reaction products, supported by established fragmentation principles and illustrative data. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your analytical challenges.
The Analytical Challenge: Characterizing the Products of a Versatile Electrophile
1-Chloro-2-(ethylsulfonyl)ethane possesses two key reactive sites: the electrophilic carbon bearing the chlorine atom, susceptible to nucleophilic substitution, and the ethylsulfonyl group, which can influence the molecule's reactivity and fragmentation behavior in the mass spectrometer. Reactions with common nucleophiles such as amines, thiols, and alkoxides lead to a diverse range of products with varying polarities and thermal stabilities. The primary analytical task is to unambiguously identify and, if necessary, quantify these products, often in complex reaction mixtures.
This guide will focus on the analysis of three principal reaction product classes:
-
Amine Adducts: Formed by the reaction with primary or secondary amines, resulting in N-substituted-2-(ethylsulfonyl)ethanamines.
-
Thiol Adducts: Generated from the reaction with thiols, leading to thioethers containing the ethylsulfonyl moiety.
-
Alkoxide Adducts: Produced by the reaction with alkoxides, forming ether derivatives.
The Mass Spectrometric Toolbox: A Head-to-Head Comparison
The two workhorse techniques in modern analytical laboratories for this type of analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary and depends critically on the physicochemical properties of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The in-source ionization method is typically Electron Ionization (EI), a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation patterns that are invaluable for structural elucidation.
-
High-Resolution Separation: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.
-
Reproducible Fragmentation: EI generates characteristic fragmentation patterns that can be compared against spectral libraries for confident identification.
-
Sensitivity for Volatile Analytes: GC-MS can achieve low detection limits for compounds that are amenable to gas chromatography.
-
Thermal Lability: The high temperatures required for vaporization in the GC inlet and oven can cause degradation of thermally sensitive molecules, such as some sulfones and their derivatives.
-
Derivatization May Be Necessary: Polar compounds, particularly those with active hydrogens (e.g., primary and secondary amines), may require derivatization to increase their volatility and improve chromatographic peak shape. This adds an extra step to sample preparation and can introduce variability.
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range
LC-MS is the go-to technique for analyzing a wider range of compounds, including those that are non-volatile or thermally labile. It utilizes "soft" ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which typically produce intact molecular ions or protonated/deprotonated molecules with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.
-
Broad Applicability: Suitable for polar, non-volatile, and thermally unstable compounds, which are likely to be formed in the reactions of 1-chloro-2-(ethylsulfonyl)ethane.
-
Direct Analysis of Polar Analytes: Avoids the need for derivatization for many polar compounds.
-
Tunable Fragmentation: The collision energy in MS/MS can be controlled to generate varying degrees of fragmentation, providing tailored structural information.
The choice between ESI and APCI is a critical experimental decision in LC-MS:
-
Electrospray Ionization (ESI): Ideal for polar and ionizable compounds. It is particularly well-suited for the amine and potentially the thiol and alkoxide adducts, which can be readily protonated. ESI is a very soft ionization technique, often yielding the protonated molecule [M+H]⁺ as the base peak with minimal in-source fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile compounds that are not easily ionized by ESI.[1][2][3][4][5] The sample is vaporized before being ionized by a corona discharge. APCI can be a good alternative if the reaction products are less polar or if the mobile phase conditions are not optimal for ESI.
Experimental Data and Performance Comparison
To provide a clear comparison, let's consider the hypothetical analysis of the reaction products of 1-Chloro-2-(ethylsulfonyl)ethane with diethylamine, ethanethiol, and ethoxide. The following table summarizes the expected performance of each technique.
| Parameter | GC-MS | LC-MS/MS (ESI) | LC-MS/MS (APCI) |
| Analyte Suitability | Volatile and thermally stable derivatives. May require derivatization for amine products. | Polar and ionizable compounds. Ideal for amine and potentially thiol/alkoxide adducts. | Less polar and more volatile compounds. May be suitable for less polar derivatives. |
| Sample Preparation | May require derivatization. Extraction into a volatile organic solvent. | Simple "dilute and shoot" or solid-phase extraction (SPE). | Similar to ESI, but less susceptible to matrix effects from non-volatile salts. |
| Sensitivity | Good for volatile analytes (ng/mL to pg/mL). | Excellent for ionizable analytes (pg/mL to fg/mL). | Good for suitable analytes (ng/mL to pg/mL). |
| Structural Information | Extensive fragmentation from EI provides detailed structural "fingerprints". | Controlled fragmentation via MS/MS. Often requires optimization of collision energy. | Can produce both molecular ions and some fragment ions, depending on the compound and source conditions. |
| Matrix Effects | Generally less susceptible to ion suppression. | Can be prone to ion suppression or enhancement from co-eluting matrix components. | Generally less susceptible to ion suppression than ESI. |
| Throughput | Can be high with fast GC methods. | Can be very high with UPLC systems. | Similar to ESI. |
Predicted Fragmentation Pathways: A Deeper Dive
Understanding the fragmentation patterns is key to structural confirmation. Below are the predicted fragmentation pathways for our example reaction products under different ionization techniques.
Parent Compound: 1-Chloro-2-(ethylsulfonyl)ethane (by GC-MS with EI)
The fragmentation of the parent compound under Electron Ionization is predicted to involve cleavage of the C-S, C-Cl, and C-C bonds.
Caption: Predicted EI fragmentation of 1-Chloro-2-(ethylsulfonyl)ethane.
Amine Adduct: N,N-Diethyl-2-(ethylsulfonyl)ethanamine (by LC-ESI-MS/MS)
Under positive ion ESI, this compound will readily protonate at the tertiary amine. Collision-induced dissociation (CID) in MS/MS will likely lead to fragmentation of the ethylsulfonyl group and the ethyl groups on the nitrogen.
Caption: Predicted ESI-MS/MS fragmentation of the diethylamine adduct.
Thiol Adduct: 1-(Ethylthio)-2-(ethylsulfonyl)ethane (by LC-APCI-MS/MS)
This less polar thioether may ionize well with APCI. Fragmentation would likely involve cleavage around the sulfur atoms.
Caption: Predicted APCI-MS/MS fragmentation of the ethanethiol adduct.
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of reliable and reproducible data, the following protocols are recommended.
GC-MS Analysis
-
Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
If necessary, perform derivatization (e.g., silylation for primary/secondary amines).
-
Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) in the same solvent.
-
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless, 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
LC-MS/MS Analysis
-
Sample Preparation:
-
Dilute the reaction mixture in the initial mobile phase (e.g., 1:100 in 95:5 water:acetonitrile with 0.1% formic acid).
-
Alternatively, for complex matrices, perform a solid-phase extraction (SPE) cleanup.
-
-
Instrumentation:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization:
-
ESI: Positive ion mode, capillary voltage 3500 V, gas temperature 300 °C, gas flow 8 L/min.
-
APCI: Positive ion mode, corona current 4 µA, gas temperature 350 °C, vaporizer 350 °C.
-
-
Analysis Mode: Tandem MS (MS/MS) with optimized collision energies for each compound.
-
Conclusion and Recommendations
The choice of mass spectrometry technique for the analysis of 1-Chloro-2-(ethylsulfonyl)ethane reaction products is dictated by the physicochemical properties of the analytes.
-
GC-MS with EI is a powerful tool for the analysis of volatile and thermally stable products, providing rich, reproducible fragmentation patterns for structural confirmation. However, its applicability may be limited by the thermal lability of some sulfone derivatives and the potential need for derivatization.
-
LC-MS/MS offers greater versatility, particularly for the polar and non-volatile products expected from nucleophilic substitution reactions.
-
ESI is the preferred ionization technique for polar, ionizable products such as the amine adducts. Its soft nature ensures the preservation of the molecular ion, which is crucial for subsequent MS/MS analysis.
-
APCI serves as a valuable alternative for less polar products that may not ionize efficiently by ESI, such as the thioether adduct.
-
For a comprehensive analysis of an unknown reaction mixture, a dual-pronged approach is often the most effective strategy. Initial screening by LC-MS/MS with both ESI and APCI sources can provide a broad overview of the product profile. Subsequent GC-MS analysis of the volatile fraction can then offer complementary structural information from the detailed EI fragmentation patterns. This integrated approach ensures a thorough and confident characterization of all potential reaction products, a critical step in any chemical research and development endeavor.
References
-
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-
National Center for Biotechnology Information. "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes". PubMed Central. [Link]
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A Comparative Guide to Real-Time Reaction Monitoring: FT-IR Spectroscopy for 1-Chloro-2-(ethylsulfonyl)ethane Reactions
Introduction: The Imperative for Process Understanding in Modern Chemistry
In the fast-paced environment of pharmaceutical and fine chemical development, the mantra is "faster, safer, and more efficient." Achieving this requires a profound understanding of chemical reactions as they happen. This is the domain of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[1][2] 1-Chloro-2-(ethylsulfonyl)ethane is a key building block, often employed as an alkylating agent due to the electrophilic nature of the carbon bearing the chlorine, activated by the potent electron-withdrawing sulfonyl group. Reactions involving this substrate are central to synthesizing more complex molecules, but they must be precisely controlled to maximize yield and minimize impurities. This guide provides an in-depth comparison of Fourier Transform Infrared (FT-IR) spectroscopy against other analytical techniques for the real-time monitoring of these critical reactions, grounded in practical application and experimental data.
Core Principles: Why In-Situ FT-IR is a Premier PAT Tool
FT-IR spectroscopy measures the vibrations of molecular bonds, which absorb infrared light at specific frequencies.[3] This creates a unique spectral "fingerprint" for each molecule in the reaction mixture.[4][5] For process monitoring, the Attenuated Total Reflectance (ATR) sampling technique is particularly powerful. An ATR probe, typically tipped with a chemically inert diamond crystal, can be inserted directly into a reaction vessel.[6] This in-situ approach provides continuous data on the concentration of reactants, intermediates, and products without the need for manual sampling, which can be slow and introduce errors.[7][8]
The primary advantage of FT-IR in this context is its ability to track changes in functional groups in real time.[6][9] For reactions of 1-Chloro-2-(ethylsulfonyl)ethane, we are particularly interested in monitoring the strong, characteristic absorptions of the sulfonyl group (SO₂) and observing the formation of new bonds as the chloro- group is displaced.
Monitoring a Nucleophilic Substitution Reaction: An Experimental Deep Dive
A common application for 1-Chloro-2-(ethylsulfonyl)ethane is the alkylation of a primary or secondary amine to form a new C-N bond. Let's consider the reaction with a generic primary amine (R-NH₂).
Anticipated Spectral Changes
The key to successful FT-IR monitoring is identifying unique spectral bands for reactants and products that do not significantly overlap with the solvent. Based on established spectroscopic principles and predicted data for the starting material, we can anticipate the following changes.[10]
| Compound | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Trend |
| 1-Chloro-2-(ethylsulfonyl)ethane | Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Stable/Slight Shift |
| 1-Chloro-2-(ethylsulfonyl)ethane | Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1100 | Stable/Slight Shift |
| 1-Chloro-2-(ethylsulfonyl)ethane | Alkyl Halide (C-Cl) | Stretch | 750 - 600 | Decrease |
| Primary Amine (R-NH₂) | Amine (N-H) | Scissoring Bend | 1650 - 1580 | Decrease |
| Product (Secondary Amine) | Amine (N-H) | Bend | 1550 - 1450 | Increase |
Note: The strong sulfonyl stretches are excellent for confirming the presence of the core structure, while the disappearance of the C-Cl and primary amine bands, coupled with the appearance of the secondary amine N-H bend, provides a clear kinetic profile of the reaction.
Experimental Protocol: In-Situ FT-IR Monitoring
This protocol describes a self-validating system for monitoring the reaction. The simultaneous observation of reactant consumption and product formation provides a high degree of confidence in the measured reaction profile.
-
System Setup:
-
Assemble the reaction vessel with overhead stirring, temperature control, and a port for the in-situ ATR-FTIR probe.
-
Ensure the ATR probe tip is fully submerged in the reaction medium, away from the vortex of the stirrer to avoid signal noise from bubbles.[8]
-
-
Background Spectrum Acquisition:
-
Charge the reactor with the solvent and the amine.
-
Bring the mixture to the desired reaction temperature (e.g., 40°C).
-
Causality: Collect a background IR spectrum at the reaction temperature. This is a critical step to digitally subtract the spectral signatures of the solvent and starting amine, ensuring that the subsequent spectra only show changes resulting from the reaction itself.[3]
-
-
Reaction Initiation and Monitoring:
-
Initiate data collection, acquiring a full spectrum every 1 to 2 minutes.[11]
-
Inject a stoichiometric amount of 1-Chloro-2-(ethylsulfonyl)ethane into the reactor.
-
Continue monitoring until the key reactant peaks have disappeared and the product peaks have plateaued, indicating the reaction endpoint.
-
-
Data Processing and Analysis:
-
Use the instrument's software to create trend lines by plotting the absorbance of the characteristic peaks (e.g., the product's N-H bend at ~1500 cm⁻¹) against time.
-
This kinetic profile can be used to determine the reaction rate, endpoint, and identify the formation of any unexpected intermediates or by-products.[7]
-
Visualizing the Process
Reaction Pathway
Caption: Generalized reaction of 1-Chloro-2-(ethylsulfonyl)ethane with a primary amine.
Experimental Workflow
Caption: Workflow for real-time FT-IR reaction monitoring.
Comparative Analysis: FT-IR vs. Alternative Techniques
While FT-IR is a powerful tool, it's essential to understand its performance relative to other common analytical methods used in process development, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
| Parameter | In-Situ FT-IR Spectroscopy | Offline HPLC | Offline/Online NMR Spectroscopy |
| Measurement Principle | Molecular Vibrations | Chromatographic Separation | Nuclear Spin Transitions |
| Sampling Mode | In-situ (probe in reactor), real-time | Offline (manual sampling, quenching, dilution required) | Offline (manual sampling) or Online (flow cell) |
| Data Acquisition Speed | Very Fast (seconds to minutes per spectrum) | Slow (minutes to >30 mins per sample) | Slow (minutes per 1D spectrum, hours for 2D)[12] |
| Information Provided | Functional groups, concentration trends, kinetics.[6] | Quantitative concentration of individual components, impurity profile.[14] | Definitive molecular structure, high-resolution quantification.[15] |
| Ease of Implementation | Relatively simple with modern probes and software. | Labor-intensive, requires method development. | Complex and expensive instrumentation, requires expert operation. |
| Ideal Use Case | Rapidly determining reaction kinetics, endpoints, and process deviations.[16] | Accurate quantification of final reaction mixtures and impurity profiling. | Mechanistic studies, definitive identification of unknown intermediates/by-products.[14] |
| Limitations | Overlapping peaks can be challenging; not ideal for complex mixtures without chemometrics. Insensitive to non-IR active species. | Time delay between sampling and result; reaction can change post-sampling. | High cost, low throughput, requires deuterated solvents for offline analysis. |
This comparison highlights that the choice of technology depends on the required information. For rapid process optimization and control, the real-time nature of in-situ FT-IR is often unparalleled.[17] For detailed, quantitative analysis of a final product, HPLC remains the gold standard. NMR provides the most structural detail but is typically less practical for routine process monitoring.[12][14]
Safety and Handling Considerations
1-Chloro-2-(ethylsulfonyl)ethane and related sulfonyl chlorides are reactive and hazardous chemicals.[18] They can be corrosive, causing severe skin burns and eye damage, and may be toxic if inhaled.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[20]
-
Incompatible Materials: Avoid contact with strong bases and oxidizing agents.[21]
-
Emergency Procedures: Ensure that an eyewash station and safety shower are immediately accessible.[19]
Always consult the specific Safety Data Sheet (SDS) for 1-Chloro-2-(ethylsulfonyl)ethane before handling.
Conclusion
For researchers and drug development professionals tasked with optimizing reactions involving 1-Chloro-2-(ethylsulfonyl)ethane, in-situ FT-IR spectroscopy represents a robust and efficient analytical tool. Its ability to provide real-time, continuous data directly from the reaction vessel accelerates process understanding, helps define critical process parameters, and aligns perfectly with the principles of Quality by Design (QbD) and Process Analytical Technology (PAT).[4][22] While HPLC and NMR offer complementary information, particularly for final product analysis and deep mechanistic investigation, the speed and directness of FT-IR make it an indispensable asset for monitoring reaction progress, determining endpoints, and ensuring process consistency and safety.
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Navigating the Ethylating Landscape: A Comparative Guide to 1-Chloro-2-(ethylsulfonyl)ethane and Its Alternatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly within pharmaceutical and agrochemical development, the precise introduction of an ethyl group is a frequent and critical transformation.[1] The choice of the ethylating agent is paramount, directly influencing reaction efficiency, selectivity, and the overall safety and scalability of the process. While classic reagents like ethyl halides have long been staples, the demand for agents with unique reactivity profiles and improved handling characteristics has led to the exploration of alternatives.
This guide offers a deep, comparative analysis of 1-chloro-2-(ethylsulfonyl)ethane against other common ethylating agents. Moving beyond a simple catalog of reagents, we will dissect the mechanistic nuances, evaluate performance based on experimental insights, and provide the practical knowledge necessary for researchers to make informed decisions in their synthetic endeavors.
The Central Player: 1-Chloro-2-(ethylsulfonyl)ethane
1-Chloro-2-(ethylsulfonyl)ethane (CAS: 25027-40-1) is an increasingly important intermediate in the synthesis of complex organic molecules.[2] Its structure, featuring a potent electron-withdrawing ethylsulfonyl group two carbons away from a chlorine atom, bestows upon it a unique reactivity profile that sets it apart from traditional SN2-type ethylating agents.
Physical and Chemical Properties:
-
Appearance: Light yellow to yellow liquid or solid[2]
-
Melting Point: 19.8 °C[2]
-
Boiling Point: 120-122 °C @ 3-4 Torr[5]
Mechanism of Action: A Masked Michael Acceptor
The true value of 1-chloro-2-(ethylsulfonyl)ethane lies in its role as a stable, easily handled precursor to the highly reactive ethyl vinyl sulfone (CAS: 1889-59-4).[6] Under basic conditions, the compound undergoes an E2 elimination of HCl to generate ethyl vinyl sulfone in situ. This species is a powerful Michael acceptor due to the electron-withdrawing sulfonyl group, which polarizes the double bond and makes the β-carbon highly electrophilic.[7]
Nucleophiles, therefore, do not attack the carbon bearing the chlorine in an SN2 fashion. Instead, they add to the β-carbon of the transiently formed ethyl vinyl sulfone via a conjugate (Michael) addition. This two-step sequence is the dominant mechanistic pathway.
Caption: Reaction mechanism of 1-chloro-2-(ethylsulfonyl)ethane.
This mechanistic distinction is critical. It implies that reaction conditions can be tuned differently than for classic SN2 reactions and that the reagent may exhibit different chemoselectivity.
The Alternatives: A Spectrum of Reactivity
To appreciate the utility of 1-chloro-2-(ethylsulfonyl)ethane, it must be compared against the backdrop of established ethylating agents. Each class possesses distinct advantages and disadvantages.
A. Classic Alkyl Halides: Iodoethane & Bromoethane
Iodoethane (EtI) and Bromoethane (EtBr) are the archetypal SN2 electrophiles. Their reactivity is governed by the strength of the carbon-halogen bond and the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻).
-
Mechanism: Direct bimolecular nucleophilic substitution (SN2). The nucleophile directly attacks the carbon atom bonded to the halogen, displacing it in a single, concerted step.
-
Advantages: Readily available, relatively inexpensive, and their reactivity is well-understood and predictable.
-
Disadvantages: Can require harsh conditions (strong bases, elevated temperatures) for less reactive nucleophiles. Over-alkylation can be an issue. Both are volatile and subject to regulatory scrutiny.
B. Dialkyl Sulfates: Diethyl Sulfate
Diethyl sulfate ((EtO)₂SO₂) is a potent and cost-effective ethylating agent.
-
Mechanism: Acts via an SN2 mechanism, with the ethyl sulfate anion being a good leaving group.
-
Advantages: Highly reactive, often requiring milder conditions than ethyl halides. Economical for large-scale applications.
-
Disadvantages: Extremely toxic and carcinogenic.[8] Its use requires stringent safety protocols, making it less suitable for academic or early-stage research settings.
C. Alkyl Triflates: Ethyl Trifluoromethanesulfonate (EtOTf)
Ethyl triflate is one of the most powerful ethylating agents commercially available. The trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group, rendering the ethyl group highly electrophilic.
-
Mechanism: Predominantly SN2, but its high reactivity can approach the SN1 limit with certain substrates.
-
Advantages: Extremely high reactivity allows for the ethylation of even very weak nucleophiles under mild conditions.[9][10] Reactions are often fast and clean.[9]
-
Disadvantages: High cost is a major barrier to large-scale use. It is also moisture-sensitive and requires careful handling.
Head-to-Head Comparison: Performance & Properties
The optimal choice of an ethylating agent is always context-dependent. The following tables provide a comparative summary of key performance and safety metrics.
Table 1: Physical and Reactivity Properties
| Property | 1-Chloro-2-(ethylsulfonyl)ethane | Bromoethane | Iodoethane | Diethyl Sulfate | Ethyl Triflate |
| CAS Number | 25027-40-1 | 74-96-4 | 75-03-6 | 64-67-5 | 425-75-2[9] |
| MW ( g/mol ) | 156.63 | 108.97 | 155.97 | 154.19 | 178.13[9] |
| Boiling Point (°C) | 292.6 (decomposes)[2] | 38.4 | 72.3 | 209 (decomposes) | 115[9] |
| Mechanism | E2 / Michael Add. | SN2 | SN2 | SN2 | SN2 |
| Relative Reactivity | Moderate to High | Moderate | High | Very High | Extremely High |
| Key Advantage | Unique reactivity, stable precursor | Cost-effective, well-known | Higher reactivity than EtBr | High reactivity, low cost | Reacts with weak nucleophiles |
Table 2: Safety and Handling Comparison
| Agent | GHS Pictograms | Key Hazards | Handling Considerations |
| 1-Chloro-2-(ethylsulfonyl)ethane | GHS07 (Irritant) | Eye irritant | Store in a dry place.[2] Standard PPE. |
| Bromoethane | GHS02, GHS07, GHS08 | Flammable, Harmful, Carcinogen Suspect | Work in a well-ventilated fume hood. Avoid ignition sources. |
| Iodoethane | GHS07, GHS08 | Harmful, Lachrymator, Carcinogen Suspect | Light-sensitive. Work in a well-ventilated fume hood. |
| Diethyl Sulfate | GHS06, GHS08, GHS05 | Acutely Toxic, Carcinogenic, Corrosive | Requires specialized handling protocols and PPE. Extremely hazardous. |
| Ethyl Triflate | GHS05, GHS07 | Corrosive, Harmful | Moisture-sensitive. Handle under inert atmosphere. Reacts violently with water. |
Data compiled from standard supplier safety data sheets and chemical databases.
Experimental Design & Protocols
To illustrate the practical differences in using these reagents, we present a generalized protocol for the O-ethylation of 4-nitrophenol, a common benchmark reaction. The choice of base, solvent, and temperature is dictated by the reactivity of the ethylating agent.
Workflow for a Comparative Ethylation Experiment
Caption: General workflow for a comparative ethylation study.
Protocol 1: Ethylation using 1-Chloro-2-(ethylsulfonyl)ethane
This protocol leverages the Michael addition pathway. A non-nucleophilic base is ideal for generating the ethyl vinyl sulfone without competing in the subsequent addition.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Reagent Addition: Add 1-chloro-2-(ethylsulfonyl)ethane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C. The higher temperature facilitates both the elimination and the subsequent Michael addition.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Causality: K₂CO₃ is a sufficient base to deprotonate the phenol and to promote the slow elimination of HCl from the reagent. The elevated temperature is required to overcome the activation energy for both steps.
Protocol 2: Ethylation using Bromoethane
This is a classic SN2 protocol that often requires a stronger base and forcing conditions.
-
Setup: To a flame-dried flask under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and suspend in anhydrous DMF.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 4-nitrophenol (1.0 eq) in DMF dropwise. Allow to warm to room temperature and stir for 30 minutes until H₂ evolution ceases.
-
Reagent Addition: Add bromoethane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60 °C.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
Causality: NaH is a strong, non-nucleophilic base required to fully deprotonate the phenol, generating the more potent sodium phenoxide nucleophile. This is necessary to achieve a reasonable reaction rate with the moderately reactive bromoethane.
Protocol 3: Ethylation using Ethyl Triflate
The extreme reactivity of ethyl triflate allows for very mild conditions.
-
Setup: To a flask under N₂, add 4-nitrophenol (1.0 eq) and a non-nucleophilic hindered base like 2,6-lutidine (1.5 eq) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and add ethyl triflate (1.1 eq) dropwise. Caution: Reagent is highly reactive and moisture-sensitive.
-
Reaction: Stir at 0 °C and allow to warm to room temperature. The reaction is often complete within a few hours.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1. The workup will involve washing with dilute acid (e.g., 1M HCl) to remove the basic 2,6-lutidine.
Causality: The high electrophilicity of ethyl triflate means a strong base is not required; the neutral phenol is often nucleophilic enough, but a mild base is used to scavenge the triflic acid byproduct. The reaction is run at low temperatures to control its high reactivity and prevent side reactions.
Conclusion and Recommendations
The selection of an ethylating agent is a strategic decision that balances reactivity, cost, safety, and the specific demands of the chemical transformation.
-
1-Chloro-2-(ethylsulfonyl)ethane emerges as a valuable tool for specific applications. It should be the reagent of choice when a Michael-type addition is desired or when seeking to avoid the direct SN2 pathway. Its stability and moderate reactivity make it safer to handle than diethyl sulfate or ethyl triflate, offering a unique mechanistic alternative for complex syntheses.
-
Bromoethane and Iodoethane remain the workhorses for routine ethylations where cost is a primary concern and the nucleophile is sufficiently reactive. Their use is well-established, but they may not be suitable for sensitive substrates requiring mild conditions.
-
Ethyl Triflate is the premium choice for challenging ethylations involving poorly nucleophilic substrates. Its unparalleled reactivity justifies its high cost when all other methods have failed, particularly in late-stage synthesis or medicinal chemistry where material conservation is key.
By understanding the fundamental mechanisms and practical handling of each agent, the modern synthetic chemist is well-equipped to navigate the ethylating landscape and select the optimal reagent to achieve their synthetic goals efficiently and safely.
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A Comparative Guide to the Reactivity of 1-Chloro-2-(ethylsulfonyl)ethane and Ethyl Bromide in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. This guide provides an in-depth, objective comparison of the reactivity of two primary alkyl halides: 1-Chloro-2-(ethylsulfonyl)ethane and ethyl bromide. While both serve as precursors for introducing an ethyl group, their reactivity profiles are governed by a nuanced interplay of leaving group ability and electronic effects. This analysis is grounded in established chemical principles and is designed to inform rational substrate selection in research and development settings.
At a Glance: Key Physicochemical and Safety Data
A foundational understanding of the physical and safety properties of each reagent is paramount for their effective and safe implementation in a laboratory setting.
| Property | 1-Chloro-2-(ethylsulfonyl)ethane | Ethyl Bromide |
| CAS Number | 25027-40-1[1][2] | 74-96-4[3] |
| Molecular Formula | C₄H₉ClO₂S[1] | C₂H₅Br[4] |
| Molecular Weight | 156.63 g/mol [1][2] | 108.97 g/mol [3][4] |
| Appearance | Light yellow to yellow liquid or solid[1] | Colorless, volatile liquid[3][4][5] |
| Boiling Point | 292.6 °C at 760 mmHg[1] | 38.2 °C[3] |
| Melting Point | 19.8 °C[1] | -119 °C[3] |
| Density | 1.2836 g/cm³ at 16 °C[1] | 1.46 g/cm³ at 20 °C[3][6] |
| Primary Hazard | Eye Irritant (H319)[2] | Highly Flammable (H225), Harmful if Swallowed/Inhaled (H302/H332), Suspected Carcinogen (H351)[5] |
The Dueling Factors of Reactivity: Leaving Group vs. Electronic Activation
The reactivity of alkyl halides in nucleophilic substitution reactions, particularly bimolecular nucleophilic substitution (SN2) common for primary halides, is predominantly influenced by two key factors: the nature of the leaving group and the electronic environment of the carbon atom undergoing attack.[7][8] In the case of 1-Chloro-2-(ethylsulfonyl)ethane and ethyl bromide, these two factors are in opposition, creating a compelling case for a detailed comparative analysis.
Leaving Group Ability: The Advantage of Bromide
It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride.[9][10] This is attributable to several factors:
-
Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge.[11] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[12]
-
Polarizability: Bromide is larger and its electron cloud is more polarizable than that of chloride. This allows for a more effective distribution of the negative charge in the transition state of an SN2 reaction, thereby lowering the activation energy.[10]
Based solely on leaving group ability, one would predict that ethyl bromide would be the more reactive substrate. The rate of nucleophilic substitution reactions for alkyl halides generally follows the trend: R-I > R-Br > R-Cl > R-F.[7][13]
Electronic Effects: The Activating Power of the Ethylsulfonyl Group
The distinguishing feature of 1-Chloro-2-(ethylsulfonyl)ethane is the presence of a potent electron-withdrawing ethylsulfonyl (-SO₂Et) group at the β-position. The sulfonyl group is characterized by a sulfur atom in a high oxidation state, double-bonded to two oxygen atoms, making it one of the strongest electron-withdrawing groups in organic chemistry.[14]
This has a profound inductive effect (-I effect) on the adjacent carbon atoms. The electron density is pulled away from the carbon atom bearing the chlorine, making it significantly more electrophilic and, consequently, more susceptible to attack by a nucleophile. This electronic activation can dramatically accelerate the rate of SN2 reactions.[15]
Therefore, while 1-Chloro-2-(ethylsulfonyl)ethane possesses a less ideal leaving group (chloride), the powerful activating effect of the β-ethylsulfonyl group is expected to substantially enhance its reactivity, potentially making it more reactive than ethyl bromide.
Mechanistic Insight: Visualizing the SN2 Reaction
Both 1-Chloro-2-(ethylsulfonyl)ethane and ethyl bromide are primary alkyl halides and are thus expected to react with nucleophiles predominantly via an SN2 mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.[16]
Caption: SN2 reaction mechanisms for ethyl bromide and 1-Chloro-2-(ethylsulfonyl)ethane.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of these two substrates, a kinetic study can be performed. The following protocol outlines a general procedure for comparing the rates of reaction with a common nucleophile, such as sodium iodide (the Finkelstein reaction).
Protocol: Comparative Kinetic Analysis via the Finkelstein Reaction
Objective: To determine the relative second-order rate constants for the reaction of 1-Chloro-2-(ethylsulfonyl)ethane and ethyl bromide with sodium iodide in acetone.
Rationale: Acetone is a polar aprotic solvent that favors SN2 reactions.[17] The reaction is driven to completion as sodium chloride or sodium bromide precipitates out of the solution, which can be monitored.[18]
Materials:
-
1-Chloro-2-(ethylsulfonyl)ethane
-
Ethyl bromide
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Volumetric flasks, pipettes, and syringes
-
Thermostated water bath
-
Conductivity meter or titration equipment
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 1-Chloro-2-(ethylsulfonyl)ethane, ethyl bromide, and sodium iodide in separate volumetric flasks using anhydrous acetone as the solvent.
-
Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C) in a water bath, place a known volume of the sodium iodide solution.
-
Initiation of Reaction: To initiate the reaction, rapidly add an equal volume of either the 1-Chloro-2-(ethylsulfonyl)ethane solution or the ethyl bromide solution to the sodium iodide solution. Start a timer immediately.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).
-
Data Collection: Determine the concentration of the remaining iodide ions or the formed halide ions (Cl⁻ or Br⁻) in the quenched aliquots. This can be achieved through various methods, such as:
-
Titration: Titrate the unreacted iodide with a standard solution of silver nitrate.
-
Conductivity: Monitor the change in conductivity of the solution as the reaction proceeds.
-
-
Data Analysis: Plot the appropriate concentration data versus time to determine the initial reaction rate. Using the second-order rate law (Rate = k[Alkyl Halide][I⁻]), calculate the rate constant (k) for each reaction.[19]
Caption: Workflow for a comparative kinetic study.
Conclusion and Recommendation
The choice between 1-Chloro-2-(ethylsulfonyl)ethane and ethyl bromide is not merely a selection between a chloride and a bromide leaving group. It is a strategic decision based on the desired reactivity profile.
-
Ethyl bromide is a classic, reliable alkylating agent. Its reactivity is well-understood, and the excellent leaving group ability of bromide ensures efficient substitution reactions under standard SN2 conditions.[12]
-
1-Chloro-2-(ethylsulfonyl)ethane , while possessing a less favorable chloride leaving group, is a highly activated electrophile. The potent electron-withdrawing nature of the β-ethylsulfonyl group is anticipated to significantly accelerate the rate of nucleophilic attack, likely making it the more reactive of the two compounds in many SN2 reactions. This heightened reactivity makes it a valuable substrate when milder reaction conditions are required or when dealing with less potent nucleophiles.
Recommendation for Application: For routine ethylation with strong nucleophiles where forcing conditions are acceptable, ethyl bromide is a cost-effective and suitable choice. However, for syntheses requiring high reactivity, milder conditions, or the alkylation of weak nucleophiles, 1-Chloro-2-(ethylsulfonyl)ethane is the superior reagent. Its enhanced electrophilicity provides a significant kinetic advantage that often outweighs the inferior leaving group ability of chloride. Researchers in drug development may find this enhanced reactivity particularly useful for the late-stage functionalization of complex molecules.
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PubMed Central. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
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The Efficacy of 1-Chloro-2-(ethylsulfonyl)ethane in Modern Synthetic Routes: A Comparative Guide
In the landscape of modern organic synthesis, the demand for versatile and efficient reagents is paramount. Researchers in pharmaceuticals and materials science continually seek building blocks that offer a combination of reactivity, selectivity, and operational simplicity. 1-Chloro-2-(ethylsulfonyl)ethane has emerged as a noteworthy reagent, primarily serving as a stable and convenient precursor to ethyl vinyl sulfone. This guide provides an in-depth technical analysis of the efficacy of 1-Chloro-2-(ethylsulfonyl)ethane in specific synthetic routes, offering a comparative perspective against alternative reagents, supported by established chemical principles and experimental data from analogous systems.
Introduction: The Dual Reactivity of 1-Chloro-2-(ethylsulfonyl)ethane
1-Chloro-2-(ethylsulfonyl)ethane (CESE), with the chemical formula C₄H₉ClO₂S, is a crystalline solid at room temperature.[1] Its synthetic utility stems from two key reactive features: the electrophilic carbon bearing the chlorine atom, susceptible to nucleophilic substitution, and its ability to undergo base-mediated elimination to generate ethyl vinyl sulfone in situ. This latter characteristic is particularly valuable, as ethyl vinyl sulfone is a potent Michael acceptor, readily participating in a variety of conjugate addition and cycloaddition reactions.[2][3]
The in situ generation of ethyl vinyl sulfone from the more stable and easily handled CESE offers a significant practical advantage, mitigating the challenges associated with the volatility and reactivity of vinyl sulfones. This guide will explore the applications of CESE through the lens of its function as both an alkylating agent and, more prominently, as a latent source of a highly reactive Michael acceptor.
As a Precursor to Ethyl Vinyl Sulfone in Michael Additions
The ethylsulfonyl group in CESE renders the β-protons acidic, facilitating their abstraction by a base to generate ethyl vinyl sulfone. This vinyl sulfone is a powerful Michael acceptor due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond.
Caption: In situ generation of ethyl vinyl sulfone and subsequent Michael addition.
Thiol-Michael Addition: A "Click" Chemistry Perspective
The addition of thiols to vinyl sulfones is a highly efficient and often quantitative reaction, falling under the umbrella of "click" chemistry. This transformation is characterized by its high selectivity, rapid reaction rates, and mild conditions.
Comparative Analysis:
Studies have demonstrated that vinyl sulfones are significantly more reactive towards thiols than other common Michael acceptors like acrylates. For instance, in a competitive reaction between ethyl vinyl sulfone (EVS) and hexyl acrylate (HA) with hexanethiol, EVS reached 100% conversion while HA showed minimal consumption (<10%).[2] The reaction rate of EVS with hexanethiol was found to be approximately seven times higher than that of HA.[2][4] This pronounced selectivity makes CESE, as an EVS precursor, an excellent choice for the chemoselective modification of thiol-containing biomolecules or for the synthesis of sulfur-containing fine chemicals.
| Michael Acceptor Precursor | Michael Acceptor | Nucleophile | Catalyst | Conditions | Yield | Reference |
| 1-Chloro-2-(ethylsulfonyl)ethane | Ethyl Vinyl Sulfone | Hexanethiol | Base (e.g., Et₃N) | Room Temp | High (inferred) | [2] |
| Hexyl Acrylate | Hexyl Acrylate | Hexanethiol | Base (e.g., Et₃N) | Room Temp | Lower (relative to EVS) | [2] |
| Acrylonitrile | Acrylonitrile | Thiophenol | Base (e.g., Et₃N) | Room Temp | Good | - |
Experimental Protocol: Thiol-Michael Addition using CESE
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent such as acetonitrile or THF.
-
Addition of Base: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq).
-
Addition of CESE: Add 1-Chloro-2-(ethylsulfonyl)ethane (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Aza-Michael Addition: Synthesis of Nitrogen-Containing Scaffolds
The reaction of amines with vinyl sulfones provides a direct route to β-aminoethyl sulfones, which are valuable intermediates in medicinal chemistry. CESE can be effectively employed for the N-ethylsulfonylethylation of various nitrogen nucleophiles.
Comparative Analysis:
The aza-Michael addition of pyrazoles to vinyl sulfones has been shown to be an efficient method for the synthesis of N-sulfonylethylated pyrazoles.[5][6] This reaction often proceeds with high regioselectivity, favoring addition at the N1 position of the pyrazole ring.[6] While direct comparative data for CESE is limited, its in situ generation of ethyl vinyl sulfone suggests it would be a highly effective reagent in this transformation, potentially offering advantages in handling and storage over the direct use of ethyl vinyl sulfone.
| Reagent | Nucleophile | Catalyst | Conditions | Yield | Regioselectivity (N1/N2) | Reference |
| Ethyl Vinyl Sulfone | 3,5-Dimethyl-1H-pyrazole | Ag₂CO₃ | Toluene, 80 °C | 95% | 25:1 | [6] |
| Ethyl Acrylate | 3,5-Dimethyl-1H-pyrazole | None | Neat, 100 °C | Moderate | Lower | - |
| Acrylonitrile | Imidazole | None | Neat, reflux | Good | N/A | - |
Experimental Protocol: Aza-Michael Addition of Pyrazole using CESE
-
Reaction Setup: To a solution of the pyrazole (1.0 eq) in a suitable solvent like toluene, add a base such as potassium carbonate (1.5 eq).
-
Addition of CESE: Add 1-Chloro-2-(ethylsulfonyl)ethane (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired N-sulfonylethylated pyrazole.
Application in Cycloaddition Reactions
The electron-deficient nature of the double bond in ethyl vinyl sulfone, generated from CESE, makes it a competent dienophile in Diels-Alder reactions and a partner in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles.
Caption: CESE as a precursor for Diels-Alder reactions.
Synthesis of Pyrazoles
Vinyl sulfones can react with diazo compounds in a [3+2] cycloaddition to furnish pyrazole derivatives.[7] This approach offers a route to highly substituted pyrazoles, which are important scaffolds in drug discovery.
Comparative Analysis:
While various methods exist for pyrazole synthesis, the use of vinyl sulfones provides a regioselective pathway.[8] Alternative methods, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, may lead to mixtures of regioisomers. The use of CESE as an in situ source of ethyl vinyl sulfone in this context offers a potentially more controlled and convenient approach.
| Reagent | Dipole | Conditions | Regioselectivity | Reference |
| Vinyl Sulfonium Salt | Diazo Compound | Base-promoted | High | [7] |
| Ethyl Propiolate | Diazomethane | Ether, 0 °C to RT | Good | - |
| 1,3-Diketone | Hydrazine | Acid catalyst, heat | Variable | - |
As an Alkylating Agent: Direct Nucleophilic Substitution
The chlorine atom in 1-Chloro-2-(ethylsulfonyl)ethane can be displaced by nucleophiles in an Sₙ2 reaction. The presence of the electron-withdrawing ethylsulfonyl group can influence the reactivity of the C-Cl bond.
Comparative Analysis:
Compared to simple alkyl chlorides like chloroethane, the ethylsulfonyl group in CESE is expected to have an impact on the rate of nucleophilic substitution. While it is electron-withdrawing, which can deactivate the electrophilic carbon to some extent, it can also stabilize the transition state. In reactions with amines, direct alkylation with CESE would compete with the elimination-addition pathway. The choice of base and reaction conditions would be crucial in directing the reaction towards the desired outcome.
| Alkylating Agent | Nucleophile | Base | Solvent | Conditions | Product |
| 1-Chloro-2-(ethylsulfonyl)ethane | Aniline | K₂CO₃ | DMF | 80 °C | N-(2-(ethylsulfonyl)ethyl)aniline |
| Chloroethane | Aniline | K₂CO₃ | DMF | 80 °C | N-Ethylaniline |
| 2-Bromoethanol | Aniline | K₂CO₃ | DMF | 80 °C | 2-(Phenylamino)ethanol |
Experimental Protocol: N-Alkylation of Aniline with CESE
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Addition of CESE: Add 1-Chloro-2-(ethylsulfonyl)ethane (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Outlook
1-Chloro-2-(ethylsulfonyl)ethane is a versatile and valuable reagent in organic synthesis, primarily serving as a stable and convenient precursor for the highly reactive Michael acceptor, ethyl vinyl sulfone. Its efficacy is particularly pronounced in thiol-Michael additions, where it exhibits superior reactivity and selectivity compared to other common Michael acceptors. Furthermore, its application in aza-Michael additions and cycloaddition reactions opens avenues for the efficient synthesis of diverse nitrogen-containing heterocycles. While its utility as a direct alkylating agent is also feasible, this pathway must be considered in competition with the often-dominant elimination-addition mechanism.
Future research should focus on expanding the scope of reactions utilizing CESE directly, with a particular emphasis on developing catalytic and stereoselective transformations. Direct comparative studies with other vinylating and alkylating agents under standardized conditions would provide invaluable data for synthetic chemists, further cementing the role of 1-Chloro-2-(ethylsulfonyl)ethane as a powerful tool in the modern synthetic chemist's arsenal.
References
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Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(5), 1649-1658. [Link]
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Li, Y., et al. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6746–6750. [Link]
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Zhang, X., et al. (2025). Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones: Synthesis of N-sulfonylethylated pyrazoles. Synthetic Communications. [Link]
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Matilda. (n.d.). Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones: Synthesis of N -sulfonylethylated pyrazoles. Retrieved from [Link]
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ResearchGate. (2025). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. Retrieved from [Link]
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PubMed. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of 1-Chloro-2-(ethylsulfonyl)ethane for Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Chloro-2-(ethylsulfonyl)ethane, a reactive intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Given the compound's structural alerts for reactivity, a thorough understanding of its potential for off-target interactions is critical for researchers, scientists, and drug development professionals. This document outlines a series of proposed experimental studies to characterize its reactivity profile in comparison to relevant alternatives, offering insights into its potential for idiosyncratic toxicity.
Introduction: The Double-Edged Sword of Reactivity
1-Chloro-2-(ethylsulfonyl)ethane is a valuable building block in organic synthesis, primarily due to its inherent chemical reactivity that allows for the formation of sulfonyl-containing derivatives.[1] However, the very features that make it a useful synthetic intermediate—the presence of an electrophilic carbon and a good leaving group—also raise concerns about its potential for covalent modification of biological macromolecules, such as proteins and DNA. Such off-target reactivity can lead to a cascade of toxicological events, including idiosyncratic drug reactions, immunogenicity, and carcinogenicity.
This guide proposes a systematic approach to characterizing the reactivity of 1-Chloro-2-(ethylsulfonyl)ethane. We will explore its predicted mechanism of action, propose a comparative study with structurally related analogs, and provide detailed protocols for assessing its reactivity and cytotoxicity.
Mechanistic Insights into Reactivity
The chemical structure of 1-Chloro-2-(ethylsulfonyl)ethane suggests a high potential for acting as an alkylating agent. The electron-withdrawing nature of the ethylsulfonyl group enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack. The chloride ion serves as a good leaving group, facilitating covalent bond formation with biological nucleophiles.
The primary mechanism of action is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction with soft nucleophiles, such as the thiol group of cysteine residues in proteins and glutathione (GSH).
Caption: Proposed SN2 reaction mechanism of 1-Chloro-2-(ethylsulfonyl)ethane with a biological nucleophile.
A Comparative Approach to Understanding Cross-Reactivity
To contextualize the reactivity of 1-Chloro-2-(ethylsulfonyl)ethane, a comparative study with structurally related compounds is proposed. The selection of appropriate comparators is crucial for a meaningful assessment.
Table 1: Proposed Compounds for Comparative Reactivity Study
| Compound Name | Structure | Rationale for Inclusion |
| Test Article: 1-Chloro-2-(ethylsulfonyl)ethane | C₂H₅SO₂CH₂CH₂Cl | The compound of interest. |
| Positive Control: 2-Chloroethanesulfonyl chloride | ClSO₂CH₂CH₂Cl | Expected to be highly reactive due to the sulfonyl chloride moiety and a known irritant.[2][3][4] |
| Negative Control: Chloroethane | CH₃CH₂Cl | Lacks the activating ethylsulfonyl group, expected to have significantly lower reactivity.[5] |
| Structural Analog: 1-Chloro-2-ethoxyethane | C₂H₅OCH₂CH₂Cl | Replaces the electron-withdrawing sulfonyl group with an electron-donating ethoxy group, predicted to decrease reactivity.[6][7] |
Experimental Protocols for Reactivity and Cytotoxicity Assessment
Glutathione (GSH) Reactivity Assay
This in vitro assay is a well-established method for assessing the intrinsic electrophilic reactivity of a compound.[8] The rate of GSH depletion is a direct measure of the compound's reactivity towards a key biological nucleophile.
Objective: To quantify the rate of reaction of 1-Chloro-2-(ethylsulfonyl)ethane and comparator compounds with glutathione.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 1-Chloro-2-(ethylsulfonyl)ethane and each comparator compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 10 mM solution of glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.
-
-
Reaction Setup:
-
In a 96-well microplate, add 180 µL of the 10 mM GSH solution to each well.
-
Add 10 µL of the test compound stock solution to triplicate wells to achieve a final concentration of 500 µM.
-
Include a solvent control (10 µL of DMSO) and a blank (10 µL of PBS).
-
Incubate the plate at 37°C with gentle shaking.
-
-
GSH Quantification:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 20 µL aliquot from each well and transfer to a new plate containing 180 µL of the DTNB solution.
-
Allow the color to develop for 5 minutes.
-
Measure the absorbance at 412 nm using a microplate reader. The formation of the product of the reaction between GSH and CDNB can also be followed spectrophotometrically at 340 nm.[9]
-
-
Data Analysis:
-
Calculate the concentration of remaining GSH at each time point using a standard curve.
-
Determine the pseudo-first-order rate constant (kobs) for GSH depletion for each compound.
-
Compare the kobs values to rank the reactivity of the compounds.
-
Caption: Experimental workflow for the Glutathione (GSH) reactivity assay.
In Vitro Cytotoxicity Assay
This assay will assess the potential of the compounds to cause cell death, which can be a consequence of high chemical reactivity leading to cellular damage.
Objective: To determine the cytotoxic potential of 1-Chloro-2-(ethylsulfonyl)ethane and comparator compounds in a human cell line.
Methodology:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HepG2, a human liver carcinoma cell line) in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 1-Chloro-2-(ethylsulfonyl)ethane and the comparator compounds for 24 or 48 hours. Include a vehicle control (DMSO).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each compound.
-
Compare the IC₅₀ values to rank the cytotoxicity of the compounds.
-
Data Presentation and Interpretation
The quantitative data from these studies should be summarized in clear and concise tables for easy comparison.
Table 2: Expected Outcome of the Glutathione Reactivity Assay
| Compound | Predicted Reactivity Rank | Predicted kobs (min⁻¹) |
| 2-Chloroethanesulfonyl chloride | 1 (Highest) | High |
| 1-Chloro-2-(ethylsulfonyl)ethane | 2 | Moderate |
| 1-Chloro-2-ethoxyethane | 3 | Low |
| Chloroethane | 4 (Lowest) | Very Low / Negligible |
Table 3: Expected Outcome of the In Vitro Cytotoxicity Assay
| Compound | Predicted Cytotoxicity Rank | Predicted IC₅₀ (µM) |
| 2-Chloroethanesulfonyl chloride | 1 (Most Cytotoxic) | Low |
| 1-Chloro-2-(ethylsulfonyl)ethane | 2 | Moderate |
| 1-Chloro-2-ethoxyethane | 3 | High |
| Chloroethane | 4 (Least Cytotoxic) | Very High / Non-cytotoxic |
A higher kobs value in the GSH assay indicates greater reactivity. A lower IC₅₀ value in the cytotoxicity assay indicates greater cytotoxic potential. A strong correlation between high reactivity (high kobs) and high cytotoxicity (low IC₅₀) would suggest that the observed toxicity is likely mediated by the compound's electrophilic nature.
Conclusion and Recommendations
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of 1-Chloro-2-(ethylsulfonyl)ethane. By comparing its reactivity and cytotoxicity to well-chosen positive and negative controls and a structural analog, researchers can gain valuable insights into its potential for off-target effects.
The results of these proposed studies will enable a more informed risk assessment during the early stages of drug development. If 1-Chloro-2-(ethylsulfonyl)ethane demonstrates significant reactivity and cytotoxicity, further investigation into its metabolic activation and potential for forming protein and DNA adducts would be warranted. Analytical methods such as mass spectrometry could be employed for the detection of such adducts.[10][11] Ultimately, this comparative approach will aid in the selection of safer chemical intermediates and the development of drug candidates with a reduced risk of idiosyncratic toxicity.
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A Senior Application Scientist's Guide to Electrophilic Sulfonylethylation: A Cost-Benefit Analysis of 1-Chloro-2-(ethylsulfonyl)ethane versus Ethyl Vinyl Sulfone
For researchers, synthetic chemists, and professionals in drug development, the introduction of the ethylsulfonyl moiety is a critical step in the synthesis of a wide array of biologically active molecules. This functional group often imparts desirable pharmacokinetic and pharmacodynamic properties. The two most prominent reagents for this transformation are 1-Chloro-2-(ethylsulfonyl)ethane and its dehydrated counterpart, ethyl vinyl sulfone. This guide provides an in-depth, objective comparison of these two reagents, drawing on experimental data and practical considerations to inform your synthetic strategy.
The Core Chemistry: Michael Acceptors in Synthesis
At the heart of their utility lies the reactivity of these compounds as Michael acceptors. The electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl group in ethyl vinyl sulfone highly electrophilic and susceptible to nucleophilic attack. 1-Chloro-2-(ethylsulfonyl)ethane serves as a stable precursor that can generate the more reactive ethyl vinyl sulfone in situ under basic conditions. This reactivity is pivotal in forming covalent bonds with nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and carbanions, making these reagents invaluable in pharmaceutical and materials science.[1]
Performance Comparison: A Data-Driven Analysis
The choice between 1-Chloro-2-(ethylsulfonyl)ethane and ethyl vinyl sulfone hinges on a balance of reactivity, stability, and cost. Below is a comparative summary based on available data and established chemical principles.
| Feature | 1-Chloro-2-(ethylsulfonyl)ethane | Ethyl Vinyl Sulfone | Analysis |
| CAS Number | 25027-40-1[2] | 1889-59-4[3] | Unique identifiers for each compound. |
| Molecular Weight | 156.63 g/mol [2] | 120.17 g/mol [3] | Lower molecular weight for the vinyl sulfone. |
| Physical State | Solid or liquid | Liquid[3] | Handling and dosing may differ. |
| Reactivity | Lower, acts as a precursor | Higher, direct Michael acceptor | Ethyl vinyl sulfone reacts more rapidly, which can be advantageous for sluggish reactions but may lead to reduced selectivity and increased side reactions. The in situ generation from the chloro-precursor allows for controlled release of the reactive species.[4] |
| Stability & Storage | More stable, longer shelf-life | Less stable, prone to polymerization | 1-Chloro-2-(ethylsulfonyl)ethane is generally more stable for long-term storage. Ethyl vinyl sulfone can polymerize, especially in the presence of light or impurities, and may require storage at lower temperatures. |
| Handling | Easier to handle due to lower reactivity | Requires more careful handling due to higher reactivity and potential for polymerization | The chloro-precursor offers a practical advantage in terms of ease of handling and weighing. |
| Cost (Small Scale) | ~$219/g (AldrichCPR)[5] | ~$13/g (Oakwood Chemical)[6] | Small-scale pricing can vary significantly between suppliers. |
| Cost (Bulk) | Inquiry-based | ~$40/kg (IndiaMART) | Bulk pricing for ethyl vinyl sulfone appears significantly lower, making it more cost-effective for large-scale synthesis. However, the cost of the base required for the in situ generation from the chloro-precursor and potential for lower yield must be factored in. |
| Safety | Warning: Causes serious eye irritation (H319)[5] | Warning: Causes skin and eye irritation, may cause respiratory irritation (H315, H319, H335)[3] | Both compounds require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Ethyl vinyl sulfone has a broader range of hazard statements. |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we will consider the addition of a common nucleophile, thiophenol, to both reagents.
Experimental Protocol 1: Thiol Addition via in situ Generation from 1-Chloro-2-(ethylsulfonyl)ethane
This protocol leverages the stability of the chloro-precursor, generating the reactive ethyl vinyl sulfone in the presence of the nucleophile.
Step-by-Step Methodology:
-
To a stirred solution of thiophenol (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., acetonitrile, 10 mL) at room temperature, add 1-Chloro-2-(ethylsulfonyl)ethane (1.1 mmol, 1.1 equiv.).
-
Add a non-nucleophilic base, such as triethylamine (1.5 mmol, 1.5 equiv.), dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This method provides a controlled reaction, as the reactive Michael acceptor is generated slowly. This can lead to higher yields and fewer side products, particularly with sensitive substrates.
Experimental Protocol 2: Direct Thiol Addition to Ethyl Vinyl Sulfone
This protocol utilizes the readily available and highly reactive ethyl vinyl sulfone.
Step-by-Step Methodology:
-
To a stirred solution of thiophenol (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., acetonitrile, 10 mL) at 0 °C (to control the initial exotherm), add ethyl vinyl sulfone (1.05 mmol, 1.05 equiv.) dropwise.
-
Add a catalytic amount of a base, such as triethylamine (0.1 mmol, 0.1 equiv.), to initiate the Michael addition.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Experimental Protocol 1.
Expected Outcome: This reaction is typically faster than the in situ method. However, the high reactivity of ethyl vinyl sulfone may lead to the formation of diadducts or other side products if the stoichiometry and temperature are not carefully controlled. A study on the relative reactivity of vinyl sulfones showed that they react significantly faster with thiols than acrylates, highlighting their high electrophilicity.[4]
Mechanistic Insights: Visualizing the Reaction Pathways
The underlying mechanism for both protocols is the Michael addition of a thiolate to the activated double bond of ethyl vinyl sulfone.
Caption: Reaction pathways for thiol addition.
Cost-Benefit Analysis: Making an Informed Decision
The choice between these two reagents is often dictated by the scale of the synthesis and the specific requirements of the reaction.
For Small-Scale and Research Applications:
-
1-Chloro-2-(ethylsulfonyl)ethane: The higher stability and ease of handling make it an attractive option, especially when precise stoichiometry is crucial and long-term storage is required. The higher cost per gram may be less of a factor for small-scale synthesis.
-
Ethyl Vinyl Sulfone: Its lower price per gram can be appealing. However, its higher reactivity necessitates more careful handling and storage, and the potential for waste due to polymerization should be considered.
For Large-Scale and Industrial Applications:
-
1-Chloro-2-(ethylsulfonyl)ethane: The in situ generation of ethyl vinyl sulfone is a common and often preferred strategy in large-scale synthesis. This approach avoids the need to store large quantities of the less stable vinyl sulfone. The overall process cost will depend on the price of the chloro-precursor and the base, as well as the efficiency of the elimination reaction.
-
Ethyl Vinyl Sulfone: The significantly lower bulk cost is a major advantage. However, the infrastructure to handle and store a large quantity of this reactive and potentially polymerizable liquid must be in place. The potential for higher throughput due to faster reaction times could offset some of these challenges. A thorough process optimization would be required to minimize side reactions and maximize yield.
Conclusion and Senior Scientist's Recommendation
Both 1-Chloro-2-(ethylsulfonyl)ethane and ethyl vinyl sulfone are powerful tools for introducing the ethylsulfonyl moiety.
-
For exploratory research, small-scale synthesis, and reactions with sensitive substrates, 1-Chloro-2-(ethylsulfonyl)ethane is often the superior choice. Its stability, ease of handling, and the ability to control the generation of the reactive species in situ provide a greater degree of control and can lead to cleaner reactions and higher yields of the desired product.
-
For large-scale, cost-driven syntheses where the process has been well-optimized, ethyl vinyl sulfone becomes a more compelling option. Its lower bulk price can lead to significant cost savings. However, this comes with the trade-off of requiring more stringent handling and storage protocols to manage its higher reactivity and potential for polymerization.
Ultimately, the optimal choice depends on a careful evaluation of the specific reaction, the scale of the synthesis, and the available resources and expertise. It is recommended to perform small-scale trials with both reagents to determine the most efficient and cost-effective method for your specific application.
References
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ChemSrc. (2025-08-22). Ethyl vinyl sulfone | CAS#:1889-59-4. Retrieved from [Link]
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RSC Publishing. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. Retrieved from [Link]
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PubMed. (2024-02-01). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of vinyl sulfones. Retrieved from [Link]
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ResearchGate. (n.d.). a. Synthesis of vinyl sulfonate esters from 2-chloroethanesulfonyl.... Retrieved from [Link]
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PubMed. (2023-08-23). Economic and Environmental Competitiveness of Ethane-Based Technologies for Vinyl Chloride Synthesis. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-(ethylsulfonyl)ethane
As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1) is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, but its halogenated sulfone structure demands a rigorous and informed approach to waste management.[1] This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that its disposal does not compromise the safety of personnel or the environment.
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is dictated by its intrinsic hazards. 1-Chloro-2-(ethylsulfonyl)ethane is a combustible solid and a recognized eye irritant. More significantly, it is a halogenated organic compound.[2][3] This classification is critical because improper thermal treatment of halogenated organics can lead to the formation of highly toxic and persistent byproducts, such as dioxins and furans.[2] Furthermore, its combustion will inevitably produce acidic gases, including Hydrogen Chloride (HCl) and Sulfur Oxides (SOx), which are corrosive and environmentally damaging.[4]
Therefore, the foundational principle of its disposal is strict segregation and professional management to ensure its destruction occurs under controlled conditions that can handle its specific decomposition products.
Hazard Profile Summary
| Hazard Category | Description | Rationale & Implications |
| Physical Hazards | Combustible Solid. | While not highly flammable, ignition sources should be controlled. Spills must be handled with non-combustible absorbent materials.[4] |
| Health Hazards | Causes serious eye irritation (H319). May cause respiratory tract irritation upon inhalation of dust or fumes.[4][5] | Strict adherence to Personal Protective Equipment (PPE) is mandatory. Emergency eyewash stations must be accessible.[4][5] |
| Environmental Hazards | As a halogenated organic, poses long-term risks if released.[2] Combustion byproducts (HCl, SOx) are pollutants.[4] | Disposal into sanitary sewers or general waste is strictly prohibited. The compound must be classified and disposed of as hazardous waste.[4][5] |
Pre-Disposal Protocol: Waste Generation and Storage
Proper disposal begins at the point of waste generation. Meticulous handling and storage are non-negotiable to ensure safety and compliance.
Step-by-Step Segregation and Storage Procedure:
-
Identify Waste Stream: All materials contaminated with 1-Chloro-2-(ethylsulfonyl)ethane, including unreacted starting material, contaminated labware (pipette tips, vials), and spill cleanup materials, must be considered hazardous waste.
-
Segregate at Source: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This is the most critical step.
-
Causality: Halogenated waste cannot be mixed with non-halogenated organic solvent waste.[3] Disposal facilities use different processes for these streams; cross-contamination can lead to dangerous reactions, damage to equipment, and the production of toxic emissions.
-
-
Select Appropriate Container: Use a chemically resistant, sealable container (e.g., high-density polyethylene or glass). Ensure the container is in good condition with no leaks or cracks.
-
Label Correctly: The waste container must be labeled, at a minimum, with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "1-Chloro-2-(ethylsulfonyl)ethane"
-
The primary hazards (e.g., "Combustible," "Irritant")
-
The accumulation start date
-
-
Store Safely: Keep the waste container tightly sealed except when adding waste.[3] Store it in a designated satellite accumulation area that is:
Disposal Workflow: From Laboratory to Destruction
Under no circumstances should researchers attempt to treat or neutralize this chemical for disposal in-house. The process must be managed through your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal vendor.
Disposal Decision Pathway
Caption: Decision Workflow for 1-Chloro-2-(ethylsulfonyl)ethane Disposal.
Recommended Disposal Methodology: High-Temperature Incineration
The industry-standard and most effective method for destroying halogenated organic compounds is high-temperature incineration.[8][9]
-
Mechanism: The waste is injected into a primary combustion chamber operating at extremely high temperatures. For hazardous waste containing over 1% halogenated organic substances, a temperature of at least 1100°C (2012°F) is required to ensure the complete destruction of the molecule.[10] This process breaks the carbon-chlorine and carbon-sulfur bonds.
-
Dwell Time: The gases are held in a secondary chamber for a residence time of at least 2 seconds to guarantee complete combustion and prevent the reformation of toxic compounds.[8]
-
Emission Control: The resulting flue gas, containing HCl and SOx, is passed through a series of scrubbers (e.g., a caustic scrubber) that neutralize these acidic components before they are released into the atmosphere.[8] This is a critical step that prevents air pollution and acid rain.
Emergency Protocol: Spill Management
Accidents require immediate and correct action. All personnel handling this compound must be familiar with the following spill cleanup procedure.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[4]
-
Don PPE: Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield if necessary, and a lab coat. If the spill is large or in a poorly ventilated area, respiratory protection may be required.[5]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[4]
-
Contain the Spill: Prevent the spill from spreading. For liquid spills (if the compound has melted), create a dike around the spill using an inert absorbent material.
-
Absorb and Collect: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Package for Disposal: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste. Label the container appropriately as "Spill Debris containing 1-Chloro-2-(ethylsulfonyl)ethane."
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[4]
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.[4]
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
By adhering to these scientifically-grounded procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our collective well-being.
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A Researcher's Guide to Handling 1-Chloro-2-(ethylsulfonyl)ethane: Essential Safety and Operational Protocols
Navigating the complexities of novel chemical entities is the cornerstone of drug discovery and development. 1-Chloro-2-(ethylsulfonyl)ethane, a sulfone-containing aliphatic hydrocarbon, presents unique handling challenges due to its reactivity and toxicological profile. This guide provides an in-depth, procedural framework for its safe handling, grounded in the principles of industrial hygiene and laboratory safety. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Hazard Profile: A Quantitative Overview
A thorough understanding of a chemical's hazard profile is the foundation of a robust safety plan. 1-Chloro-2-(ethylsulfonyl)ethane and its structural analogs are associated with significant health risks. The following table summarizes the primary hazard classifications based on available Safety Data Sheets (SDS) for the compound and its closely related analogs, which exhibit more severe hazard profiles that are prudent to consider.
| Hazard Classification | Category | Description | Primary Sources |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled. | [1] |
| Skin Corrosion/Irritation | Category 1B / 1C | Causes severe skin burns and eye damage. | [1][2][3] |
| Serious Eye Damage | Category 1 | Causes serious eye damage; risk of blindness. | [1][3][4] |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed. | [1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [1] |
| Carcinogenicity (Suspected) | Category 2 | Suspected of causing cancer. | [5] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child. | [5] |
Note: Hazard classifications for closely related and more hazardous sulfonyl chlorides are included to establish a conservative safety margin.
The Rationale for Stringent Controls: Understanding the Chemistry
The hazards of 1-Chloro-2-(ethylsulfonyl)ethane are not arbitrary; they are a direct consequence of its molecular structure. The ethylsulfonyl group is a potent electron-withdrawing group, activating the C-Cl bond and making the compound a reactive alkylating agent. This reactivity is the likely basis for its severe corrosive effects on skin and eyes and its potential as a genotoxic agent. Furthermore, related sulfonyl chlorides are known to react with water, liberating toxic hydrogen chloride gas, a reaction that must be considered a potential risk with this compound under certain conditions.[1]
The Hierarchy of Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. However, it should never be the only one. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential.
-
Engineering Controls : All work with 1-Chloro-2-(ethylsulfonyl)ethane must be conducted within a properly functioning chemical fume hood to control the inhalation of vapors.[2][6] An eyewash station and safety shower must be immediately accessible.[4]
-
Administrative Controls : Develop a Standard Operating Procedure (SOP) specific to this chemical.[7] Work should never be performed alone.[8] Ensure all personnel are trained on the specific hazards and emergency procedures.[9]
Mandatory Personal Protective Equipment (PPE) Ensemble
Given the severe corrosive and toxic properties, a comprehensive PPE ensemble is mandatory. Do not deviate from these protocols.
Standard safety glasses are insufficient.[6] The risk of severe, irreversible eye damage from a splash necessitates a higher level of protection.
-
Required : Wear well-fitting, indirectly vented chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[1][4]
-
Additionally Required : A full-face shield must be worn over the chemical splash goggles to protect the entire face from splashes.[10][11] This is critical during procedures with a higher risk of splashing, such as transfers or reaction quenching.
Due to the risk of respiratory irritation and the high acute inhalation toxicity of related compounds, respiratory protection is essential.[1]
-
Required : A NIOSH-approved respirator is necessary if exposure limits may be exceeded or if symptoms of irritation occur.[1][4] For this class of chemicals, an air-purifying respirator with a combination cartridge for acid gases and organic vapors is recommended.[1]
-
Fit Testing : All personnel required to wear respirators must be properly fit-tested and trained in accordance with OSHA regulations.[10]
The compound's ability to cause severe skin burns demands robust body protection.[1][3]
-
Lab Coat : A chemical-resistant lab coat is required. A standard cotton lab coat is not sufficient. Consider a coat made of polyester or a poly-cotton blend.
-
Apron : For procedures involving larger quantities or significant splash potential, a chemical-resistant apron worn over the lab coat is required.[12]
-
Footwear : Closed-toe shoes are mandatory.[13] Leather shoes should be avoided as they can absorb chemicals.[13] Chemical-resistant overshoes may be necessary for spill cleanup.[13]
Gloves are the most direct point of contact. The choice of material and the technique for removal are paramount to preventing exposure.
-
Glove Selection : While specific permeation data for 1-Chloro-2-(ethylsulfonyl)ethane is not widely available, for related corrosive and toxic chemicals, thicker, chemical-resistant gloves are necessary. Nitrile gloves (minimum 8 mil) are a common starting point, but for extended handling, heavier-duty gloves such as neoprene or PVC should be considered.[8] Always inspect gloves for tears or pinholes before use.[14]
-
Double Gloving : Wearing two pairs of nitrile gloves is a prudent practice that can significantly reduce the risk of exposure if the outer glove is compromised.
-
Glove Removal Protocol : Contaminated gloves must be removed without cross-contaminating your skin.
-
With your gloved right hand, grasp the outside of the left glove near the cuff.
-
Peel the left glove off, turning it inside out. Hold the removed glove in your gloved right hand.
-
Slide the fingers of your now ungloved left hand under the cuff of the right glove.
-
Peel the right glove off, turning it inside out and enclosing the first glove.
-
Dispose of the gloves in the designated hazardous waste container.
-
Immediately wash your hands thoroughly with soap and water.[15]
-
Standard Operating Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely handling 1-Chloro-2-(ethylsulfonyl)ethane in a laboratory setting.
-
Preparation :
-
Confirm the fume hood is functioning correctly.
-
Don the complete mandatory PPE ensemble.
-
Prepare your workspace by lining it with plastic-backed absorbent paper.[8]
-
Ensure all necessary equipment, reagents, and waste containers are inside the fume hood.
-
Verify the location of the eyewash station, safety shower, and spill kit.
-
-
Handling and Use :
-
Post-Handling :
-
Emergency Response :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][15]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][15]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill : Evacuate the area. If safe to do so, absorb the spill with an inert material like vermiculite or sand.[15] Do not use combustible materials. Do not add water.[14] Place the absorbed material in a sealed container for hazardous waste disposal.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the critical decision points and actions required for a complete, safe workflow.
Caption: Workflow for safe handling of 1-Chloro-2-(ethylsulfonyl)ethane.
Disposal Plan: Ensuring a Safe Final Step
All waste generated from handling 1-Chloro-2-(ethylsulfonyl)ethane is considered hazardous waste.
-
Chemical Waste : Collect all excess or unwanted chemical in a designated, compatible, and properly labeled hazardous waste container.[16]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent paper, and pipette tips, must be disposed of in a sealed hazardous waste container.[15]
-
Empty Containers : The original container, even when "empty," must be handled as hazardous waste. The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[16]
By adhering to these rigorous protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
